Product packaging for Arctiin(Cat. No.:CAS No. 20362-31-6)

Arctiin

Número de catálogo: B1665604
Número CAS: 20362-31-6
Peso molecular: 534.6 g/mol
Clave InChI: XOJVHLIYNSOZOO-SWOBOCGESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Arctiin is a glycoside and a lignan.
This compound has been reported in Saussurea macrota, Saussurea salicifolia, and other organisms with data available.
from fruits of Arctium lappa L;  RN given refers to (3R-trans)-isomer;  RN for cpd without isomeric designation not avail 12/92

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O11 B1665604 Arctiin CAS No. 20362-31-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVHLIYNSOZOO-SWOBOCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942519
Record name Arctiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20362-31-6
Record name Arctiin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20362-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arctiin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020362316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arctiin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCTIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM5RQ949K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Arctiin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Arctiin: A Comprehensive Technical Guide on its Potential as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arctiin, a lignan compound isolated from plants of the Arctium genus (burdock) and Forsythia suspensa, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound as a potent anti-inflammatory agent, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily by modulating critical signaling pathways that regulate the expression of pro-inflammatory mediators. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[3][4]

1.1. The NF-κB Signaling Pathway

In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of various pro-inflammatory genes.[1][5] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1] This action effectively suppresses the downstream production of numerous inflammatory molecules.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 (Active NF-κB) p_IkBa->NFkB Degradation of IκBα releases NF-κB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription G cluster_analysis 6. Downstream Analysis A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment (Incubate with various concentrations of this compound) A->B C 3. Stimulation (Add LPS to induce inflammatory response) B->C D 4. Incubation (Typically 18-24 hours) C->D E 5. Sample Collection (Collect cell culture supernatant and cell lysates) D->E F Griess Assay (NO) E->F G ELISA (Cytokines, PGE₂) E->G H Western Blot (Protein Expression) E->H I RT-PCR (mRNA Expression) E->I

References

The Antioxidant Properties of Arctiin and Its Aglycone Arctigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arctiin, a prominent lignan glycoside, and its aglycone, arctigenin, are primary bioactive constituents isolated from plants of the Arctium genus, commonly known as burdock.[1][2] These compounds have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[3][4] A substantial body of evidence underscores their potent antioxidant properties, which are fundamental to many of their therapeutic benefits. This guide provides an in-depth analysis of the antioxidant mechanisms of this compound and arctigenin, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways for researchers, scientists, and drug development professionals.

While both compounds exhibit antioxidant effects, arctigenin is frequently reported as the more potent of the two.[5][6] It is important to note that this compound can be metabolized into arctigenin within the intestinal tract, suggesting that arctigenin may be the primary active form in vivo.[3]

Mechanisms of Antioxidant Action

This compound and arctigenin exert their antioxidant effects through a combination of direct radical scavenging and the modulation of intracellular signaling pathways that bolster endogenous antioxidant defenses.

Direct Radical Scavenging Activity

Both molecules possess the ability to directly neutralize free radicals. This activity is often attributed to the hydrogen-donating capacity of the phenolic hydroxyl groups in their chemical structures. The efficacy of this direct scavenging is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Modulation of Cellular Antioxidant Signaling Pathways

Beyond direct scavenging, this compound and arctigenin significantly influence key signaling pathways that regulate the cellular response to oxidative stress.

  • Keap1-Nrf2/ARE Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical endogenous defense mechanism against oxidative stress.[7] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound and arctigenin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8][9] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10] this compound has been shown to alleviate hepatotoxicity by activating this Nrf2 pathway.[9][10]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is involved in cell survival and has been linked to the regulation of Nrf2. Arctigenin can activate this pathway, leading to the phosphorylation of Akt.[8] Activated Akt can, in turn, promote the dissociation of Nrf2 from Keap1, thereby enhancing the expression of antioxidant enzymes like HO-1.[8] This mechanism contributes to the neuroprotective and vascular protective effects of arctigenin.[1][2][8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in the cellular response to stress. Arctigenin has been shown to suppress the phosphorylation of specific MAPKs, such as ERK1/2 and JNK1/2, which can inhibit AP-1 transcriptional activity.[1][2] Furthermore, arctigenin's anti-inflammatory and antioxidant effects in pulmonary models are associated with the suppression of MAPK signaling.[6] By modulating this pathway, arctigenin can reduce the expression of pro-inflammatory and pro-oxidant mediators.

  • NF-κB and JAK-STAT Pathways: The Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways are central to inflammatory responses, which are intrinsically linked to oxidative stress. Arctigenin is a potent inhibitor of NF-κB activation by preventing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[11][12] It also reduces the phosphorylation of JAK2, STAT1, and STAT3, further suppressing the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines.[1][2] This inhibition of inflammatory pathways contributes significantly to the overall reduction of cellular oxidative stress.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and arctigenin have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 ValueSource
Arctigenin Nitrite Scavenging17.49 mg/ml[13]
Arctigenin Acetylcholinesterase Inhibition0.462 mg/ml[13]
Arctigenin DPPH Radical Scavenging72.8 µg/mL[14]
This compound
F. arctii ExtractNitrite Scavenging34.571 mg/ml[13]
F. arctii ExtractAcetylcholinesterase Inhibition0.572 mg/ml[13]

Note: Data for this compound's direct radical scavenging IC50 was not explicitly found in the provided search results. However, multiple sources indicate that arctigenin possesses higher antioxidant activity than this compound.[5] The extract data provides a reference for the activity of the plant material from which these compounds are derived.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents and Materials:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compounds (this compound, arctigenin) dissolved in a suitable solvent (e.g., methanol).

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Methanol or ethanol.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at ~517 nm.

  • Procedure:

    • Prepare a stock solution of the DPPH radical in methanol and protect it from light.[15]

    • Prepare serial dilutions of the test compounds and the positive control in the solvent.

    • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.[15]

    • Prepare a blank well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of antioxidants.

  • Reagents and Materials:

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate solution (e.g., 2.45 mM in water).

    • Test compounds (this compound, arctigenin) dissolved in a suitable solvent.

    • Positive control (e.g., Ascorbic acid, Trolox).

    • Ethanol or phosphate-buffered saline (PBS).

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at ~734 nm.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions.[17]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[18]

    • On the day of the experiment, dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add a small volume (e.g., 10 µL) of the test compound or control solution to each well.[17]

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).[17][18]

    • Measure the absorbance at 734 nm.

    • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the molecular pathways central to the antioxidant action of this compound and arctigenin.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to each well prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Arctigenin/Arctiin add_sample Add 100 µL Sample/ Control to 96-well plate prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging: [(A_ctrl - A_smpl) / A_ctrl] * 100 measure->calculate plot Plot % Scavenging vs. Conc. to determine IC50 calculate->plot

DPPH Radical Scavenging Assay Workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus arctigenin Arctigenin pi3k PI3K arctigenin->pi3k Activates akt Akt pi3k->akt Activates p_akt p-Akt (Active) akt->p_akt keap1_nrf2 Keap1-Nrf2 Complex p_akt->keap1_nrf2 Inhibits Keap1, Promotes Nrf2 release nrf2 Nrf2 keap1_nrf2->nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1, NQO1 Gene Transcription are->ho1 antioxidant_response ↑ Cellular Antioxidant Response ↓ Oxidative Stress ho1->antioxidant_response

Arctigenin-mediated activation of the PI3K/Akt/Nrf2 pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Oxidative Stress Stimulus) mapk MAPK (ERK, JNK) lps->mapk nfkb_complex IκB-NF-κB Complex lps->nfkb_complex jak JAK2 lps->jak mapk->nfkb_complex nfkb NF-κB (p65) nfkb_complex->nfkb NF-κB Release nfkb_nuc NF-κB (p65) nfkb->nfkb_nuc Translocation stat STAT1/3 jak->stat Phosphorylates stat_nuc p-STAT1/3 stat->stat_nuc Translocation inflammatory_genes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) nfkb_nuc->inflammatory_genes stat_nuc->inflammatory_genes oxidative_stress ↑ Oxidative Stress & Inflammation inflammatory_genes->oxidative_stress arctigenin Arctigenin arctigenin->mapk Inhibits Phosphorylation arctigenin->nfkb_complex Inhibits IκB Phosphorylation arctigenin->jak Inhibits Phosphorylation

Inhibition of MAPK, NF-κB, and JAK-STAT pathways by Arctigenin.

Conclusion

This compound and its aglycone, arctigenin, are potent antioxidant compounds with significant potential for therapeutic applications in diseases rooted in oxidative stress and inflammation. Their mechanisms of action are multifaceted, involving both the direct scavenging of reactive oxygen species and, more significantly, the modulation of critical intracellular signaling pathways including Nrf2/ARE, PI3K/Akt, MAPK, and NF-κB. Arctigenin generally demonstrates superior activity, and its role as the active metabolite of this compound highlights its importance in drug development. The comprehensive data and protocols provided in this guide offer a foundational resource for researchers aiming to further explore and harness the antioxidant properties of these valuable natural products.

References

Unveiling the Core Distinction: A Technical Guide to the Structural Differences Between Arctiin and Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional distinctions between the two closely related lignans, Arctiin and Arctigenin. Found predominantly in plants of the Asteraceae family, such as Burdock (Arctium lappa), these compounds have garnered significant interest for their diverse pharmacological activities. Understanding their fundamental structural differences is paramount for research and development aimed at harnessing their therapeutic potential.

Core Structural Dissimilarity: The Glycosidic Bond

The primary structural difference between this compound and Arctigenin lies in the presence of a glucose molecule. This compound is the glycoside of Arctigenin, meaning it is chemically bonded to a glucose unit.[1] Specifically, this compound is identified as Arctigenin-4-glucoside.[2][3] This glycosidic linkage is formed at the 4-position of the 3-methoxy-4-hydroxyphenyl group of Arctigenin. The enzymatic hydrolysis of this bond, often facilitated by β-glucosidase, converts this compound into its aglycone form, Arctigenin.[4][5] This biotransformation is crucial for its bioavailability, as this compound itself has low absorption in the human body and relies on intestinal microbes to be converted into the more readily absorbed Arctigenin.[4]

Quantitative Physicochemical Data

The addition of the glucose moiety results in significant differences in the physicochemical properties of this compound and Arctigenin, as summarized in the table below.

PropertyThis compoundArctigenin
Molecular Formula C₂₇H₃₄O₁₁[1][2]C₂₁H₂₄O₆[6][7]
Molecular Weight 534.56 g/mol [1][2]372.42 g/mol [6][7]
IUPAC Name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[2](3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[7]
CAS Number 20362-31-6[2]7770-78-7[7]

Experimental Protocol: Enzymatic Hydrolysis of this compound to Arctigenin

The conversion of this compound to Arctigenin is a key experimental procedure that highlights their structural relationship. The following protocol is a generalized method based on enzymatic hydrolysis.

Objective: To hydrolyze the glycosidic bond in this compound to yield Arctigenin.

Materials:

  • This compound standard

  • β-Glucosidase (from a suitable source, e.g., almonds or Aspergillus niger)

  • Phosphate buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in the phosphate buffer (pH 5.0) to create a stock solution.

  • Enzymatic Reaction: Add β-glucosidase to the this compound solution. The enzyme-to-substrate ratio should be optimized, but a common starting point is 1:10 by weight.

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically around 37-50°C, for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by HPLC.

  • Reaction Quenching: Once the conversion is complete (as determined by the disappearance of the this compound peak and the appearance of the Arctigenin peak on HPLC), stop the reaction by heat inactivation of the enzyme (e.g., by boiling the mixture for 10 minutes) or by extraction.

  • Extraction: Extract the resulting Arctigenin from the aqueous solution using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high yield.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain crude Arctigenin.

  • Purification (Optional): The crude Arctigenin can be further purified using techniques like column chromatography on silica gel.

  • Analysis: Confirm the identity and purity of the obtained Arctigenin using analytical methods such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Visualizing the Structural Relationship

The following diagrams illustrate the chemical structures of this compound and Arctigenin and the enzymatic conversion process.

G cluster_this compound This compound cluster_arctigenin Arctigenin arctiin_img arctiin_img hydrolysis Enzymatic Hydrolysis (β-glucosidase) arctiin_img->hydrolysis arctigenin_img arctigenin_img hydrolysis->arctigenin_img

Chemical structures of this compound and its conversion to Arctigenin.

structural_relationship This compound This compound (C₂₇H₃₄O₁₁) Arctigenin Arctigenin (C₂₁H₂₄O₆) This compound->Arctigenin Hydrolysis Glucose Glucose (C₆H₁₀O₅) This compound->Glucose releases Arctigenin->this compound Glycosylation

Logical relationship between this compound, Arctigenin, and Glucose.

Signaling Pathways and Biological Activity

Both this compound and Arctigenin exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[8][9] However, due to its improved bioavailability, Arctigenin is often considered the more potent of the two in vivo.[10] Arctigenin has been shown to modulate several signaling pathways, including the inhibition of Akt and NF-κB, which are critical in inflammation and cancer progression. The diagram below illustrates a simplified representation of a signaling pathway influenced by Arctigenin.

signaling_pathway Arctigenin Arctigenin Akt Akt Arctigenin->Akt inhibits NFkB NF-κB Akt->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation Proliferation Cell Proliferation NFkB->Proliferation

References

Arctiin's Effect on the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Arctiin, a prominent lignan compound isolated from plants such as Arctium lappa L. (Burdock), has demonstrated significant anti-inflammatory properties.[1] A primary mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In a resting state, NF-κB dimers, typically p65/p50, are held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα).[4] Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and iNOS.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key quantitative data and detailing the experimental protocols used to elucidate its inhibitory effects on the NF-κB pathway.

Core Mechanism of Action: Inhibition of IκBα Phosphorylation and p65 Nuclear Translocation

The cornerstone of this compound's anti-inflammatory activity lies in its ability to disrupt the canonical NF-κB activation cascade. Research has consistently shown that this compound intervenes at the crucial step of IκBα phosphorylation.[4] By preventing the phosphorylation of IκBα, this compound effectively blocks its subsequent ubiquitination and proteasomal degradation.[4] This ensures that IκBα remains bound to the NF-κB p65/p50 heterodimer, sequestering it in the cytoplasm.[4][5] Consequently, the nuclear translocation of the transcriptionally active p65 subunit is significantly inhibited, preventing it from binding to κB sites on DNA and driving the expression of pro-inflammatory genes.[4][6]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation pIkBa p-IκBα Degradation Proteasomal Degradation pIkBa->Degradation This compound This compound This compound->IKK Inhibition DNA DNA (κB sites) p65_p50_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: this compound's inhibition of the canonical NF-κB signaling pathway.

Upstream and Downstream Effects

This compound's influence extends to pathways that signal to NF-κB and the downstream products of NF-κB activation.

  • Upstream Regulation: In certain cellular contexts, the anti-inflammatory effects of this compound are associated with the suppression of the Toll-like receptor 4 (TLR4)/MyD88 signaling axis, which is a primary initiator of the NF-κB cascade in response to LPS.[1] Additionally, links have been established between this compound and the inhibition of the p38 MAPK signaling pathway, which can also contribute to NF-κB activation.[7]

  • Downstream Consequences: By preventing NF-κB activation, this compound dose-dependently suppresses the production of a wide array of pro-inflammatory molecules.[2][4] This includes a significant reduction in key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4][8] Furthermore, this compound inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), leading to decreased production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), respectively.[2][4]

cluster_genes Target Gene Expression cluster_mediators Inflammatory Mediators This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibition iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b IL6 IL-6 NFkB->IL6 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Cytokines Secreted Cytokines TNFa->Cytokines IL1b->Cytokines IL6->Cytokines Response Inflammatory Response NO->Response PGE2->Response Cytokines->Response

Figure 2: Downstream consequences of NF-κB inhibition by this compound.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in numerous studies, primarily using LPS-stimulated RAW 264.7 macrophages. The data consistently show a dose-dependent reduction in inflammatory markers.

Table 1: Effect of this compound on Pro-Inflammatory Mediator Production

Mediator Cell Type Stimulant This compound Concentration (µg/mL) % Inhibition (Approx.) Reference
NO RAW 264.7 LPS (100 ng/mL) 12.5 - 100 Dose-dependent decrease [2]
PGE₂ RAW 264.7 LPS (100 ng/mL) 12.5 - 100 Dose-dependent decrease [4]
TNF-α RAW 264.7 LPS (100 ng/mL) 12.5 - 100 Dose-dependent decrease [3][4]
IL-1β RAW 264.7 LPS (100 ng/mL) 12.5 - 100 Dose-dependent decrease [3][4]

| IL-6 | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease |[3][4] |

Table 2: Effect of this compound on NF-κB Pathway Protein Expression & Phosphorylation

Protein Measurement Cell Type Stimulant This compound Concentration (µg/mL) Outcome Reference
p-IκBα Phosphorylation RAW 264.7 LPS (100 ng/mL) 12.5 - 100 Significantly attenuated [4]
p65 Nuclear Level RAW 264.7 LPS (100 ng/mL) 12.5 - 100 Markedly inhibited [4]
COX-2 Protein Expression RAW 264.7 LPS (100 ng/mL) 12.5 - 100 Significantly suppressed [4]

| iNOS | Protein Expression | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease |[2] |

Key Experimental Protocols

The investigation of this compound's effect on the NF-κB pathway relies on a set of standard molecular biology techniques.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 mouse macrophage cells are commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, 50, 100 µg/mL) for 1-2 hours, followed by stimulation with an inflammatory agent, typically LPS (100 ng/mL), for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).[2][4]

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify changes in protein levels and phosphorylation states.

  • Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Lamin B1 for nuclear fraction, β-actin for whole-cell/cytoplasmic fraction).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[4]

N1 Cell Lysis & Protein Extraction N2 Protein Quantification (BCA Assay) N1->N2 N3 SDS-PAGE (Separation by Size) N2->N3 N4 PVDF Membrane Transfer N3->N4 N5 Blocking (5% BSA) N4->N5 N6 Primary Antibody Incubation (e.g., anti-p-p65) N5->N6 N7 Secondary Antibody Incubation (HRP) N6->N7 N8 ECL Detection & Imaging N7->N8 N9 Data Analysis N8->N9

Figure 3: Standard experimental workflow for Western Blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and other mediators like PGE2 in the cell culture supernatant.[4]

  • Protocol: Following cell treatment, the culture medium is collected and centrifuged to remove debris. The supernatant is then analyzed using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.[4]

Immunofluorescence for p65 Nuclear Translocation

This imaging technique provides visual confirmation of NF-κB activation by showing the location of the p65 subunit within the cell.

  • Protocol: Cells are grown on coverslips and subjected to the treatment protocol. They are then fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked. Cells are incubated with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI. Coverslips are mounted on slides, and images are captured using a fluorescence microscope.[6][9] A reduction in nuclear p65 staining in this compound-treated cells compared to LPS-only treated cells indicates inhibition.[4]

Conclusion

This compound is a potent natural inhibitor of the NF-κB signaling pathway. Its primary mechanism involves the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit and subsequent transactivation of pro-inflammatory genes.[4][5] This action leads to a significant, dose-dependent reduction in the production of inflammatory cytokines and mediators. The well-documented effects of this compound, supported by robust quantitative data and standard experimental protocols, establish it as a compound of significant interest for researchers and drug development professionals exploring novel anti-inflammatory therapeutics.

References

In Silico Docking Analysis of Arctiin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of in silico molecular docking studies of Arctiin, a lignan found in plants of the Asteraceae family, with its target proteins. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this compound's mechanism of action.

Introduction

This compound is a bioactive compound that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its therapeutic potential. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This guide summarizes key findings from docking studies involving this compound and its aglycone, Arctigenin, and provides detailed protocols for conducting similar computational experiments.

Target Proteins and Binding Affinities

Molecular docking studies have identified several key protein targets for this compound and its metabolite, Arctigenin. These targets are primarily involved in inflammatory and oncogenic signaling pathways. While direct docking data for this compound is limited in the available literature, studies on its aglycone, Arctigenin, provide valuable insights into the potential interactions.

Data Presentation: Summary of In Silico Docking Data

The following table summarizes the reported binding affinities (docking scores) of Arctigenin with various target proteins. It is important to note that a more negative binding energy value indicates a stronger and more favorable interaction between the ligand and the protein.

LigandTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions/Significance
ArctigeninCyclin-Dependent Kinase 9 (CDK9)6Z45-8.5Inhibition of CDK9 is a promising strategy in cancer therapy.[1][2]
ArctigeninCyclin-Dependent Kinase 1 (CDK1)6GU7-Implicated in cell cycle regulation and a target for anti-cancer drugs.[1][2]
ArctigeninCyclin-Dependent Kinase 2 (CDK2)6GUF-Plays a crucial role in cell cycle progression.[1][2]
ArctigeninCyclin-Dependent Kinase 4 (CDK4)5FWP-A key regulator of cell proliferation.[1][2]
ArctigeninCyclin-Dependent Kinase 5 (CDK5)4AU8-Involved in neuronal processes and also implicated in cancer.[1][2]
ArctigeninCyclin-Dependent Kinase 7 (CDK7)7B5O-A component of the transcription factor II H (TFIIH).[1][2]
ArctigeninPhosphoinositide 3-kinase (PI3K)-Strong BindingA central node in a signaling pathway that regulates cell growth, proliferation, and survival.[3]
ArctigeninGlycogen synthase kinase 3 beta (GSK3B)-Strong BindingA key component of the PI3K/Akt pathway, involved in various cellular processes.[3]

Note: Specific docking scores for all listed proteins were not consistently available in the reviewed literature. The table will be updated as more quantitative data becomes accessible.

Key Signaling Pathways Modulated by this compound

This compound and Arctigenin exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the putative points of intervention by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB_complex IκBα-NF-κB (inactive) IKK->IkB_NFkB_complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits IkB_NFkB_complex->NFkB releases

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects.[4]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3B) Akt->Downstream activates Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response This compound This compound This compound->PI3K inhibits This compound->Akt inhibits phosphorylation

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Protocols: Molecular Docking Workflow

This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound with a target protein. This workflow is a generalized procedure and may require optimization based on the specific software and target protein used.

General Workflow Diagram

The following diagram illustrates the typical workflow for a molecular docking experiment.

Docking_Workflow Start Start Prep_Protein 1. Protein Preparation - Retrieve PDB structure - Remove water, ligands - Add hydrogens - Assign charges Start->Prep_Protein Grid_Gen 3. Grid Box Generation - Define the binding site - Generate grid parameter file Prep_Protein->Grid_Gen Prep_Ligand 2. Ligand Preparation - Obtain 3D structure of this compound - Energy minimization - Define rotatable bonds Docking 4. Molecular Docking - Run docking algorithm - Generate multiple poses Prep_Ligand->Docking Grid_Gen->Docking Analysis 5. Analysis of Results - Score and rank poses - Analyze binding interactions (H-bonds, hydrophobic) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

Detailed Methodologies

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Pre-processing:

    • Visualize the protein structure using molecular visualization software (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.

    • Check for and repair any missing residues or atoms in the protein structure.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for accurate hydrogen bond detection.

  • Assign Charges: Assign partial atomic charges to the protein atoms using a force field (e.g., AMBER, CHARMM).

  • Save the Prepared Protein: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 100528).

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the this compound molecule. This allows for conformational flexibility during the docking process.

  • Save the Prepared Ligand: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT).

Step 3: Grid Box Generation

  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction tools.

  • Generate Grid: Define a 3D grid box that encompasses the entire binding site. The grid parameters (center coordinates and dimensions) are used by the docking software to calculate the interaction energies between the ligand and the protein.

Step 4: Molecular Docking Simulation

  • Select Docking Algorithm: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (used in AutoDock), and shape-based or knowledge-based methods.

  • Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and the number of energy evaluations.

  • Run Docking: Execute the docking simulation. The software will generate a set of possible binding poses of this compound within the defined grid box.

Step 5: Analysis of Results

  • Scoring and Ranking: The docking software will score each generated pose based on a scoring function that estimates the binding free energy. The poses are then ranked according to their scores.

  • Binding Mode Analysis: Visualize the top-ranked poses in complex with the protein. Analyze the intermolecular interactions, including:

    • Hydrogen bonds: Identify the specific amino acid residues involved in hydrogen bonding with this compound.

    • Hydrophobic interactions: Observe the non-polar interactions between this compound and the protein.

    • Other interactions: Note any other significant interactions, such as pi-pi stacking or electrostatic interactions.

  • Clustering Analysis: Group similar binding poses into clusters to identify the most probable binding conformations.

Conclusion

In silico molecular docking is a valuable tool for investigating the interactions between this compound and its protein targets. The available data, primarily from studies on its aglycone Arctigenin, suggest that this compound likely interacts with key proteins in the NF-κB and PI3K/Akt signaling pathways, which are critical in inflammation and cancer. This technical guide provides a framework for researchers to conduct their own docking studies on this compound and to further explore its therapeutic potential. Future research should focus on obtaining more direct and quantitative docking data for this compound with a broader range of protein targets to build a more complete picture of its mechanism of action.

References

Arctiin's Neuroprotective Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan glycoside found predominantly in the seeds of the burdock plant (Arctium lappa), has garnered significant scientific attention for its diverse pharmacological activities. Its metabolite, arctigenin, is also a key contributor to these effects.[1] This technical guide provides a comprehensive overview of the accumulating evidence supporting the neuroprotective effects of this compound and its aglycone, arctigenin. The focus is on the molecular mechanisms, relevant signaling pathways, and quantitative data from preclinical studies, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development. The potential therapeutic applications of this compound are explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in acute neurological conditions like ischemic stroke.[2][3][4]

Quantitative Data Summary

The neuroprotective efficacy of this compound and arctigenin has been quantified in various preclinical models. The following table summarizes key quantitative findings from the literature, providing a comparative overview of their effects across different experimental paradigms.

Experimental ModelCompoundDosage/ConcentrationKey Quantitative FindingsReference
Alzheimer's Disease
Aluminum chloride-induced AD in ratsThis compound25 mg/kg/day (oral gavage) for 3 weeks- Significant improvement in behavioral tests. - Reduced expression of TLR4, NLRP3, STAT3, TGF-β, cyclin D1, and CDK2.[5][6][7]
APP/PS1 transgenic miceArctigeninNot specified- Highly decreased Aβ formation and senile plaques. - Efficiently ameliorated memory impairment.[8]
Parkinson's Disease
Rotenone-induced PD in ratsArctigenin20, 60, and 150 mg/kg- Significantly shortened deadlock time and increased locomotor activity score. - Increased number of TH+ positive DA neurons. - Decreased α-synuclein immunopositivity. - Increased levels of GSH and activities of SOD and GSH-Px. - Significant decrease in MDA level. - Significantly decreased levels of IL-6, IL-1β, TNF-α, IFN-γ, and PGE2. - Reduced expression of COX-2 and NF-κB.[9]
Stroke
Middle Cerebral Artery Occlusion (MCAO) in ratsArctigeninNot specified- Significantly reduced cerebral infarction and improved neurological outcome. - Suppressed activation of microglia. - Decreased expression of IL-1β and TNF-α.[10]
Cerebral Ischemia-Reperfusion Injury (CIRI) in ratsArctigeninNot specified- Significantly reduced infarct volume. - Upregulated mRNA expressions of EPO, EPOR, and HIF. - Downregulated mRNA expressions of JAK2, STAT5, and NF-κB.[11]
Neuroinflammation
Chronic Unpredictable Mild Stress (CUMS) in miceThis compoundNot specified- Significantly attenuated the decrease in sucrose consumption and the increase in immobility time in tail suspension and forced swimming tests. - Decreased neuronal damage in the prefrontal cortex (PFC). - Attenuated elevated levels of inflammatory mediators in the PFC or serum. - Reduced excessive activation of microglia and neuroinflammation.[12]
CUMS-exposed mice and CORT-stimulated PC12 cellsThis compoundNot specified- Mitigated hippocampal neuropathological damage and reduced serum CORT levels in mice. - Enhanced cell activity and reduced lactate dehydrogenase release in PC12 cells.[13]
Stab Wound Injury (SWI) in miceArctigeninNot specified- Improved neurological function, reduced brain water content and hematoma. - Reduced levels of TNF-α and IL-6, and increased levels of IL-10. - Fewer TUNEL+ apoptotic neurons and activated caspase-3-positive neurons.[14]
Experimental Autoimmune Encephalomyelitis (EAE) miceArctigenin10 mg/kg (intraperitoneal injection)- Delayed onset of clinical symptoms by approximately 5 days. - Reduced cumulative and maximum clinical scores.[15]

Experimental Protocols

Alzheimer's Disease Model in Rats
  • Animal Model: Wistar rats.

  • Induction of Alzheimer's Disease: Administration of 70 mg/kg of aluminum chloride via intraperitoneal injection daily for six weeks.[5][6][7]

  • Treatment: Following the induction of AD, a subset of rats was treated with 25 mg/kg of this compound daily for three weeks through oral gavage.[5][6][7]

  • Behavioral Assessment: Standard behavioral tests to evaluate cognitive function were performed.[5][6]

  • Histopathological Analysis: Hippocampal sections were stained with hematoxylin/eosin to examine brain tissue structure. Immunohistochemistry was used to detect the expression of specific proteins like TLR4.[5][6][7]

  • Gene and Protein Expression Analysis: The expression levels of TLR4, NLRP3, STAT3, TGF-β, cyclin D1, and CDK2 in the collected samples were analyzed using methods such as RT-PCR and Western blotting.[5][6][7]

Parkinson's Disease Model in Rats
  • Animal Model: Rats.

  • Induction of Parkinson's Disease: Administration of rotenone at a dose of 2.0 mg/kg once daily for 5 weeks.[9]

  • Treatment: Rats were treated with arctigenin at doses of 20, 60, and 150 mg/kg.[9]

  • Behavioral Testing: Behavioral assessments, including locomotor activity, were conducted.[9]

  • Immunohistochemistry: The number of tyrosine hydroxylase (TH)-positive dopaminergic neurons and the presence of α-synuclein were evaluated in the substantia nigra.[9]

  • Biochemical Assays: Levels of antioxidants (GSH, SOD, GSH-Px) and markers of oxidative stress (MDA) were measured.[9]

  • Inflammatory Marker Analysis: The levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α, IFN-γ, PGE2) and the expression of inflammatory mediators (COX-2, NF-κB) were determined.[9]

  • Glial Cell Activation: The activation of microglia and astrocytes was assessed by analyzing the expression of Iba-1 and GFAP.[9]

Stroke Model in Rats
  • Animal Model: Rats.

  • Induction of Stroke: Middle Cerebral Artery Occlusion (MCAO) was performed to induce focal cerebral ischemia.[10] Neurological deficit scoring was evaluated 24 hours after MCAO.[10]

  • Treatment: Arctigenin was administered to the treatment group.

  • Outcome Measures: Cerebral infarction was measured, and neurological outcomes were assessed. The activation of microglia and the expression of pro-inflammatory cytokines such as IL-1β and TNF-α were also evaluated.[10]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and arctigenin are mediated through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

G This compound's Modulation of the TLR4/NLRP3 Inflammasome Pathway This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Inflammasome_Pathway Inflammasome Pathway Activation TLR4->Inflammasome_Pathway Activates NLRP3->Inflammasome_Pathway Activates Neuroinflammation Neuroinflammation Inflammasome_Pathway->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Caption: this compound inhibits the TLR4/NLRP3 inflammasome pathway.

G Experimental Workflow for this compound Neuroprotection Studies A Disease Model Induction (e.g., Chemical, Genetic, Injury) B Treatment Administration (this compound/Vehicle) A->B C Behavioral Assessments (Cognitive, Motor Function) B->C D Tissue Collection and Preparation B->D H Data Analysis and Interpretation C->H E Histological Analysis (e.g., H&E, IHC) D->E F Biochemical Assays (e.g., ELISA, Western Blot) D->F G Molecular Analysis (e.g., RT-PCR) D->G E->H F->H G->H

References

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Arctiin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan glycoside found predominantly in plants of the Asteraceae family, such as the greater burdock (Arctium lappa), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Its aglycone, arctigenin, is often considered the more bioactive form, exhibiting potent anti-inflammatory, anticancer, and neuroprotective properties.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives, detailed experimental protocols for key synthetic transformations, and an exploration of the signaling pathways modulated by these compounds. All quantitative data are summarized in structured tables for ease of comparison, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Chemical Synthesis of this compound and Derivatives

The total chemical synthesis of this compound presents a significant challenge, primarily due to the stereoselective formation of the glycosidic bond between arctigenin and the glucose moiety. While the synthesis of the aglycone, arctigenin, is well-documented, the specific glycosylation of arctigenin to yield this compound is less commonly detailed in the literature. The primary approaches to obtaining this compound and its derivatives involve:

  • Isolation from Natural Sources: this compound is abundant in the seeds of Arctium lappa and can be extracted and purified.[1][2]

  • Enzymatic Hydrolysis of this compound: Arctigenin can be readily obtained by the enzymatic hydrolysis of naturally sourced this compound using β-glucosidase.[5][6]

  • Total Synthesis of Arctigenin: Several total syntheses of arctigenin have been reported, often involving stereoselective routes to establish the desired stereochemistry of the dibenzylbutyrolactone core.[7]

  • Chemical Derivatization: A wide array of derivatives has been synthesized from both this compound and arctigenin to explore structure-activity relationships (SAR) and improve pharmacological properties such as solubility and bioavailability.[8]

Total Synthesis of Arctigenin

The total synthesis of (–)-arctigenin has been achieved through various strategies. One notable nine-step synthesis starts from 3,4-dimethoxycinnamic acid, with a total yield of 97% and an enantiomeric excess (ee) of 96%.[7]

Synthesis of this compound via Glycosylation of Arctigenin

Plausible Synthetic Route for this compound (based on general glycosylation methods):

A potential synthetic route would involve the reaction of a protected arctigenin with an activated glucose donor, such as acetobromoglucose, in the presence of a promoter.

  • Step 1: Protection of Arctigenin. The non-phenolic hydroxyl groups of arctigenin may require protection to ensure selective glycosylation at the phenolic hydroxyl group.

  • Step 2: Glycosylation. The protected arctigenin would then be reacted with a protected and activated glucose donor, like tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), in the presence of a promoter such as silver carbonate or a mercury salt.[10]

  • Step 3: Deprotection. The protecting groups on both the arctigenin and glucose moieties would be removed to yield this compound.

Synthesis of this compound and Arctigenin Derivatives

A variety of derivatives have been synthesized to enhance the therapeutic potential of this compound and arctigenin.

1. Water-Soluble Glucuronide Derivative of this compound: A water-soluble derivative, arctigenin-4′-O-glucuronide (AG), was synthesized from this compound via a TEMPO-mediated oxidation reaction with a yield of 86%.[8][9] This modification aimed to improve the poor oral bioavailability of this compound.[8][9]

2. C-9′ Derivatisation of Arctigenin Analogues: Fifteen novel C-9′ derivatives of arctigenin were synthesized to explore the structure-activity relationship at this position. The synthesis involved an acyl-Claisen rearrangement as a key step.[11]

Experimental Protocols

Protocol 1: Synthesis of Arctigenin-4′-O-glucuronide (AG)

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

  • Sodium hypochlorite (NaClO) solution

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF)

  • D101 macroporous resin

  • Ethanol

  • Water

Procedure: [9]

  • Dissolve this compound (e.g., 500 mg) in a mixture of THF and water.

  • Add TEMPO and KBr to the solution.

  • Cool the reaction mixture in an ice bath and slowly add a solution of NaClO and NaHCO3.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove THF.

  • Purify the residue using D101 macroporous resin, eluting with water followed by 40% ethanol.

  • Collect the 40% ethanol eluent and evaporate the solvent under vacuum to obtain the final product, AG.

Protocol 2: General Procedure for the Synthesis of Arctigenin Ester Derivatives[11]

Materials:

  • Arctigenin analogue with a free hydroxyl group

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Acyl chloride (RCOCl) or benzoyl chloride (BzCl)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the arctigenin analogue in anhydrous CH2Cl2 under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Et3N (2 equivalents) and DMAP (5 mol%).

  • Slowly add the corresponding acyl chloride or benzoyl chloride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-23 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Quantitative Data

The biological activities of this compound and its derivatives have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: Anti-inflammatory Activity of this compound and its Glucuronide Derivative (AG) in LPS-induced ALI Mice [1][9]

CompoundDose (mg/kg)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
This compound10Data not specifiedData not specifiedData not specified
20SignificantSignificantSignificant
40SignificantSignificantSignificant
AG10SignificantSignificantSignificant
20More significant than this compoundMore significant than this compoundMore significant than this compound
40More significant than this compoundMore significant than this compoundMore significant than this compound

Table 2: In Vitro Cytotoxicity of Arctigenin Derivatives [11]

CompoundHCT-116 (% Inhibition at 10 µM)MDA-MB-231 (% Inhibition at 10 µM)
24 85.3 ± 2.170.1 ± 3.5
29 88.9 ± 1.575.4 ± 2.8
32 90.2 ± 1.178.9 ± 1.9
33 87.5 ± 2.572.3 ± 4.1

Signaling Pathways

This compound and its aglycone, arctigenin, exert their biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathways

This compound and arctigenin have been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[3][4] Arctigenin also inhibits the PI3K/Akt signaling pathway.[3][12]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K IKK IKK MyD88->IKK MAPK MAPKs (p38, ERK, JNK) MyD88->MAPK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates to nucleus Akt Akt PI3K->Akt Akt->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_nuc->Gene_Expression induces transcription This compound This compound / Arctigenin This compound->IKK inhibits This compound->MAPK inhibits phosphorylation This compound->PI3K inhibits This compound->NFkB_nuc inhibits translocation

Caption: Anti-inflammatory signaling pathways modulated by this compound/Arctigenin.

Anticancer Signaling Pathways

Arctigenin has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of the PI3K/Akt/mTOR and MAPK pathways.[3][12]

anticancer_pathway cluster_receptors Growth Factor Receptors cluster_intracellular Intracellular Signaling cluster_cellular_effects Cellular Effects GFR Growth Factor Receptors PI3K PI3K GFR->PI3K MAPK MAPKs (ERK, JNK) GFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MAPK->Proliferation promotes Arctigenin Arctigenin Arctigenin->PI3K inhibits Arctigenin->Akt inhibits Arctigenin->MAPK inhibits Arctigenin->Apoptosis induces

Caption: Anticancer signaling pathways modulated by Arctigenin.

Conclusion

This compound and its derivatives, particularly its aglycone arctigenin, represent a promising class of natural products with significant therapeutic potential. This guide has provided an in-depth overview of their chemical synthesis, including detailed experimental protocols for the preparation of key derivatives. The summarized quantitative data and visualization of the modulated signaling pathways offer valuable resources for researchers in the fields of medicinal chemistry, pharmacology, and drug development. While the total chemical synthesis of this compound remains a challenging area with limited specific protocols, the derivatization of both this compound and arctigenin continues to be a fruitful strategy for the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Further research into the stereoselective glycosylation of arctigenin is warranted to facilitate the development of efficient and scalable synthetic routes to this compound and its glycosidic analogues.

References

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Extraction of Arctiin from Burdock Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arctiin, a prominent lignan found in the seeds of the burdock plant (Arctium lappa), is a bioactive compound with significant interest in the pharmaceutical and cosmetic industries for its anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Microwave-Assisted Extraction (MAE) offers a rapid, efficient, and environmentally friendly alternative to conventional extraction methods for isolating this compound from burdock seeds.[2][3] This document provides detailed application notes and protocols for the MAE of this compound, intended for researchers, scientists, and drug development professionals.

Principle of Microwave-Assisted Extraction

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to the partitioning of analytes from the sample matrix into the solvent. The process is enhanced by the disruption of plant cell walls due to the rapid increase in temperature and internal pressure, facilitating the release of target compounds. This method significantly reduces extraction time and solvent consumption compared to traditional techniques like reflux extraction.

Experimental Protocols

Materials and Reagents
  • Plant Material: Dried burdock seeds (Fructus arctii), powdered and sieved through a 50-mesh screen.[2]

  • Solvents:

    • Methanol (HPLC grade)[2]

    • Ethanol (Analytical grade)

    • Deionized Water

  • Standards: this compound reference standard (purity ≥ 98%)

  • Equipment:

    • Microwave lab station[2]

    • Analytical balance

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column[2]

    • Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 filter paper)

Optimized Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on optimized conditions for achieving a high yield of this compound.[2]

  • Sample Preparation: Weigh 1.0 g of powdered burdock seeds and place it into a microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent to the vessel. Based on optimization studies, a 40% methanol-water solution at a solid-to-liquid ratio of 1:15 (g/mL) is recommended.[2]

  • Microwave Extraction:

    • Set the microwave power to 500 W.[2]

    • Set the extraction time to 200 seconds.[2]

    • Perform the extraction for a total of three cycles for optimal yield.[2]

  • Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.[2]

  • Storage: Store the dried extract at 4°C for further analysis and purification.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method is for the quantification of this compound in the crude extract.

  • Chromatographic Conditions: [2]

    • Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol–water (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 286 nm

    • Injection Volume: 20 µL

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following tables summarize the quantitative data from studies on the microwave-assisted extraction of this compound and other relevant compounds from burdock.

Table 1: Optimized Parameters for Microwave-Assisted Extraction of this compound

ParameterOptimized ValueReference
Solvent Concentration 40% Methanol[2]
Microwave Power 500 W[2]
Solid-to-Liquid Ratio 1:15 (g/mL)[2]
Extraction Time 200 s[2]
Number of Extractions 3[2]

Table 2: Yield and Purity of this compound from Optimized MAE and Subsequent Purification

ParameterValueReference
This compound Content in Crude Extract 17.5%[2]
Arctigenin Content in Crude Extract 2.2%[2]
Purity of this compound after Purification 98.46%[3]
Recovery of this compound after Purification 94.3%[3]

Table 3: Comparison of MAE with Other Extraction Methods for Lignans from Saussurea medusa (Note: Data for arctigenin, a related lignan, demonstrates the efficiency of MAE)

Extraction MethodArctigenin Yield (mg/g)Reference
Dynamic Microwave-Assisted Extraction (DMAE) 8.830 ± 0.008[4]
Ultrasonic-Assisted Extraction (UAE) 8.523 ± 0.012[4]
Heat Reflux Extraction (HRE) 8.304 ± 0.014[4]
Soaking Extraction (SE) 8.378 ± 0.011[4]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Downstream Processing cluster_analysis Analysis prep1 Burdock Seeds prep2 Grind and Sieve (50 mesh) prep1->prep2 mae1 Add 40% Methanol (1:15 g/mL) prep2->mae1 1.0 g sample mae2 Microwave Irradiation (500W, 200s, 3 cycles) mae1->mae2 proc1 Filtration mae2->proc1 proc2 Rotary Evaporation proc1->proc2 proc3 Crude this compound Extract proc2->proc3 ana1 HPLC Analysis proc3->ana1 ana2 Quantification of this compound ana1->ana2

Caption: Workflow for MAE of this compound from burdock seeds.

Logical Flow of MAE Parameter Optimization

optimization_flow start Define Objective: Maximize this compound Yield factors Identify Key Factors: - Solvent Concentration - Microwave Power - Solid-to-Liquid Ratio - Extraction Time start->factors design Experimental Design (e.g., Orthogonal Array) factors->design experiments Perform MAE Experiments design->experiments analysis Analyze Results using HPLC experiments->analysis optimization Determine Optimal Conditions analysis->optimization validation Validate Optimized Protocol optimization->validation

Caption: Logical flow for optimizing MAE parameters.

References

Application Note: Quantification of Arctiin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan found predominantly in plants of the Arctium genus (burdock), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and anti-viral properties. As research into these therapeutic benefits progresses, the need for a robust and reliable analytical method for the quantification of this compound in plant extracts is paramount for quality control, standardization, and formulation development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from other components in a plant extract. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of methanol and water. The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

Sample Preparation

A reliable extraction method is crucial for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Protocol for Ultrasonic-Assisted Extraction:

  • Grind the dried plant material (e.g., seeds, leaves, or roots) to a fine powder (approximately 40-60 mesh).

  • Accurately weigh approximately 0.5 g of the powdered plant material into a 50 mL conical flask.

  • Add 25 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

  • Filter the extract through a 0.45 µm membrane filter into a collection vial.

  • Dilute the filtered extract with methanol if necessary to bring the this compound concentration within the linear range of the calibration curve.

HPLC Instrumentation and Conditions

The following HPLC conditions have been shown to be effective for the analysis of this compound.[1]

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: Methanol:Water (55:45, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 280 nm.[1]

  • Run Time: Approximately 20 minutes.

Preparation of Standard Solutions
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing a known amount of this compound reference standard and dissolving it in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

Calibration Curve
  • Inject each working standard solution into the HPLC system.

  • Record the peak area for this compound at its retention time (approximately 7-8 minutes under the specified conditions).

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the HPLC method for this compound quantification.

Table 1: Chromatographic and Calibration Data for this compound

ParameterValue
Retention Time (min)~7.06[1]
Linearity Range (µg/mL)1.575 - 4.725[1]
Regression Equationy = ax + b (specific to calibration)
Correlation Coefficient (r)0.9995[1]

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Accuracy (Recovery, %) 101.55% (RSD = 2.23%)[1]
Precision (RSD, %)
- Intra-day< 2%
- Inter-day< 3%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Stability (in 24h, RSD, %) 2.2%[1]

Table 3: Example of this compound Content in Plant Extracts

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)
Arctium tomentosum Mill.Fruit10.69[1]
Arctium lappa L.LeavesVaries
Arctium lappa L.Fruit ("Fructus Arctii")Principal lignan[2]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plant_Material Dried Plant Material Grinding Grind to Fine Powder Extraction Ultrasonic Extraction with Methanol Filtration Filter (0.45 µm) Sample_for_HPLC Sample for HPLC Analysis HPLC_System HPLC System (C18 Column) Sample_for_HPLC->HPLC_System Data_Acquisition Data Acquisition (280 nm) Chromatogram Chromatogram Generation Standard_Solutions This compound Standard Solutions Calibration_Curve Calibration Curve Generation Quantification Quantification of this compound

Signaling_Pathway Start Start Analysis Inject_Sample Inject Sample and Standards into HPLC Start->Inject_Sample Obtain_Peak_Area Obtain Peak Area of this compound Inject_Sample->Obtain_Peak_Area Check_Linearity Is the sample peak area within the linear range? Obtain_Peak_Area->Check_Linearity Calculate_Concentration Calculate Concentration using Regression Equation Check_Linearity->Calculate_Concentration Yes Dilute_Sample Dilute Sample and Re-inject Check_Linearity->Dilute_Sample No Final_Result Report this compound Concentration Calculate_Concentration->Final_Result Dilute_Sample->Inject_Sample

Conclusion

The described HPLC method is simple, precise, rapid, and accurate for the determination of this compound in plant extracts.[1] This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the quality control and standardization of botanical raw materials and finished products containing this compound. The provided validation parameters demonstrate the reliability of the method, making it suitable for routine analysis in research, development, and manufacturing environments.

References

Application Notes and Protocols: In Vitro Effects of Arctiin on HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arctiin, a lignan isolated from Arctium lappa, has been investigated for its potential anticancer properties. In the context of human cervical cancer, particularly HeLa cells, research indicates that while this compound may not exhibit significant direct cytotoxicity, it plays a crucial role in inhibiting cell migration and invasion.[1][2] This document provides detailed protocols for assessing the in vitro effects of this compound on HeLa cells, focusing on cell viability, apoptosis, and cell cycle analysis. Additionally, it summarizes the known signaling pathways affected by this compound in cervical cancer cells.

Data Presentation

Cell Viability Assessment

The effect of this compound on the viability of HeLa cells has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results indicate that this compound does not exert significant cytotoxic effects on HeLa cells at concentrations up to 80 μM after 24 hours of treatment.[1][2]

Table 1: Effect of this compound on HeLa Cell Viability

This compound Concentration (μM)Cell Viability (%) vs. Control (Mean ± SD)
0 (Control)100
10No significant difference
20No significant difference
40No significant difference
80No significant difference

Data summarized from literature where no significant cytotoxicity was observed at the tested concentrations.[1][2]

Experimental Protocols

Cell Culture and Maintenance

HeLa cells, a human cervical adenocarcinoma cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[3]

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HeLa cells

  • DMEM (supplemented as described above)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)[3][4]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight.[3]

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 μM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • After the incubation period, remove the medium and add 100 μL of fresh medium and 20 μL of MTT solution to each well.[3]

  • Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.[3]

  • Remove the MTT solution and add 150 μL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the control (untreated cells).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.[6]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 μL of the cell suspension to a flow cytometry tube.

  • Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cells.[6]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][6]

  • Add 400 μL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • HeLa cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed HeLa cells and treat with this compound as for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis HeLa HeLa Cell Culture Seed Seed Cells in Plates HeLa->Seed Treat Treat with this compound Seed->Treat MTT MTT Assay (Cell Viability) Treat->MTT Annexin Annexin V/PI Staining (Apoptosis) Treat->Annexin CellCycle PI Staining (Cell Cycle) Treat->CellCycle Reader Microplate Reader MTT->Reader Flow Flow Cytometry Annexin->Flow CellCycle->Flow Data Data Interpretation Reader->Data Flow->Data

Caption: Workflow for in vitro analysis of this compound on HeLa cells.

This compound Signaling Pathway in Cervical Cancer Cells

This compound has been shown to inhibit the migration and invasion of cervical cancer cells by downregulating the PI3K/Akt signaling pathway.[1][2]

G cluster_pathway PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates S100A4 S100A4 Akt->S100A4 upregulates Migration Cell Migration & Invasion S100A4->Migration promotes

Caption: this compound inhibits cell migration via the PI3K/Akt pathway.

Conclusion

The available data suggest that this compound's primary effect on HeLa cells is not through direct cytotoxicity but rather through the inhibition of key signaling pathways involved in cell migration and invasion, such as the PI3K/Akt pathway.[1][2] The provided protocols offer a comprehensive framework for researchers to further investigate the nuanced effects of this compound on cervical cancer cells, including a more detailed examination of its potential to induce apoptosis or cause cell cycle arrest under different experimental conditions.

References

Application Notes and Protocols for the Development of a Stable Arctiin Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan glycoside found in plants of the Arctium genus, has garnered significant interest for its wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] These therapeutic properties are largely attributed to its aglycone, arctigenin. However, the clinical translation of this compound is hampered by its poor water solubility and potential instability, which can lead to low bioavailability.[2] To overcome these limitations, advanced drug delivery systems are required to enhance its stability, solubility, and targeted delivery.

This document provides detailed application notes and experimental protocols for the development and characterization of a stable this compound formulation using nanoencapsulation technologies. Specifically, we will focus on the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes as carriers for this compound.

Application Notes

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for formulation development.

PropertyValueReference
Molecular Formula C₂₇H₃₄O₁₁--INVALID-LINK--
Molecular Weight 534.55 g/mol --INVALID-LINK--
Solubility Poorly soluble in water[2]
Bioactive Form Arctigenin (aglycone)[1]
Therapeutic Effects Anti-inflammatory, Anti-cancer, Neuroprotective[1]
Formulation Strategies for Enhanced Delivery

Nanoencapsulation is a promising strategy to improve the delivery of poorly soluble compounds like this compound. By entrapping this compound within a nanocarrier, it is possible to:

  • Increase Stability: Protect this compound from degradation in biological environments.

  • Enhance Bioavailability: Improve absorption and circulation time.

  • Enable Targeted Delivery: Modify the nanoparticle surface with ligands for site-specific delivery.

This document outlines protocols for two common and effective nanoformulation approaches:

  • PLGA Nanoparticles: Biodegradable and biocompatible polymers that can encapsulate hydrophobic drugs and provide sustained release.

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.

Mechanism of Action: NF-κB Signaling Pathway

This compound and its metabolite arctigenin exert their anti-inflammatory effects, in part, by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

This compound inhibits the NF-κB signaling pathway.

Experimental Workflow

The development and evaluation of a stable this compound formulation follow a structured workflow, from preparation to characterization and functional assessment.

Workflow for this compound formulation and evaluation.

Experimental Protocols

Protocol 1A: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the double emulsion solvent evaporation method.[3]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Chitosan

  • Folic Acid

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Equipment:

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Freeze dryer

Procedure:

  • Preparation of the primary emulsion (W1/O):

    • Dissolve 10 mg of this compound in 1 ml of deionized water (W1 phase).

    • Dissolve 100 mg of PLGA in 4 ml of DCM (O phase).

    • Add the W1 phase to the O phase and emulsify using a homogenizer at 15,000 rpm for 5 minutes to form the primary W1/O emulsion.

  • Preparation of the double emulsion (W1/O/W2):

    • Prepare a 1% (w/v) PVA solution in deionized water (W2 phase).

    • Add the primary emulsion to 20 ml of the W2 phase under continuous stirring.

    • Homogenize the mixture at 20,000 rpm for 10 minutes to form the W1/O/W2 double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.

  • Surface Modification (Optional):

    • For targeted delivery, chitosan and folic acid can be conjugated to the nanoparticle surface as described in the literature.[4]

  • Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove unencapsulated this compound and excess PVA.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension and lyophilize to obtain a dry powder of this compound-loaded PLGA nanoparticles.

Protocol 1B: Preparation of this compound-Loaded Liposomes

This protocol is adapted from methods used for similar lignans and employs the thin-film hydration technique.[5][6]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or similar phospholipid

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve 100 mg of SPC and 25 mg of cholesterol in 10 ml of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Add 10 mg of this compound to the lipid solution and mix until fully dissolved.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • A thin, uniform lipid film containing this compound should form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 ml of PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid transition temperature (e.g., 60-65°C) for 1-2 hours.[5] This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator for 30 minutes or a probe sonicator (with appropriate power and pulse settings) until the suspension becomes translucent.

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.

  • Purification:

    • Remove unencapsulated this compound by centrifuging the liposome suspension at high speed (e.g., 20,000 x g) and resuspending the pellet in fresh PBS, or by using size exclusion chromatography.

Protocol 2: Characterization of this compound Nanoparticles

Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Measure the hydrodynamic diameter (particle size), PDI, and surface charge (zeta potential) using a Zetasizer instrument.

    • Perform measurements in triplicate.

  • Expected Results: For PLGA nanoparticles, a size of around 100 nm with a PDI of < 0.4 is expected.[3] Liposomes should have a size corresponding to the extrusion membrane pore size and a PDI < 0.3. The zeta potential will indicate the surface charge and colloidal stability.

Morphology:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Procedure:

    • For SEM, place a drop of the diluted nanoparticle suspension on a stub, air-dry, and coat with gold before imaging.

    • For TEM, place a drop of the suspension on a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid) if necessary, and image after drying.

  • Expected Results: Images should reveal spherical nanoparticles with a smooth surface.

Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification using High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the nanoparticles from the aqueous medium by centrifugation (as in the purification step).

    • Carefully collect the supernatant containing the unencapsulated ("free") this compound.

    • Quantify the amount of free this compound in the supernatant using a validated stability-indicating HPLC method.[7]

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

      • DL (%) = [(Total this compound - Free this compound) / Weight of Nanoparticles] x 100

  • Expected Results: High EE is desirable, with values around 87.5% reported for PLGA-Arctiin nanoparticles.[3]

Protocol 3: Stability Assessment

Objective: To evaluate the physical and chemical stability of the this compound formulation over time under different storage conditions.

Procedure:

  • Divide the lyophilized nanoparticle powder or liposomal suspension into aliquots and store them at different conditions (e.g., 4°C and 25°C/60% RH).

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples.

  • Physical Stability:

    • Reconstitute the lyophilized powder and measure particle size, PDI, and zeta potential as described in Protocol 2.

    • Visually inspect for any aggregation or precipitation.

  • Chemical Stability:

    • Disrupt the nanoparticles (e.g., by dissolving in a suitable organic solvent) to release the encapsulated this compound.

    • Quantify the amount of remaining this compound using a validated stability-indicating HPLC method to assess for degradation.[8]

Data Presentation:

Time PointStorage ConditionParticle Size (nm)PDIZeta Potential (mV)This compound Content (%)
0-100
1 Month4°C
25°C/60% RH
3 Months4°C
25°C/60% RH
6 Months4°C
25°C/60% RH
Protocol 4: In Vitro Release Study

Objective: To determine the release profile of this compound from the nanoparticles in a simulated physiological environment.

Method: Dialysis Bag Method.

Procedure:

  • Prepare a release medium, typically PBS (pH 7.4) to simulate physiological pH, and another at pH 5.5 to simulate the acidic tumor microenvironment.

  • Accurately weigh a quantity of this compound-loaded nanoparticles and place it into a dialysis bag with a suitable molecular weight cut-off (MWCO) (e.g., 12-14 kDa).

  • Seal the dialysis bag and immerse it in a known volume of the release medium (e.g., 50 ml) in a beaker.

  • Place the beaker in a shaking water bath maintained at 37°C with constant agitation.

  • At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 ml) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the collected samples for this compound concentration using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Data Presentation:

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
0.5
1
2
4
8
12
24
48
72

References

Application Note: High-Throughput Identification of Arctiin Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a prominent lignan glycoside isolated from the fruits of Arctium lappa L. (Burdock), is recognized for its wide array of pharmacological properties.[1] Upon oral administration, this compound functions as a prodrug, undergoing significant metabolism primarily by gut microbiota into its more bioactive aglycone, arctigenin.[1][2] Arctigenin exhibits potent anti-inflammatory, antiviral, and anticancer effects.[3][4] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, assessing its bioavailability, and developing it as a therapeutic agent. This application note provides a detailed protocol for the identification and profiling of this compound metabolites in biological matrices using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

The biotransformation of this compound is a multi-step process initiated by hydrolysis in the gastrointestinal tract.[5] The resulting arctigenin is then subject to Phase I and Phase II metabolic reactions. The primary metabolic pathways include hydrolysis, demethylation, lactone-opening, and conjugation with glucuronic acid or sulfate.[3][6] A study in rats identified as many as 53 metabolites across various biological samples, highlighting the complexity of its metabolism.[6]

Arctiin_Metabolism cluster_phase1 Phase I & Initial Metabolism cluster_phase2 Phase II Conjugation This compound This compound Arctigenin Arctigenin This compound->Arctigenin Hydrolysis (Gut Microbiota) Demethyl_Metabolites Demethylated Metabolites Arctigenin->Demethyl_Metabolites Demethylation Lactone_Opened Arctigenic Acid (Lactone-Opened) Arctigenin->Lactone_Opened Lactone Ring Opening Glucuronide_Conj Arctigenin-O-glucuronide Arctigenin->Glucuronide_Conj Glucuronidation Sulfate_Conj Arctigenin-O-sulfate (in vitro) Arctigenin->Sulfate_Conj Sulfation

Caption: Metabolic pathway of this compound.

Experimental Workflow

The comprehensive analysis of this compound metabolites involves a systematic workflow, beginning with sample collection from in vivo or in vitro studies, followed by robust sample preparation to isolate analytes, high-resolution LC-MS analysis for detection, and sophisticated data processing for identification.

Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Urine, Feces) SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCMS_Analysis 3. UPLC-MS/MS Analysis (Data Acquisition) SamplePrep->LCMS_Analysis DataProcessing 4. Data Processing (Peak Detection & Alignment) LCMS_Analysis->DataProcessing MetaboliteID 5. Metabolite Identification (Database & Fragment Analysis) DataProcessing->MetaboliteID

Caption: General experimental workflow for metabolite identification.

Protocols

Sample Preparation: Rat Plasma

This protocol details the preparation of plasma samples via protein precipitation, a common and effective method for cleaning up biological samples prior to LC-MS analysis.[7]

Materials and Reagents:

  • Rat plasma samples, stored at -80°C

  • Acetonitrile (HPLC grade)[7]

  • Internal Standard (IS) solution (e.g., Rutin or Podophyllotoxin)[7][8]

  • Vortex mixer

  • Centrifuge (capable of 12,000 rpm and 4°C)

  • 1.5 mL microcentrifuge tubes

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard solution to the plasma.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean LC-MS vial.

  • Inject an aliquot (typically 2-5 µL) into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Analysis

The following conditions are based on established methods for the sensitive detection and quantification of this compound, arctigenin, and their metabolites.[7]

Table 1: UPLC Conditions

Parameter Setting
System Waters ACQUITY UPLC or equivalent
Column UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[7]
Column Temperature 40°C[7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[9]
Flow Rate 0.4 mL/min[7]
Gradient Elution Start with 5-10% B, ramp to 95% B over 8-10 min, hold, and re-equilibrate.

| Injection Volume | 2-5 µL |

Table 2: Mass Spectrometry Conditions

Parameter Setting
System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[7][8]
Capillary Voltage 3.0 - 3.5 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 450°C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification;[7] Full Scan (m/z 100-1000) for profiling. |

Data Presentation and Results

Mass spectrometry analysis allows for the detection and tentative identification of numerous metabolites based on accurate mass and fragmentation patterns.

Table 3: Key this compound Metabolites and their Mass Transitions for MS/MS Detection

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
This compound 557.1 [M+Na]⁺[8] 395.0 [M+Na-Glc]⁺ Parent glycoside.[7]
Arctigenin 373.1 [M+H]⁺[8] 137.1 Primary bioactive metabolite.[7]
Arctigenic Acid 391.1 [M+H]⁺ - Product of lactone ring opening.[3]
Arctigenin-O-glucuronide 549.2 [M+H]⁺ 373.1 Phase II glucuronide conjugate.[3]

| 4-O-demethylarctigenin | 359.1 [M+H]⁺ | - | Demethylated metabolite.[3] |

Table 4: Summary of Quantitative Method Validation Parameters in Rat Plasma

Analyte Linearity Range (ng/mL) LLOQ (µg/mL) Intra/Inter-day Precision Average Recovery
This compound 50 - 5000[7] 0.138[8] < 8.2%[7] > 75.58%[7]

| Arctigenin | 10 - 1000[7] | 0.041[8] | < 8.2%[7] | > 75.58%[7] |

Data Analysis Workflow

Identifying metabolites from complex raw data requires a structured analytical approach. This involves automated peak detection followed by interrogation of mass and fragmentation data to propose metabolite structures.

Data_Analysis_Workflow RawData Raw LC-MS Data (Full Scan & MS/MS) PeakDetect Peak Detection & Deconvolution RawData->PeakDetect MetaboliteSearch Metabolite Prediction & Search (Based on Parent Drug) PeakDetect->MetaboliteSearch FragAnalysis MS/MS Fragment Analysis (Common Fragments & Neutral Loss) MetaboliteSearch->FragAnalysis ID_Confirm Structure Annotation & Confirmation FragAnalysis->ID_Confirm

Caption: Logical workflow for metabolite data analysis.

Conclusion

The methodologies presented here provide a robust framework for the systematic identification and profiling of this compound metabolites. By employing high-resolution UPLC-MS/MS, researchers can effectively characterize the metabolic fate of this compound, providing critical insights for pharmacokinetic studies and further drug development. The combination of sensitive analytical instrumentation and a structured data analysis workflow is essential for navigating the complexity of drug metabolism and advancing our understanding of natural product therapeutics.

References

Application Notes and Protocols for Arctiin Dosage in In vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Arctiin dosage, administration, and observed effects in various preclinical rodent models. The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a lignan found in plants of the Arctium genus, notably in burdock root (Arctium lappa). It is the glycoside of arctigenin. Both this compound and its aglycone, arctigenin, have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects in various in vivo rodent models.[1][2][3][4] Proper dose selection is a critical factor for the successful in vivo evaluation of this compound's therapeutic efficacy and safety. This document summarizes reported dosages, administration routes, and experimental protocols from several key studies.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of this compound is crucial for effective dosage regimen design. Following oral administration in rats, this compound is metabolized to its active form, arctigenin.[5] The plasma concentrations of arctigenin are often found to be higher than those of this compound itself after oral dosing, suggesting significant first-pass metabolism in the stomach and small intestine.[5] This highlights the importance of considering the bioavailability and metabolic conversion of this compound when interpreting in vivo data and selecting doses. Alternative administration routes, such as hypodermic or sublingual, have been shown to significantly improve the bioavailability of arctigenin compared to oral administration.[1][6]

Dosage and Administration in Rodent Models

The effective dosage of this compound in rodent models varies depending on the disease model, the route of administration, and the specific research question. The following tables summarize the dosages used in various studies.

Table 1: this compound Dosage in Rat Models
Disease ModelStrainAdministration RouteDosageDosing FrequencyDurationKey FindingsReference
Alzheimer's DiseaseSprague-DawleyOral gavage25 mg/kgDaily3 weeksImproved behavior and hippocampal structure; Reduced expression of TLR4, NLRP3, STAT3, TGF-β, cyclin D1, and CDK2.[2]
Ehrlich Solid CarcinomaNot SpecifiedOral gavage30 mg/kgDaily3 weeksReduced tumor volume and weight; Increased mean survival time; Inhibited STAT3, TGF-β1, TLR4, NLRP3, VEGF, and cyclin D1.[3][7]
Silica-induced Lung InjuryNot SpecifiedNot Specified30 mg/kg (low dose), 60 mg/kg (high dose)Not SpecifiedNot SpecifiedReduced oxidative stress, inflammation, and fibrosis; Suppressed activation of NLRP3 inflammasome via the TLR-4/Myd88/NF-κB pathway.[8]
Table 2: this compound Dosage in Mouse Models
Disease ModelStrainAdministration RouteDosageDosing FrequencyDurationKey FindingsReference
Functional ConstipationICROral gavage100 mg/kgDaily14 daysReversed loperamide-induced reduction in fecal number and water content; Increased intestinal transit ratio.[9]
Experimental Autoimmune Encephalomyelitis (EAE)Not SpecifiedIntraperitoneal10 mg/kgEvery dayNot SpecifiedDelayed onset of clinical symptoms and reduced clinical scores. (Study on Arctigenin)[4]
Solid Tumors (Maximum Tolerated Dose)Not SpecifiedOral and Intravenous>313 mg/kgNot SpecifiedNot SpecifiedEstablished maximum tolerated dose.[10]

Experimental Protocols

Alzheimer's Disease Model in Rats
  • Induction: Alzheimer's Disease (AD) is induced by daily intraperitoneal injections of aluminum chloride (70 mg/kg) for six weeks.[2]

  • Treatment: Following the induction period, rats are treated with this compound (25 mg/kg) daily for three weeks via oral gavage.[2]

  • Assessments: Behavioral tests are conducted to evaluate cognitive function. Histological analysis of the hippocampus is performed using hematoxylin/eosin staining. Gene and protein expression levels of TLR4, NLRP3, STAT3, TGF-β, cyclin D1, and CDK2 are analyzed in brain tissue.[2]

Ehrlich Solid Carcinoma Model in Rats
  • Induction: A tumor is induced by an intramuscular injection of 2x10^6 Ehrlich solid carcinoma (ESC) cells into the left hind limb of the rats.[3][7]

  • Treatment: Eight days after tumor cell injection, when a solid tumor is palpable, rats are treated with a daily oral dose of 30 mg/kg of this compound for three weeks.[3][7]

  • Assessments: Tumor volume and weight are measured. Mean survival time is recorded. Muscle samples are examined using electron microscopy and hematoxylin/eosin staining. Gene and protein expression of TLR4, NLRP3, STAT3, TGF-β, VEGF, and cyclin D1 are assessed in muscle tissue.[3][7]

Functional Constipation Model in Mice
  • Induction: Functional constipation is induced by the administration of loperamide (5 mg/kg).[9]

  • Treatment: Mice are administered this compound at a dose of 100 mg/kg daily via oral gavage for 14 days.[9]

  • Assessments: Fecal status (number and water content) and intestinal motility (charcoal meal transit ratio) are evaluated. Histological analysis of the colon is performed. Levels of gastrointestinal motility-associated neurotransmitters (motilin, nitric oxide) are measured.[9]

Signaling Pathways Modulated by this compound

This compound and its metabolite arctigenin have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and fibrosis.

Anti-inflammatory Signaling

This compound and arctigenin exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways. A key mechanism is the suppression of the NF-κB pathway, which leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][11][12] They also inhibit the JAK-STAT3 pathway and the production of nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS).[1][13] Additionally, the TLR4/NLRP3 inflammasome pathway is a target, leading to reduced inflammation in models of Alzheimer's disease and lung injury.[2][8]

Anti_Inflammatory_Signaling Inflammatory_Stimuli Inflammatory Stimuli (LPS, etc.) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NF_kB NF-κB Pathway TLR4->NF_kB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines iNOS iNOS NF_kB->iNOS NLRP3->Pro_inflammatory_Cytokines JAK_STAT3 JAK-STAT3 Pathway JAK_STAT3->Pro_inflammatory_Cytokines This compound This compound / Arctigenin This compound->NF_kB Inhibits This compound->NLRP3 Inhibits This compound->JAK_STAT3 Inhibits This compound->iNOS Inhibits

Caption: this compound's anti-inflammatory signaling pathways.

Anti-Cancer and Anti-Fibrotic Signaling

In cancer models, this compound has been shown to inhibit signaling pathways involved in cell proliferation, migration, and angiogenesis. It can suppress the STAT3 and TGF-β signaling pathways, which are crucial for tumor growth and fibrosis.[3] Furthermore, it has been observed to inhibit the expression of VEGF and cyclin D1, key regulators of angiogenesis and the cell cycle, respectively.[3] In some cancer cell lines, this compound has been shown to suppress the PI3K/Akt pathway, which is critical for cell survival and proliferation.[14]

Anti_Cancer_Signaling Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Cell_Proliferation Cell Proliferation (Cyclin D1) PI3K_Akt->Cell_Proliferation STAT3 STAT3 Pathway STAT3->Cell_Proliferation Angiogenesis Angiogenesis (VEGF) STAT3->Angiogenesis TGF_beta TGF-β Pathway Fibrosis Fibrosis TGF_beta->Fibrosis This compound This compound This compound->PI3K_Akt Inhibits This compound->STAT3 Inhibits This compound->TGF_beta Inhibits

Caption: this compound's anti-cancer and anti-fibrotic signaling.

Dose Conversion from Animal to Human Equivalent Dose (HED)

For translational research, it is often necessary to estimate the human equivalent dose (HED) from animal data. The most common method for this conversion is based on body surface area (BSA). The HED can be calculated using the following formula:

HED (mg/kg) = Animal dose (mg/kg) × (Animal Km / Human Km)

Where Km is a conversion factor. For rats, the Km is 6, and for a 60 kg human, the Km is 37.[15][16][17] For mice, the Km is 3.[17]

Example Calculation for a Rat Dose of 25 mg/kg: HED = 25 mg/kg × (6 / 37) ≈ 4.05 mg/kg

It is important to note that this is an estimation, and the actual effective human dose may vary.[18]

Experimental Workflow for In Vivo Rodent Study with this compound

The following diagram outlines a general workflow for conducting an in vivo rodent study with this compound.

Experimental_Workflow Study_Design Study Design (Hypothesis, Animal Model, Group Size) Acclimatization Animal Acclimatization Study_Design->Acclimatization Disease_Induction Disease Model Induction Acclimatization->Disease_Induction Grouping Randomization and Grouping (Vehicle, this compound, Positive Control) Disease_Induction->Grouping Treatment This compound Administration (Dose, Route, Frequency) Grouping->Treatment Monitoring In-life Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Endpoint_Collection Endpoint Data Collection (Behavioral, Imaging) Monitoring->Endpoint_Collection Sacrifice Euthanasia and Sample Collection (Blood, Tissues) Endpoint_Collection->Sacrifice Analysis Ex vivo Analysis (Histology, Western Blot, qPCR) Sacrifice->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: General experimental workflow for an in vivo rodent study.

Conclusion

The available literature provides a solid foundation for designing in vivo rodent studies to investigate the therapeutic effects of this compound. The dosages, administration routes, and experimental protocols summarized in these application notes offer valuable guidance for researchers. The elucidation of the signaling pathways modulated by this compound further supports its potential as a therapeutic agent for a variety of diseases. Future research should continue to explore the optimal dosing strategies and further unravel the molecular mechanisms underlying the beneficial effects of this compound.

References

Application Notes and Protocols: Arctiin in Osteoarthritis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osteoarthritis (OA) is a prevalent, degenerative joint disease characterized by the progressive degradation of articular cartilage, subchondral bone sclerosis, and synovial inflammation. Current therapeutic strategies primarily focus on alleviating symptoms rather than halting disease progression. Arctiin, a lignan derived from Burdock (Arctium lappa), has emerged as a promising natural compound for OA research due to its potent anti-inflammatory, antioxidant, and anti-arthritic properties.[1][2] In vitro and in vivo studies have demonstrated that this compound can protect chondrocytes, mitigate cartilage erosion, and suppress inflammatory responses.[1][3]

These application notes provide detailed protocols and a summary of key findings for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in established osteoarthritis research models.

Mechanism of Action of this compound in Osteoarthritis

This compound exerts its protective effects in osteoarthritis primarily by modulating cellular signaling pathways related to oxidative stress and inflammation. The two principal mechanisms identified are the activation of the NRF2 antioxidant pathway and the regulation of the AKT/NRF2/HO-1 axis.

  • NRF2 Antioxidant Pathway Activation: In the inflammatory environment of OA, chondrocytes are subjected to significant oxidative stress. This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[1][4] Upon activation, NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT), thereby protecting chondrocytes from oxidative damage.[1]

  • Regulation of the AKT/NRF2/HO-1 Signaling Pathway: In OA models induced by iron overload, which exacerbates oxidative stress, this compound has been found to activate the AKT/NRF2/Heme Oxygenase-1 (HO-1) signaling pathway.[5] Activation of this pathway enhances the cellular antioxidant defense and inhibits chondrocyte apoptosis and ferroptosis, suggesting a protective role against multiple cell death pathways implicated in OA pathogenesis.[5]

A related compound, Arctigenin (the aglycone of this compound), has also been shown to inhibit the pro-inflammatory PI3K/Akt/NF-κB signaling pathway, which is a key driver of inflammation and cartilage degradation in OA.[6][7] This suggests that the broader family of compounds may target multiple critical pathways in the disease.

NRF2_Pathway This compound's Activation of the NRF2 Antioxidant Pathway cluster_cell Chondrocyte cluster_nucleus Nucleus IL1b IL-1β ROS Oxidative Stress (ROS) IL1b->ROS induces Keap1_NRF2 Keap1-NRF2 Complex ROS->Keap1_NRF2 destabilizes This compound This compound NRF2 NRF2 This compound->NRF2 promotes dissociation Keap1_NRF2->NRF2 releases ARE ARE (Antioxidant Response Element) NRF2->ARE translocates & binds Enzymes Antioxidant Enzymes (SOD, CAT, GPX1) ARE->Enzymes upregulates transcription Enzymes->ROS neutralizes

Caption: this compound promotes NRF2 dissociation from Keap1, leading to antioxidant enzyme expression.

AKT_NRF2_Pathway This compound's Role in the AKT/NRF2/HO-1 Pathway Iron Iron Overload ROS Oxidative Stress Iron->ROS induces Apoptosis Chondrocyte Apoptosis & Ferroptosis ROS->Apoptosis causes This compound This compound This compound->Apoptosis inhibits AKT AKT This compound->AKT activates pAKT p-AKT AKT->pAKT phosphorylates NRF2 NRF2 pAKT->NRF2 activates HO1 HO-1 NRF2->HO1 upregulates HO1->ROS suppresses

Caption: this compound activates the AKT/NRF2/HO-1 axis to suppress oxidative stress-induced cell death.

In Vitro Research Models: Protocols and Data

In vitro models are essential for dissecting the molecular mechanisms of this compound's action on chondrocytes. The most common approach involves inducing an OA-like catabolic state in cultured chondrocytes using the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][8][9]

Protocol 2.1: IL-1β-Induced Inflammation in Human Chondrocytes

This protocol details the induction of an inflammatory and catabolic state in primary human chondrocytes and their subsequent treatment with this compound.

InVitro_Workflow In Vitro Experimental Workflow cluster_analysis Endpoint Analysis start Isolate & Culture Human Articular Chondrocytes serum_starve Serum Starvation (12-24 hours) start->serum_starve stimulate Stimulation with IL-1β (e.g., 10 ng/mL) serum_starve->stimulate treat Co-treatment with this compound (Dose-Response: 0-10 µM) stimulate->treat incubate Incubation (24-72 hours) treat->incubate cck8 Cell Viability (CCK-8 Assay) incubate->cck8 qpcr Gene Expression (qRT-PCR) incubate->qpcr wb Protein Expression (Western Blot) incubate->wb elisa Cytokine Measurement (ELISA) incubate->elisa end Data Interpretation cck8->end qpcr->end wb->end elisa->end

Caption: Workflow for assessing this compound's efficacy in IL-1β-stimulated chondrocytes.

Methodology:

  • Cell Culture: Primary human chondrocytes are isolated from cartilage tissue and cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Stimulation and Treatment: Once cells reach 80-90% confluency, they are serum-starved for 12-24 hours. Subsequently, the medium is replaced with fresh serum-free medium containing IL-1β (typically 10 ng/mL) with or without varying concentrations of this compound (e.g., 2.5, 5, 10 µM).[1] A vehicle control (DMSO) group should be included.

  • Incubation: Cells are incubated for a period ranging from 24 to 72 hours, depending on the desired endpoint.

  • Endpoint Analysis:

    • Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on chondrocyte proliferation and viability under inflammatory conditions.[1]

    • Gene Expression Analysis: Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of key genes, including anabolic markers (e.g., ACAN, COL2A1), catabolic markers (e.g., MMP13, ADAMTS5), inflammatory cytokines (e.g., IL6, PTGS2), and antioxidant enzymes (e.g., SOD1, SOD2, CAT, NFE2L2).[1]

    • Protein Analysis: Western blotting is used to quantify the protein levels of key signaling molecules (e.g., p-AKT, NRF2, HO-1) and matrix-degrading enzymes.[5]

    • Inflammatory Mediator Measurement: Enzyme-linked immunosorbent assays (ELISAs) can be used to measure the concentration of secreted inflammatory mediators like Prostaglandin E2 (PGE2) and IL-6 in the culture supernatant.[6][7]

Table 1: Summary of In Vitro Experimental Parameters and Outcomes
Model Cell Type OA Inducer This compound Concentration Key Assays Observed Effects of this compound Citations
Inflammatory/CatabolicHuman ChondrocytesIL-1β (10 ng/mL)2.5, 5, 10 µMCCK-8, qRT-PCRInhibited pathological hyper-proliferation, rescued ECM synthesis, suppressed proteinase activation, and increased antioxidant enzyme transcripts.[1][3]
Oxidative StressHuman ChondrocytesIron Overload (FAC)Not specifiedCCK-8, Annexin V-FITC/PI, Western Blot, qRT-PCRIncreased cell viability, inhibited apoptosis and ferroptosis, reduced intracellular ROS, and activated the AKT/NRF2/HO-1 pathway.[5]

In Vivo Research Models: Protocols and Data

Animal models are crucial for evaluating the therapeutic efficacy of this compound in a complex biological system that mimics human OA. The destabilization of the medial meniscus (DMM) model in mice is a widely accepted surgical model that recapitulates many features of post-traumatic OA.[3][10]

Protocol 3.1: Destabilization of the Medial Meniscus (DMM) Mouse Model

This protocol describes the surgical induction of OA in mice and subsequent treatment with this compound.

InVivo_Workflow In Vivo DMM Model Experimental Workflow cluster_groups Experimental Groups cluster_analysis Endpoint Analysis start Select C57BL/6J Mice (e.g., 7-10 weeks old) acclimatize Acclimatization (1 week) start->acclimatize surgery Perform DMM Surgery on Right Knee Joint acclimatize->surgery sham Sham Operation + Vehicle dmm_vehicle DMM Surgery + Vehicle dmm_this compound DMM Surgery + this compound Treatment treatment Administer Treatment (e.g., 40 mg/kg IP daily for 8 weeks) surgery->treatment sacrifice Euthanasia & Tissue Harvest (e.g., at 8 or 12 weeks post-op) treatment->sacrifice histology Histological Staining (Safranin O-Fast Green) sacrifice->histology microct Subchondral Bone Analysis (Micro-CT) sacrifice->microct end Data Interpretation histology->end microct->end

Caption: Workflow for evaluating this compound in a surgical mouse model of osteoarthritis.

Methodology:

  • Animal Model: Male C57BL/6J mice (7-10 weeks old) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • DMM Surgery: Mice are anesthetized, and the right knee joint is exposed. The medial meniscotibial ligament (MMTL) is transected to destabilize the medial meniscus, inducing joint instability and subsequent OA development. Sham-operated animals undergo the same procedure without MMTL transection.[3]

  • This compound Administration:

    • Systemic Delivery: Beginning one week post-surgery, mice receive daily intraperitoneal (IP) injections of this compound (e.g., 40 mg/kg) or a vehicle control for a duration of 8 to 12 weeks.[1]

    • Local Delivery: For sustained release, a gellan gum-based hydrogel encapsulating this compound (GG-CD@ARC) can be administered via a single intra-articular injection.[1][11]

  • Endpoint Analysis:

    • Histological Evaluation: At the end of the treatment period, mice are euthanized, and the knee joints are harvested. The joints are fixed, decalcified, embedded in paraffin, and sectioned. Sections are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content and assess the extent of cartilage degradation. The severity of OA is typically scored using the Osteoarthritis Research Society International (OARSI) grading system.[5]

    • Micro-computed Tomography (Micro-CT): Micro-CT analysis of the harvested joints is performed to evaluate changes in the subchondral bone architecture, such as sclerosis and osteophyte formation.[5]

Table 2: Summary of In Vivo Experimental Parameters and Outcomes
Model Animal Strain OA Induction Method Administration Route Dosage / Duration Key Analyses Observed Effects of this compound Citations
Post-Traumatic OAC57BL/6J Male MiceDestabilization of the Medial Meniscus (DMM)Intraperitoneal Injection40 mg/kg daily for 8 weeksHistology, Micro-CTAmeliorated cartilage erosion and counteracted subchondral bone sclerosis.[1][3]
Severe Post-Traumatic OAC57BL/6J Male MiceDMMIntra-articular Injection (Hydrogel)Single dose, evaluated at 12 weeksHistologyThe sustained-release formulation counteracted cartilage degeneration in a severe OA model.[1][11]

Summary of Key Biomarkers

The efficacy of this compound in OA models can be quantified by measuring a panel of relevant biomarkers. These markers reflect changes in inflammation, cartilage matrix turnover, and oxidative stress.

Table 3: Biomarkers Modulated by this compound in OA Models
Biomarker Category Specific Biomarker Modulation by this compound Significance in OA Citations
Inflammatory Mediators IL-6, TNF-α, COX-2, iNOS, PGE2 DecreasedKey drivers of inflammation and pain in the joint.[12][13][6][7]
ECM Degradation MMP-1, MMP-3, MMP-13, ADAMTS5 DecreasedEnzymes responsible for the breakdown of collagen and aggrecan in cartilage.[14][1]
ECM Synthesis Aggrecan (ACAN), Collagen Type II (COL2A1) IncreasedEssential components of the cartilage extracellular matrix, indicating anabolic activity.[15][1]
Oxidative Stress ROS, Lipid-ROS DecreasedReactive oxygen species that cause cellular damage and chondrocyte apoptosis.[5]
Antioxidant Response NRF2, HO-1, SOD1, SOD2, CAT, GPX1 IncreasedKey transcription factors and enzymes that form the cellular defense against oxidative stress.[4][1][5]

References

Application Notes and Protocols: The Use of Arctiin in Murine Functional Constipation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Arctiin, a lignan glycoside isolated from Arctium lappa L., in preclinical studies of functional constipation using a mouse model. The protocols and data presented are based on published research and are intended to guide the design and execution of similar experiments.

Introduction

Functional constipation (FC) is a prevalent gastrointestinal disorder characterized by difficult, infrequent, or incomplete defecation. Preclinical research often utilizes rodent models to investigate the pathophysiology of FC and to evaluate the efficacy of potential therapeutic agents. This compound has emerged as a promising natural compound for the alleviation of FC.[1][2][3][4] Studies have demonstrated its pro-kinetic effects on intestinal motility, offering a potential therapeutic strategy for managing functional constipation.[1][2][3][4]

Mechanism of Action

This compound has been shown to alleviate functional constipation in mice through several mechanisms. It enhances intestinal motility, as evidenced by an increased intestinal transit ratio and a reversal of the reduction in fecal number and water content induced by loperamide.[1][2][3] The underlying mechanisms include the regulation of key gastrointestinal neurotransmitters. Specifically, this compound treatment has been observed to increase the levels of the excitatory neurotransmitter motilin (MTL) and brain-derived neurotrophic factor (BDNF), while decreasing the levels of the inhibitory neurotransmitter nitric oxide (NO).[1][2][5]

Furthermore, this compound appears to protect the interstitial cells of Cajal (ICC), which are crucial for generating slow waves in the gastrointestinal tract and coordinating motility.[1][2] It also mitigates colonic injury and reduces the expression of aquaporins, which are involved in water absorption in the colon.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on loperamide-induced functional constipation in ICR mice.[2]

Table 1: Effect of this compound on Fecal Parameters in Loperamide-Induced Constipated Mice [2]

GroupFecal Number (per 6 hours)Fecal Weight (g)Fecal Water Content (%)
Control20.50 ± 3.450.47 ± 0.0967.18 ± 6.38
Functional Constipation (FC)4.00 ± 0.890.11 ± 0.0249.59 ± 5.79
This compound (100 mg/kg)Significantly higher than FC groupSignificantly higher than FC groupSignificantly higher than FC group

Table 2: Effect of this compound on Gastrointestinal Transit and Neurotransmitters [1][2]

ParameterFunctional Constipation (FC) GroupThis compound (100 mg/kg) Group
Intestinal Transit RatioReducedReversed the reduction
Motilin (MTL) LevelsDecreasedIncreased
Brain-Derived Neurotrophic Factor (BDNF) LevelsDecreasedIncreased
Nitric Oxide (NO) LevelsIncreasedDecreased

Experimental Protocols

This section provides detailed protocols for inducing functional constipation in mice and for evaluating the therapeutic effects of this compound.

Loperamide-Induced Functional Constipation Model

This is a widely used and reliable method for inducing constipation in mice by decreasing gastrointestinal motility.[6][7][8]

Materials:

  • Male ICR mice (6 weeks old, 25-30 g)[5]

  • Loperamide hydrochloride (5 mg/kg)[1][2][3][4]

  • Vehicle (e.g., saline)

  • Oral gavage needles

Protocol:

  • Acclimatize mice for at least one week under standard laboratory conditions (22±1°C, 12/12-h light/dark cycle, 45-55% relative humidity) with free access to standard chow and water.[5]

  • Randomly divide the mice into experimental groups (e.g., Control, Functional Constipation, this compound-treated).

  • To induce constipation, administer loperamide (5 mg/kg) orally to the mice in the Functional Constipation and this compound-treated groups once daily for a specified period (e.g., 7 days). The control group should receive the vehicle.[1][2][3][4]

  • Monitor the mice daily for changes in fecal output and general health.

This compound Administration

Materials:

  • This compound (100 mg/kg)[1][2][3][4]

  • Vehicle for this compound (e.g., saline)

  • Oral gavage needles

Protocol:

  • Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Administer this compound (100 mg/kg) or vehicle to the respective groups of mice via oral gavage.[1][2][3][4]

  • The administration of this compound can be prophylactic (given before and during loperamide treatment) or therapeutic (given after the establishment of constipation).

Assessment of Functional Constipation

a) Fecal Parameter Measurement:

  • House mice individually in metabolic cages.

  • Collect all fecal pellets produced over a defined period (e.g., 6 or 24 hours).

  • Count the number of pellets.

  • Weigh the total fecal pellets to determine the wet weight.

  • Dry the pellets in an oven at 60°C until a constant weight is achieved to determine the dry weight.

  • Calculate the fecal water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

b) Gastrointestinal Transit Time:

  • Fast the mice for a specified period (e.g., 12 hours) with free access to water.

  • Administer a non-absorbable marker, such as carmine red (e.g., in a 5% solution) or charcoal meal (e.g., 10% charcoal in 5% gum arabic), via oral gavage.

  • Monitor the mice for the first appearance of the colored feces. The time from administration of the marker to the first appearance of the colored pellet is the whole gut transit time.[9]

  • Alternatively, for intestinal transit ratio, sacrifice the mice at a fixed time point after marker administration (e.g., 30 minutes).

  • Carefully dissect the entire small intestine from the pylorus to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the marker.

  • Calculate the intestinal transit ratio using the formula: (Distance traveled by marker / Total length of small intestine) x 100%.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in alleviating functional constipation and a typical experimental workflow.

Arctiin_Signaling_Pathway cluster_this compound This compound cluster_Effects Cellular & Physiological Effects cluster_Outcomes Functional Outcomes cluster_Neuro Neurotransmitter Details This compound This compound ICC Interstitial Cells of Cajal (ICC) Protection This compound->ICC Protects Neurotransmitters Neurotransmitter Regulation This compound->Neurotransmitters Modulates Aquaporins Decreased Aquaporin Expression This compound->Aquaporins Inhibits Motility Enhanced Intestinal Motility ICC->Motility Coordinates Neurotransmitters->Motility Promotes MTL ↑ Motilin (MTL) BDNF ↑ BDNF NO ↓ Nitric Oxide (NO) Constipation Alleviation of Functional Constipation Aquaporins->Constipation Contributes to Motility->Constipation Leads to

Caption: Proposed signaling pathway of this compound in alleviating functional constipation.

Experimental_Workflow start Start: Acclimatize Mice grouping Randomly Assign to Groups (Control, FC, this compound) start->grouping induction Induce Constipation with Loperamide (5 mg/kg) grouping->induction treatment Administer this compound (100 mg/kg) or Vehicle induction->treatment fecal_analysis Fecal Parameter Analysis (Number, Weight, Water Content) treatment->fecal_analysis transit_analysis Gastrointestinal Transit Assay (Carmine Red or Charcoal Meal) treatment->transit_analysis biochemical_analysis Biochemical Analysis (MTL, BDNF, NO levels) treatment->biochemical_analysis histology Histological Analysis of Colon treatment->histology end End: Data Analysis and Conclusion fecal_analysis->end transit_analysis->end biochemical_analysis->end histology->end

References

Application Notes: Analysis of Arctiin-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arctiin, a lignan found in the seeds of the burdock plant (Arctium lappa), and its aglycone metabolite, arctigenin, have garnered significant interest in oncological research for their anti-tumor properties.[1] These compounds have been shown to inhibit the proliferation of various cancer cells and induce programmed cell death, or apoptosis.[1][2] Flow cytometry, a powerful technique for single-cell analysis, is a cornerstone method for quantifying apoptosis. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) staining method.

Principle of Apoptosis Detection: Annexin V/PI Staining

The Annexin V/PI assay is a widely used method for detecting apoptotic cells via flow cytometry.[3] The principle is based on two key events in the apoptotic process:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[3][4] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[3][4]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[4] Propidium Iodide (PI), a fluorescent nucleic acid intercalating agent, can enter these cells and stain the DNA. It is excluded by viable and early apoptotic cells with intact membranes.[5]

This dual-staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.[6]

This compound-Induced Apoptosis in Cancer Cells

Studies have demonstrated that this compound and its metabolite arctigenin induce apoptosis in a dose-dependent manner across various cancer cell lines. Flow cytometry analysis has been instrumental in quantifying this effect. For instance, arctigenin treatment has been shown to increase the apoptotic ratio in colon cancer, ovarian cancer, and breast cancer cells.[7][8][9]

Data Presentation

The following table summarizes the quantitative effects of arctigenin on apoptosis induction in different cancer cell lines as determined by flow cytometry.

Cell LineTreatmentConcentrationApoptotic Cell Percentage (%)Reference
SK-BR-3 (ER-negative Breast Cancer) Arctigenin0 nM4.14%[9]
125 nM6.34%[9]
250 nM7.92%[9]
500 nM8.20%[9]
MDA-MB-231 (Triple-negative Breast Cancer) Arctigenin0 nM7.13%[9]
125 nM8.98%[9]
250 nM10.86%[9]
500 nM13.36%[9]
OVCAR3 & SKOV3 (Ovarian Cancer) ArctigeninNot specified4-6 fold increase vs. control[8]
HT-29 (Colon Cancer) ArctigeninDose-dependentIncreased apoptotic ratio[7][10]

Signaling Pathways in this compound-Induced Apoptosis

This compound and arctigenin trigger apoptosis through multiple signaling pathways. Understanding these pathways is crucial for drug development.

  • Intrinsic (Mitochondrial) Pathway: A common mechanism involves the intrinsic apoptotic pathway. Arctigenin can increase the Bax/Bcl-2 ratio, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[1][9]

  • ROS/p38 MAPK Pathway: In colon cancer cells, arctigenin has been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), which in turn activates the p38 MAPK signaling pathway.[7][10]

  • iNOS/NO/STAT3/Survivin Pathway: In ovarian cancer, arctigenin induces caspase-3-dependent apoptosis by suppressing the iNOS/NO/STAT3/survivin signaling pathway.[8]

  • PI3K/Akt/mTOR Pathway: Arctigenin has also been reported to induce apoptosis and autophagy in prostate cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[11]

cluster_0 Intrinsic Apoptosis Pathway This compound This compound/ Arctigenin Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio This compound->Bax_Bcl2 Mito Mitochondrial Permeability Bax_Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

cluster_1 ROS/p38 MAPK Pathway This compound This compound/ Arctigenin ROS ↑ ROS Production This compound->ROS p38 p38 MAPK Activation ROS->p38 Caspases Caspase-9 & -3 Activation p38->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced ROS/p38 MAPK apoptosis pathway.

cluster_2 iNOS/STAT3/Survivin Pathway This compound This compound/ Arctigenin iNOS ↓ iNOS Expression This compound->iNOS Apoptosis Apoptosis This compound->Apoptosis NO ↓ NO Production iNOS->NO STAT3 ↓ STAT3 Phosphorylation NO->STAT3 Survivin ↓ Survivin Expression STAT3->Survivin Survivin->Apoptosis Inhibition

Caption: this compound-mediated suppression of the iNOS pathway.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Seeding: Seed the cancer cells of interest (e.g., HT-29, SK-BR-3) in a suitable culture vessel (e.g., 6-well plates) at a density of 1 x 10⁶ cells/well.[4][12]

  • Incubation: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound or arctigenin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 125, 250, 500 nM).[9] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours) to induce apoptosis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is adapted from standard procedures for Annexin V staining.[12][13][14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, collect the culture supernatant (containing floating apoptotic cells).[12]

    • Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent like trypsin.[5]

    • Combine the detached cells with the supernatant from the previous step.[12]

    • For suspension cells, directly collect the cells.

  • Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[13] Discard the supernatant and wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of PI solution.

    • Gently vortex the tubes.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3][14]

  • Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.[3] Keep the samples on ice and protected from light until analysis.

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible, preferably within one hour.[3]

Start Start: This compound-treated cells Harvest 1. Harvest Cells (Adherent + Supernatant) Start->Harvest Wash1 2. Wash with cold PBS Harvest->Wash1 Resuspend 3. Resuspend in 1X Annexin-Binding Buffer Wash1->Resuspend Stain 4. Add Annexin V-FITC & PI Resuspend->Stain Incubate 5. Incubate 15 min at RT in dark Stain->Incubate AddBuffer 6. Add 400 µL 1X Annexin-Binding Buffer Incubate->AddBuffer Analyze 7. Analyze by Flow Cytometry AddBuffer->Analyze

Caption: Experimental workflow for Annexin V/PI staining.

Protocol 3: Flow Cytometry Data Acquisition and Analysis

  • Controls: For proper compensation and gating, prepare the following controls:

    • Unstained cells

    • Cells stained only with Annexin V-FITC

    • Cells stained only with PI

  • Setup: Use the control samples to set the appropriate voltages for the forward scatter (FSC), side scatter (SSC), and fluorescence channels (e.g., FITC and PI). Adjust compensation settings to correct for spectral overlap between the fluorochromes.

  • Gating:

    • Create an FSC vs. SSC plot to gate on the main cell population and exclude debris.

    • From the main cell population, create a dot plot of Annexin V-FITC vs. PI.

  • Quadrant Analysis: Set up a quadrant gate on the Annexin V vs. PI plot to distinguish the four populations:

    • Lower-Left (Q4): Viable cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

  • Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant for the control and this compound-treated samples. The total percentage of apoptotic cells is typically calculated as the sum of the early and late apoptotic populations (Q3 + Q2).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Arctiin and Arctigenin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of arctiin and arctigenin. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the HPLC analysis of this compound and arctigenin.

Question: I am observing significant peak tailing for both this compound and arctigenin. What are the possible causes and solutions?

Answer: Peak tailing for phenolic compounds like this compound and arctigenin is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analytes and the stationary phase.

  • Cause 1: Silanol Interactions. Residual silanol groups on the C18 column packing can interact with the polar functional groups of this compound and arctigenin, leading to tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.

      • Use of End-capped Columns: Employing a modern, high-purity, end-capped C18 column will minimize the number of free silanol groups available for interaction.

  • Cause 2: Column Contamination. Accumulation of strongly retained sample matrix components on the column can lead to active sites that cause tailing.

    • Solution:

      • Guard Column: Use a guard column with the same stationary phase as the analytical column to protect it from contaminants.

      • Column Washing: Implement a robust column washing procedure after each batch of samples. A typical wash sequence could be a gradient from your mobile phase to a strong solvent like 100% acetonitrile or methanol.

  • Cause 3: Metal Chelation. Trace metal ions in the sample, mobile phase, or from the HPLC system can chelate with the phenolic hydroxyl groups of the analytes, causing tailing.

    • Solution:

      • Use of Additives: Adding a small amount of a chelating agent like EDTA to the mobile phase can help to mitigate this effect.

      • High Purity Solvents: Ensure the use of HPLC-grade solvents and high-purity water to minimize metal contamination.

Question: I am having difficulty achieving baseline separation between this compound and arctigenin. How can I improve the resolution?

Answer: Achieving good resolution between the glycoside (this compound) and its aglycone (arctigenin) is critical. Since arctigenin is less polar than this compound, it will have a longer retention time on a reverse-phase column.

  • Cause 1: Inappropriate Mobile Phase Composition. The ratio of organic solvent to water in your mobile phase is a key factor in controlling retention and resolution.

    • Solution:

      • Isocratic Elution: If using an isocratic method, systematically decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This will increase the retention times of both compounds and likely improve their separation.

      • Gradient Elution: For complex samples, a gradient elution can be beneficial. A shallow gradient with a slow increase in the organic solvent percentage will provide better separation of closely eluting peaks.

  • Cause 2: Insufficient Column Efficiency. An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.

    • Solution:

      • Column Replacement: Replace the column with a new one of the same type.

      • Column with Smaller Particles: Consider using a column with smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency and resolution. Be aware that this will lead to higher backpressure.

  • Cause 3: Suboptimal Flow Rate. The flow rate of the mobile phase can influence peak shape and resolution.

    • Solution:

      • Lower Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can sometimes improve resolution, although it will increase the analysis time.

Question: My retention times are drifting from one injection to the next. What could be the cause?

Answer: Retention time instability can be frustrating and can affect the reliability of your quantitative data.

  • Cause 1: Inadequate Column Equilibration. If you are using a gradient method, insufficient equilibration time between runs will lead to shifting retention times.

    • Solution:

      • Increase Equilibration Time: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10 column volumes is a good starting point.

  • Cause 2: Mobile Phase Instability. The composition of the mobile phase can change over time due to evaporation of the more volatile organic component or temperature fluctuations.

    • Solution:

      • Fresh Mobile Phase: Prepare fresh mobile phase daily.

      • Solvent Bottle Caps: Use solvent bottle caps that minimize evaporation.

      • Column Thermostatting: Use a column oven to maintain a constant temperature, which will help to stabilize retention times.

  • Cause 3: Pump Issues. Problems with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent mobile phase delivery and fluctuating retention times.

    • Solution:

      • Pump Maintenance: Perform regular maintenance on your HPLC pump as recommended by the manufacturer. Check for leaks and ensure the check valves are functioning correctly.

Data Presentation

The following tables summarize quantitative data from various published HPLC methods for the separation of this compound and arctigenin.

Table 1: HPLC Method Parameters for this compound and Arctigenin Separation

ParameterMethod 1Method 2Method 3
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[1]ZORBAX Extend-C18 (250 x 4.6 mm, 5 µm)[2]Not Specified
Mobile Phase Methanol:Water (55:45, v/v)[1]Methanol:Water (67:33, v/v)[2]Methanol:Water (gradient)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min
Detection Wavelength 280 nm[1]280 nm[2]280 nm
Column Temperature Ambient[1]30°C[2]Not Specified
Injection Volume 10 µL[1]10 µL[2]Not Specified

Table 2: Chromatographic Data for this compound and Arctigenin

CompoundMethod 1 Retention Time (min)Method 2 Retention Time (min)
This compound 7.06[1]Not Specified
Arctigenin 16.96[1]Not Specified

Experimental Protocols

Below are detailed methodologies for cited experiments.

Method 1: Isocratic HPLC Separation of this compound and Arctigenin[1]

  • Instrumentation: A Shimadzu LC-6AD HPLC system equipped with a SPD-20AVP UV detector and a CBM-20A data station was used.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 x 4.6 mm, 5 µm) with a pre-column.

    • Mobile Phase: A mixture of methanol and water in a 55:45 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.

    • Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: A standard solution containing 0.63 mg/mL of this compound and 0.49 mg/mL of arctigenin was prepared by dissolving the standards in methanol.

  • Sample Preparation: 0.5 g of powdered sample was extracted with 50 mL of methanol for 30 minutes using ultrasonic extraction. The extract was filtered, dried, and the residue was dissolved in methanol in a 10 mL volumetric flask. The solution was filtered through a 0.45 µm membrane filter before injection.

Method 2: Isocratic HPLC Separation of this compound and Arctigenin[2]

  • Instrumentation: An Agilent 1200 series HPLC system.

  • Chromatographic Conditions:

    • Column: ZORBAX Extend-C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water in a 67:33 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.

    • Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Standard Solution Preparation: A mixed standard solution was prepared by dissolving 9.18 mg of this compound and 23.36 mg of arctigenin in 50 mL of methanol.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start sample Weigh Sample start->sample extraction Ultrasonic Extraction (Methanol) sample->extraction filtration1 Filter Extract extraction->filtration1 drying Dry Extract filtration1->drying dissolution Dissolve in Methanol drying->dissolution filtration2 Filter (0.45 µm) dissolution->filtration2 injection Inject Sample filtration2->injection hplc_system HPLC System (C18 Column) separation Chromatographic Separation hplc_system->separation mobile_phase Mobile Phase (Methanol:Water) mobile_phase->hplc_system injection->hplc_system detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification report Generate Report quantification->report troubleshooting_logic cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions problem Chromatographic Issue check_mp Check Mobile Phase (Composition, pH, Freshness) problem->check_mp check_column Check Column (Age, Contamination, Voids) problem->check_column check_system Check HPLC System (Pump, Leaks, Temperature) problem->check_system check_sample Check Sample Prep (Solvent, Concentration) problem->check_sample adjust_mp Adjust Mobile Phase check_mp->adjust_mp replace_column Replace/Wash Column check_column->replace_column maintain_system Perform System Maintenance check_system->maintain_system optimize_sample Optimize Sample Prep check_sample->optimize_sample

References

Technical Support Center: Enzymatic Conversion of Arctiin to Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the enzymatic conversion of arctiin to its aglycone, arctigenin.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzyme used for the conversion of this compound to arctigenin?

A1: The most frequently used enzyme for this conversion is β-glucosidase.[1][2][3] This enzyme specifically catalyzes the hydrolysis of the β-glycosidic bond in this compound, releasing glucose and the desired aglycone, arctigenin. Other enzymes like snailase have also been reported, as well as methods utilizing the inherent hydrolases within the source material, the fruit of Arctium lappa L. (Fructus Arctii).[1][4][5]

Q2: What are the primary advantages of enzymatic conversion over chemical hydrolysis?

A2: Enzymatic conversion offers several advantages, including milder reaction conditions, which prevents the degradation of the lactone structure of arctigenin that can occur under strong acid hydrolysis.[4] It is also more specific, leading to higher yields and purity of the final product with fewer byproducts.

Q3: Can I perform the enzymatic conversion directly on the plant material?

A3: Yes, a one-step method has been developed where β-glucosidase is added directly to the powdered Fructus Arctii, followed by extraction.[1][2] This method simplifies the process by combining hydrolysis and extraction, potentially making it more suitable for industrial-scale production.[1][4]

Q4: What is a typical conversion rate and yield for this reaction?

A4: Conversion rates can be very high, with some studies reporting up to 99.84% conversion of this compound to arctigenin using fungal fermentation which produces β-glucosidase.[5][6][7] The final yield of purified arctigenin can vary depending on the method. For instance, a one-step enzyme-assisted extraction reported a yield of 6.39% from the raw material, while a method involving fermentation followed by purification yielded approximately 1.95% total yield with a purity of 99.33%.[1][5][6][7]

Q5: What is the optimal pH and temperature for the β-glucosidase-catalyzed conversion?

A5: The optimal conditions can vary slightly depending on the source of the β-glucosidase. However, a commonly cited optimal condition is a pH of 5.0 and a temperature of 35°C.[3] Another study found optimal conditions to be a temperature of 45°C.[1][2] It is recommended to perform small-scale optimization experiments if you are using a new source of the enzyme.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Enzyme: Improper storage or handling of β-glucosidase.- Ensure the enzyme is stored at the recommended temperature.- Use a fresh batch of the enzyme.- Perform an activity assay on the enzyme using a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.- Calibrate your pH meter and verify the pH of the reaction buffer is optimal (typically around 4.0-5.0).[1]- Ensure the incubator or water bath is set to the correct temperature (e.g., 35-45°C).[1][3]- Check for the presence of any known inhibitors in your reaction mixture.
Poor Substrate Solubility: this compound has poor water solubility, which can limit the reaction rate.[4]- If using purified this compound, consider adding a co-solvent like DMSO (e.g., 0.5% v/v) to improve solubility.[8]
Incomplete Conversion Insufficient Incubation Time: The reaction may not have proceeded to completion.- Increase the incubation time. Time-course experiments in the literature range from several hours to 40 hours or more.[3]
Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor.- Increase the enzyme concentration in the reaction mixture. Studies have used enzyme concentrations ranging from 0.5% to 2.5% (w/w of plant material).[1][2]
Product Inhibition: High concentrations of the product, arctigenin, or glucose may inhibit the enzyme.- Consider methods for in-situ product removal, although this is less common for this specific reaction.- Ensure the initial substrate concentration is within a range that does not lead to significant product inhibition.[3]
Difficulty in Purifying Arctigenin Complex Crude Extract: If starting from plant material, the extract will contain many other compounds.- Perform a preliminary clean-up step, such as liquid-liquid extraction with a solvent like ethyl acetate.- Utilize silica gel column chromatography for purification, which is a commonly reported and effective method.[5][9]
Co-elution of Similar Compounds: Other lignans or compounds with similar polarity may co-elute with arctigenin.- Optimize the mobile phase for your column chromatography to improve separation.- Consider using preparative HPLC for higher purity if required.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various studies on the enzymatic conversion of this compound to arctigenin, providing a basis for experimental design.

ParameterMethod 1: Enzyme-Assisted ExtractionMethod 2: Hydrolysis of Purified this compoundMethod 3: Fungal Fermentation
Enzyme Source Food-grade β-glucosidase[1][2]β-glucosidase[3]Aspergillus awamori & Trichoderma reesei[5][7]
Starting Material Fructus Arctii powder[1][2]Purified this compound[3]Fructus Arctii powder[5][7]
Optimal Temperature 45°C[1][2]35°C[3]Not specified for hydrolysis step, fermentation time is key.
Optimal pH pH 4.0–5.0[1]pH 5.0[3]Optimized during fermentation.
Reaction Time 25 minutes (ultrasound-assisted)[1][2]40 hours[3]Up to 144 hours (fermentation)[6]
Enzyme Concentration 1.4% (w/w of plant material)[1][2]25 mg in 20 mL solution[3]N/A (in-situ production by fungi)
Conversion Rate Not explicitly stated, yield-based.Up to 79.8% yield[3]Up to 99.84%[5][6][7]
Final Arctigenin Yield 6.39% (from Fructus Arctii)[1][2]79.8% (from pure this compound)[3]19.51 mg/g (from Fructus Arctii)[5][6][7]

Detailed Experimental Protocol

This protocol is a generalized method for the enzyme-assisted extraction of arctigenin from Fructus Arctii, based on published literature.[1]

1. Materials and Reagents:

  • Dried Fructus Arctii (burdock fruit)

  • Food-grade β-glucosidase

  • Ethanol (95% and 30%)

  • Deionized water

  • Ultrasonic cleaner

  • Filtration apparatus

  • Rotary evaporator

2. Preparation of Plant Material:

  • Grind the dried Fructus Arctii to a fine powder (e.g., 60 mesh).

  • Accurately weigh the desired amount of powdered material.

3. Enzymatic Hydrolysis and Extraction:

  • Place the Fructus Arctii powder in a suitable vessel.

  • Add deionized water and β-glucosidase. A recommended ratio is approximately 12.5 L of water and 200 g of enzyme for 10 kg of powder (enzyme concentration of ~1.4-1.5%).[1]

  • Place the vessel in an ultrasonic cleaner and sonicate for approximately 25 minutes at 45°C.[1][2]

  • After sonication, add 95% ethanol to the mixture to achieve a final ethanol concentration of 30% (v/v).

  • Allow the extraction to proceed for 12 hours.

  • Following the 12-hour extraction, sonicate the mixture again for 1 hour under the same conditions (45°C).[1]

4. Recovery of Crude Extract:

  • Filter the extraction solution to separate the solid plant material from the liquid extract.

  • Re-extract the remaining solid material with 30% ethanol to ensure complete extraction.

  • Combine all the liquid filtrates.

  • Evaporate the solvent from the combined filtrates completely using a rotary evaporator to obtain the crude arctigenin-containing extract.

5. Purification (Optional but Recommended):

  • The crude extract can be further purified using silica gel column chromatography to obtain high-purity arctigenin.[5]

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and combine the fractions containing pure arctigenin.

Visualizations

G cluster_prep Preparation cluster_reaction Enzymatic Reaction & Extraction cluster_purification Purification start Start: Fructus Arctii powder Grind to Powder (60 mesh) start->powder mix Add Water & β-glucosidase powder->mix ultrasound1 Ultrasound (25 min, 45°C) mix->ultrasound1 add_etoh Add Ethanol (to 30%) ultrasound1->add_etoh extract Extract (12 hours) add_etoh->extract ultrasound2 Ultrasound (1 hour, 45°C) extract->ultrasound2 filter Filter to Separate Solids ultrasound2->filter evap Evaporate Solvent filter->evap crude Crude Arctigenin Extract evap->crude purify Silica Gel Chromatography crude->purify final Pure Arctigenin purify->final G problem Low or No Conversion cause1 Inactive Enzyme? problem->cause1 cause2 Suboptimal Conditions? problem->cause2 cause3 Poor Solubility? problem->cause3 sol1 Solution: - Use fresh enzyme - Check storage - Perform activity assay cause1->sol1 Yes sol2 Solution: - Verify pH (4.0-5.0) - Verify Temperature (35-45°C) - Check for inhibitors cause2->sol2 Yes sol3 Solution: - Add co-solvent (e.g., DMSO) for purified this compound cause3->sol3 Yes G This compound This compound (Substrate) enzyme β-glucosidase (Enzyme) This compound->enzyme arctigenin Arctigenin (Product) enzyme->arctigenin glucose Glucose (Byproduct) enzyme->glucose

References

Technical Support Center: Stabilizing Arctiin in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Arctiin in long-term experiments, ensuring its stability in solution is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro studies. This compound is also soluble in methanol. For in vivo experiments, a common practice is to first dissolve this compound in DMSO and then dilute it with a physiological buffer such as saline.

Q2: How should I store this compound as a dry powder?

A2: this compound powder should be stored in a well-sealed container, protected from light and humidity. For long-term storage, it is recommended to keep it at a controlled room temperature between 15°C and 25°C.[1]

Q3: What are the best practices for storing this compound stock solutions?

A3: For long-term storage, it is advisable to prepare concentrated stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Studies on this compound in rat plasma have shown it to be stable for at least 30 days at -20°C and capable of withstanding three freeze-thaw cycles.[3] While data for longer-term storage at -80°C is not extensively available, it is generally considered a better option for preserving the integrity of compounds over extended periods.

Q4: How stable is this compound in aqueous solutions or cell culture media?

A4: The stability of this compound in aqueous solutions is limited. It is known to undergo hydrolysis. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment. Do not store this compound in aqueous solutions for more than a day. The presence of fetal bovine serum (FBS) in cell culture media can also impact the stability and availability of compounds.[4][5][6]

Q5: Is this compound sensitive to light?

A5: While specific photostability studies on this compound are not extensively detailed in the reviewed literature, it is a general best practice for natural products to be protected from light to prevent potential photodegradation.[7][8] Therefore, it is recommended to store this compound solutions in amber vials or tubes wrapped in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected biological activity in experiments. Degradation of this compound in solution due to improper storage or handling.• Prepare fresh working solutions from a frozen DMSO stock for each experiment.• Minimize the number of freeze-thaw cycles for the stock solution by storing it in single-use aliquots.• Ensure the final DMSO concentration in your experimental setup is consistent and at a non-toxic level for your cells.• Confirm the initial purity and integrity of your this compound powder.
Precipitation of this compound upon dilution into aqueous buffer or cell culture medium. Poor aqueous solubility of this compound.• First, dissolve this compound in 100% DMSO to create a high-concentration stock solution.• When preparing working solutions, add the DMSO stock dropwise to the aqueous buffer or medium while vortexing to facilitate mixing.• Do not exceed the solubility limit of this compound in the final solution. The final concentration of DMSO should also be considered to avoid cellular toxicity.
Variability in results between different batches of experiments. Inconsistent concentration of active this compound due to degradation over time.• Implement a standardized protocol for the preparation and storage of this compound solutions.• Use freshly prepared stock solutions for critical long-term studies.• If storing for intermediate periods, validate the stability under your specific storage conditions using an analytical method like HPLC.

Quantitative Data Summary

While specific quantitative data on the long-term stability of this compound in various solvents and conditions is limited in the available literature, the following table summarizes the key findings.

Compound Solvent/Matrix Storage Condition Duration Stability Reference
This compoundMethanol ExtractRoom Temperature24 hoursStable[9]
This compoundRat Plasma-20°C30 daysStable[3]
This compoundRat PlasmaRoom Temperature12 hoursStable[3]
This compoundRat Plasma3 Freeze-Thaw Cycles-Stable[3]
Arctigenin (Aglycone of this compound)Crystalline Solid-20°C≥ 4 yearsStable

Experimental Protocols

Preparation and Storage of this compound Stock Solution (for in vitro experiments)
  • Dissolution: Weigh the desired amount of this compound powder and dissolve it in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

  • Usage: For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium or buffer immediately before use. Avoid repeated freeze-thaw cycles of the same aliquot. Discard any unused portion of the thawed aliquot.

Visualizations

Experimental Workflow for this compound Solution Preparation and Use

G cluster_preparation Stock Solution Preparation cluster_storage Long-Term Storage cluster_usage Experimental Use start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Final Concentration in Medium/Buffer thaw->dilute discard Discard Unused Thawed Solution thaw->discard use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and using this compound solutions.

Key Signaling Pathways Modulated by this compound

G cluster_inflammation Inflammatory Response cluster_pyroptosis Pyroptosis cluster_proliferation Cell Proliferation & Survival TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 GSDMD GSDMD Casp1->GSDMD PI3K PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression & Survival Akt->CellCycle This compound This compound This compound->TLR4 Inhibits This compound->NLRP3 Inhibits This compound->PI3K Inhibits

References

Technical Support Center: Troubleshooting Inconsistent Results in Arctiin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Arctiin bioassays. Our aim is to help you identify and resolve common issues to ensure the accuracy and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable or lower-than-expected activity of this compound in my cell-based assays?

A1: One of the most common reasons for inconsistent results is the biological conversion of this compound to its aglycone, Arctigenin. This compound is a glycoside, and its bioactivity can be significantly influenced by the presence of β-glucosidases, which hydrolyze it into the often more potent Arctigenin.[1][2] The expression of these enzymes can vary between different cell lines and culture conditions. Therefore, the observed activity may depend on the rate and extent of this conversion in your specific experimental setup. Some studies have indicated that Arctigenin, not this compound, is the primary active component responsible for observed effects in certain models.[3][4]

Q2: I'm having trouble with this compound solubility. How can I ensure it is properly dissolved for my experiments?

A2: this compound has poor water solubility, which can lead to precipitation and inaccurate dosing in aqueous cell culture media.[5][6] It is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[7] When diluting the DMSO stock in your aqueous assay buffer or media, it is crucial to do so gradually and with vigorous mixing to prevent precipitation. The final concentration of DMSO in your culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] If you observe precipitation upon dilution, you may need to optimize your dilution protocol or consider using a solubilizing agent. A water-soluble derivative of this compound has also been synthesized to address this issue.[6]

Q3: My results for cytokine inhibition (e.g., TNF-α, IL-6) with this compound are not consistent between experiments. What could be the cause?

A3: High variability in ELISA results can stem from several factors.[9][10][11] Besides the potential for inconsistent conversion of this compound to Arctigenin, other sources of variability include:

  • Pipetting errors: Inaccurate or inconsistent pipetting of standards, samples, or reagents.

  • Washing steps: Insufficient or inconsistent washing can lead to high background and variability.

  • Reagent preparation: Improperly prepared or stored reagents can lose activity.

  • Incubation times and temperatures: Deviations from the protocol can significantly impact results.

  • "Edge effects" in microplates: Evaporation from wells on the edge of the plate can concentrate reagents and alter results. Using a plate sealer and ensuring proper humidity can mitigate this.

Q4: I am performing a cell viability assay (e.g., MTT, XTT) with this compound, and the results are inconsistent or do not correlate with other assays. Why might this be?

A4: Inconsistencies in tetrazolium-based assays like MTT and XTT can arise from several factors.[12][13][14] These assays measure metabolic activity, which may not always directly correlate with cell viability. Specific issues could include:

  • Interference with the assay chemistry: The compound itself might directly interact with the tetrazolium dye or the enzymes involved in its reduction.

  • Alterations in cellular metabolism: this compound may alter the metabolic state of the cells without inducing cell death, leading to a change in the assay readout that is not reflective of cytotoxicity.

  • Precipitation of the compound: If this compound precipitates in the culture medium, it can interfere with the optical density readings. It is often recommended to use a complementary assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release) or a direct cell counting method, to confirm results.

Troubleshooting Guides

Issue 1: High Variability in Bioactivity Assays
Potential Cause Troubleshooting Steps
Inconsistent conversion of this compound to Arctigenin - If your assay system allows, consider testing Arctigenin directly to establish a baseline of maximal activity. - Be aware that different cell lines may have varying levels of endogenous β-glucosidase activity. - For in vitro enzymatic conversion, you can pre-treat this compound with β-glucosidase to generate Arctigenin.[2][15]
Compound Precipitation - Prepare a high-concentration stock solution of this compound in 100% DMSO. - Perform serial dilutions of the stock solution in DMSO before the final dilution into aqueous media. - When making the final dilution, add the DMSO-Arctiin solution to the aqueous media dropwise while vortexing to ensure rapid and even dispersion. - Visually inspect for any signs of precipitation after dilution. If precipitation occurs, you may need to lower the final concentration or use a different solubilization strategy.
General Assay Technique - Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. - Thoroughly mix all reagents and samples before adding them to the assay plate. - Adhere strictly to the recommended incubation times and temperatures. - Use fresh plate sealers for each incubation step to prevent evaporation.
Issue 2: Inconsistent Western Blot Results for Signaling Proteins (e.g., NF-κB, p-p65, IκBα)
Potential Cause Troubleshooting Steps
Weak or No Signal - Increase the concentration of the primary antibody or the incubation time (e.g., overnight at 4°C). - Ensure sufficient protein has been loaded onto the gel. - Verify that the transfer of proteins from the gel to the membrane was successful using a reversible stain like Ponceau S.[16]
High Background - Optimize the blocking step by trying different blocking buffers (e.g., BSA instead of milk) or increasing the blocking time.[17][18] - Ensure thorough washing between antibody incubations to remove unbound antibodies. - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
Non-specific Bands - Use a more specific primary antibody. - Ensure that the sample was properly prepared and that protease and phosphatase inhibitors were included in the lysis buffer. - Run appropriate controls, such as a secondary antibody-only control, to identify non-specific binding of the secondary antibody.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various this compound and Arctigenin bioassays to provide a reference for expected activity ranges. Note that IC50 values and effective concentrations can vary significantly depending on the cell line, assay conditions, and experimental duration.

Table 1: Anti-inflammatory Activity of Arctigenin

AssayCell Line/ModelStimulantMeasured EffectIC50 / Effective Concentration
TNF-α ProductionRAW264.7 macrophagesLPSInhibition of TNF-α secretionIC50 < 32 μM/L[19]
COX-2 ExpressionRAW264.7 macrophagesLPS26.70 ± 4.61% decrease in gene expression0.1 μM/L[19]
Prostaglandin E2 (PGE2) ProductionRAW264.7 macrophagesLPS32.84 ± 6.51% decrease0.1 μM/L[19]
Anti-colitisDSS-induced colitis in miceDSSReduction of disease activity index25, 50 mg/kg (oral)[3]

Table 2: Antiproliferative Activity of Arctigenin

Cell LineAssayIC50 Value
HL-60 (human leukemia)MTT Assay< 100 ng/mL[20]
SiHa (cervical cancer)CCK-8 Assay9.34 μM[21]
HeLa (cervical cancer)CCK-8 Assay14.45 μM[21]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or Arctigenin in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

ELISA for Cytokine Measurement (e.g., TNF-α)
  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding a stimulant such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Supernatant Collection: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α). This typically involves coating the plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate, and stopping the reaction.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the provided standards and determine the concentration of the cytokine in each sample.

Western Blot for NF-κB Signaling
  • Cell Lysis: After treatment with this compound and/or a stimulant, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, total p65, IκBα, and a loading control like β-actin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO dilute Dilute this compound in Culture Medium prep_stock->dilute prep_cells Seed Cells in Culture Plate treat Treat Cells with This compound prep_cells->treat dilute->treat stimulate Add Inflammatory Stimulus (e.g., LPS) treat->stimulate viability Cell Viability (MTT/XTT) stimulate->viability elisa Cytokine Measurement (ELISA) stimulate->elisa wb Protein Analysis (Western Blot) stimulate->wb analyze Analyze and Interpret Results viability->analyze elisa->analyze wb->analyze troubleshooting_flow start Inconsistent Bioassay Results q_solubility Is this compound fully dissolved? start->q_solubility sol_precip Optimize dilution protocol (e.g., serial dilution in DMSO) q_solubility->sol_precip No q_conversion Could this compound to Arctigenin conversion be a factor? q_solubility->q_conversion Yes sol_precip->q_conversion sol_conversion Test Arctigenin directly or use β-glucosidase q_conversion->sol_conversion No q_assay_tech Are general assay techniques optimized? q_conversion->q_assay_tech Yes sol_conversion->q_assay_tech sol_assay_tech Review pipetting, washing, and incubation procedures q_assay_tech->sol_assay_tech No end Consistent Results q_assay_tech->end Yes sol_assay_tech->end nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa IκBα IkBa_p->IkBa degradation NFkB_p65 NF-κB (p65/p50) IkBa->NFkB_p65 NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_p65_nuc->cytokines nucleus Nucleus This compound This compound Arctigenin Arctigenin This compound->Arctigenin Hydrolysis Arctigenin->IKK Inhibits

References

Technical Support Center: Arctiin Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves for Arctiin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a lignan glycoside, is primarily metabolized to its aglycone, arctigenin, which is more biologically active. Arctigenin exerts its effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB)[1][2][3]. It achieves this by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit[1][3]. Additionally, this compound and arctigenin have been shown to modulate other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways[1][4][5].

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound has low water solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents for creating a stock solution (e.g., 10-100 mM)[6].

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles[7].

  • Working Solution: Dilute the stock solution in your complete cell culture medium to the final desired concentrations immediately before use. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%[8].

Q3: What is a good starting concentration range for a dose-response experiment with this compound?

A3: A broad concentration range is recommended for initial screening to determine the potency of this compound on your specific cell line. A logarithmic or semi-logarithmic dilution series is often effective.

  • Initial Range: Start with a wide range, for example, from 1 µM to 250 µM[6][9].

  • Refinement: Based on the initial results, you can then perform a second experiment with a narrower range of concentrations around the estimated IC50/EC50 value to improve accuracy[9].

Q4: What are the appropriate controls for an this compound dose-response experiment?

A4: Proper controls are essential for interpreting your results accurately.

  • Vehicle Control: This is the most critical control. Treat cells with the highest volume of the solvent (e.g., DMSO) used in the experimental conditions. This ensures that any observed effects are due to the compound and not the solvent[7][10].

  • Untreated Control: Cells cultured in medium alone, without any compound or vehicle.

  • Positive Control (Optional): A known compound that induces the expected effect (e.g., a known inhibitor of NF-κB or a cytotoxic drug) can help validate the assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Dose-Dependent Effect Observed 1. Concentration range is too low or too high. 2. Compound inactivity: The compound may have degraded.3. Incorrect assay endpoint: The incubation time may be too short or too long to observe an effect.1. Perform a broader range-finding study (e.g., 0.1 µM to 500 µM).2. Prepare a fresh stock solution of this compound.3. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation period[11].
High Variability Between Replicates 1. Uneven cell seeding: Inconsistent number of cells per well.2. Compound precipitation: this compound may precipitate when diluted into aqueous culture medium.3. Edge effects: Wells on the perimeter of the plate may evaporate more quickly.1. Ensure your cell suspension is homogenous before seeding. Pipette carefully and consistently.2. After diluting the DMSO stock into the medium, vortex or sonicate briefly. Visually inspect for precipitate under a microscope.3. Avoid using the outer wells of the plate for experiments; fill them with sterile PBS or medium to maintain humidity[10].
Unexpected Cytotoxicity at All Concentrations (Including Low Doses) 1. Solvent (DMSO) toxicity: The final concentration of DMSO may be too high for your cell line.2. Contamination: Mycoplasma or bacterial contamination can affect cell health[12].3. Incorrect stock concentration: Error in calculating the stock solution concentration.1. Calculate the final DMSO concentration in your wells. Ensure it is ≤ 0.1% for sensitive cell lines[8]. Run a DMSO toxicity curve to determine the tolerance of your specific cells[10].2. Regularly test your cell cultures for mycoplasma contamination.3. Double-check all calculations and re-prepare the stock solution if necessary.
Precipitate Forms in Culture Medium 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous medium.2. Interaction with media components: The compound may interact with serum proteins or other components.1. Lower the final concentration of this compound. Prepare working solutions by diluting the DMSO stock in serum-free media first, then add serum if required. Gentle warming (to 37°C) and sonication can also help.2. Test the experiment in serum-free or reduced-serum conditions if the protocol allows.

Data Presentation: this compound Activity in Various Cell Lines

The following table summarizes the inhibitory concentration 50 (IC50) values for this compound and its active metabolite, arctigenin, across different human cell lines. Note that experimental conditions such as incubation time and assay type can significantly influence IC50 values[13][14].

CompoundCell LineCell TypeAssayIncubation TimeIC50 (µM)
This compoundHaCaTImmortalized KeratinocyteTrypan Blue72 hours~100
This compoundVarious Cancer LinesOsteosarcoma, Lung, Breast, etc.Not SpecifiedNot SpecifiedGrowth Inhibition
ArctigeninHepG2Hepatocellular CarcinomaNot SpecifiedNot SpecifiedRemarkable Effect
ArctigeninRAW 264.7MacrophageNot SpecifiedNot SpecifiedAnti-inflammatory
ArctigeninPC-3Prostate CancerNot SpecifiedNot SpecifiedGrowth Inhibition

Note: Data is compiled from multiple sources for illustrative purposes[4][6][15]. Researchers should determine the IC50 specific to their experimental system.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines a standard method for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration remains constant across all treatments and the vehicle control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control (DMSO), or medium alone (untreated control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Analysis of NF-κB Activation by Western Blot

This protocol allows for the examination of a key signaling protein affected by this compound.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., TNF-α or LPS to stimulate NF-κB activation) and a vehicle control.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.

Visualizations

Caption: Experimental workflow for generating an this compound dose-response curve using an MTT assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB p65/p50-IkBα Complex IKK->IkB Phosphorylates IkBα p65_p50 p65/p50 Dimer IkB->p65_p50 Releases DNA DNA p65_p50->DNA Translocates & Binds to DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription Arctigenin Arctigenin (Active Metabolite) Arctigenin->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Activates

Caption: Simplified signaling pathway showing Arctigenin's inhibition of NF-κB activation.

G Start Problem: Inconsistent or Unexpected Results Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check: 1. Cell Seeding Uniformity 2. Compound Precipitation 3. Plate Edge Effects Q1->A1_Yes Yes Q2 Is there no dose response? Q1->Q2 No End Re-run Experiment with Optimized Parameters A1_Yes->End A2_Yes Check: 1. Concentration Range (too narrow?) 2. Incubation Time (too short?) 3. Compound Integrity (degraded?) Q2->A2_Yes Yes Q3 Is there unexpected toxicity? Q2->Q3 No A2_Yes->End A3_Yes Check: 1. Final DMSO Concentration 2. Mycoplasma Contamination 3. Stock Calculation Error Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A logical troubleshooting guide for common issues in this compound cell culture experiments.

References

Technical Support Center: Minimizing Arctiin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Arctiin degradation during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Problem 1: Low Yield of this compound and High Yield of Arctigenin

Possible Cause: Hydrolysis of the glycosidic bond in this compound, converting it to its aglycone, Arctigenin. This is often accelerated by high temperatures and suboptimal pH.

Solutions:

  • Temperature Control: Maintain lower extraction temperatures. While higher temperatures can increase extraction efficiency, they also significantly accelerate the hydrolysis of this compound. It is crucial to find a balance. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature.

  • pH Management: While some studies suggest that lignans like this compound are stable under acidic conditions, the glycosidic bond is generally susceptible to acid-catalyzed hydrolysis. It is advisable to maintain a neutral or slightly acidic pH during extraction. Avoid strongly acidic or alkaline conditions.

  • Enzyme Inactivation: If using fresh plant material, endogenous enzymes like β-glucosidase can hydrolyze this compound. Consider a blanching step with hot solvent vapor to denature these enzymes before extraction.

  • Solvent Choice: The choice of solvent can influence the rate of hydrolysis. While ethanol/water mixtures are common, ensure the pH of the aqueous component is controlled.

Troubleshooting Workflow:

cluster_solutions Corrective Actions start Low this compound Yield, High Arctigenin temp Check Extraction Temperature start->temp ph Analyze pH of Extraction Medium start->ph enzyme Consider Endogenous Enzyme Activity start->enzyme solvent Evaluate Solvent Composition start->solvent temp_sol Reduce Temperature (e.g., < 60°C) temp->temp_sol ph_sol Adjust to Neutral pH (pH 6-7) ph->ph_sol enzyme_sol Blanch Plant Material enzyme->enzyme_sol solvent_sol Use Neutral Buffered Aqueous Phase solvent->solvent_sol start Plant Material (e.g., Fructus arctii) grinding Grinding start->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (under vacuum) filtration->concentration analysis HPLC Analysis (Quantify this compound) concentration->analysis cluster_pathway This compound's Anti-inflammatory Action This compound This compound TLR4 TLR4 This compound->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) NLRP3->Inflammatory_Cytokines promotes release of

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Arctiin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of arctiin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1] The "matrix" encompasses all components of the sample other than this compound itself, such as proteins, lipids, salts, and other endogenous compounds.[1]

Q2: What are the common causes of matrix effects in this compound bioanalysis?

A2: Common causes include:

  • Co-elution of Endogenous Components: Phospholipids, salts, and metabolites from biological samples can co-elute with this compound and interfere with its ionization.[2]

  • Competition for Ionization: In the ion source, matrix components can compete with this compound for available charge, leading to ion suppression.[1]

  • Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to inconsistent ionization and signal drift.[2]

  • Sample Preparation: Inadequate sample cleanup can result in a higher concentration of interfering compounds being introduced into the LC-MS/MS system.[3]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: Matrix effects can be identified using several methods:

  • Post-Column Infusion: A constant flow of an this compound standard solution is introduced into the mobile phase after the analytical column.[3][4] A separate injection of a blank, extracted matrix sample is then performed. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[3][4]

  • Post-Extraction Spike: The peak area of this compound in a standard solution is compared to the peak area of this compound spiked into a blank, extracted matrix sample at the same concentration.[3] A significant difference in the peak areas suggests the presence of matrix effects.[3]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound?

A4: An internal standard is a compound with similar physicochemical properties to this compound that is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with this compound and experiences similar matrix effects. By using the peak area ratio of this compound to the IS, the variability introduced by matrix effects can be compensated for. A stable isotope-labeled (SIL) this compound is the gold standard for an internal standard as it has nearly identical chemical and physical properties. Psoralen has been used as an internal standard for the related compound, arctigenin.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound peak areas in replicate injections of the same sample. Inconsistent matrix effects between injections.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[1][2]2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column to better separate this compound from matrix components.
This compound signal is significantly lower in plasma samples compared to neat standards (Ion Suppression). Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the ionization of this compound.[2]1. Enhance Sample Cleanup: Use a phospholipid removal plate or a more selective SPE sorbent.[2]2. Adjust Chromatography: Alter the mobile phase or gradient to shift the retention time of this compound away from the elution zone of phospholipids.
Inconsistent internal standard response across a batch of samples. The internal standard is also affected by variable matrix effects and may not be adequately compensating for the effect on this compound.1. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and ionizes almost identically to the analyte.2. Re-evaluate the chosen analog internal standard: Ensure its retention time and ionization characteristics are as close as possible to this compound.
Gradual decrease in this compound signal over a long run sequence. Buildup of matrix components in the ion source and mass spectrometer inlet.1. Implement a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting matrix components to waste.2. Perform Regular Instrument Cleaning: Follow the manufacturer's protocol for cleaning the ion source and mass spectrometer inlet.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound (e.g., mid-level QC) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank plasma sample using your established procedure. Spike the same concentration of this compound as in Set A into the final, extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Protocol 2: Protein Precipitation for this compound Sample Preparation (General)

This protocol is a general starting point and should be optimized for your specific application.

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of a cold precipitating agent (e.g., methanol or acetonitrile).[6]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

The following table provides example LC-MS/MS parameters for arctigenin, a metabolite of this compound, which can serve as a starting point for method development for this compound.[5][6]

Parameter Arctigenin Internal Standard (Psoralen)
Ionization Mode ESI PositiveESI Positive
MRM Transition (m/z) 373.2 → 137.3[5]187.1 → 131.0[5]
Mobile Phase Example Methanol and water with 0.1% formic acid (65:35 v/v)[6]Methanol and water with 0.1% formic acid (65:35 v/v)[6]

Visualizations

MatrixEffect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification A Inconsistent or Inaccurate this compound Quantification B Perform Matrix Effect Evaluation (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Confirmed? (Ion Suppression or Enhancement) B->C D Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) C->D Yes E Modify Chromatographic Conditions (e.g., Gradient, Column, Mobile Phase) C->E Yes F Implement/Optimize Internal Standard (Preferably Stable Isotope Labeled) C->F Yes H Method Validation C->H No G Re-evaluate Matrix Effect D->G E->G F->G G->D Still Present G->H Matrix Effect Mitigated

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Maximizing Arctiin Yield from Fructus Arctii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the yield of Arctiin and its derivatives from Fructus Arctii (the fruit of the great burdock plant). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during extraction, purification, and conversion processes.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the this compound content in the raw plant material?

A1: The concentration of this compound in Fructus Arctii can vary significantly based on several factors, including the plant's origin, cultivation methods, and harvesting time.[1] For instance, studies on high-yield cultivation have shown that planting time, planting density, fertilization strategy, and the use of plastic film mulching can impact the final this compound content.[2] Specifically, planting around August 28th, maintaining a density of approximately 1,482 plants per 667 m², using split fertilizer applications, and covering the soil with plastic film have been shown to increase both the overall yield of Fructus Arctii and its this compound concentration.[2]

Q2: What are the most effective methods for extracting this compound from Fructus Arctii?

A2: Several advanced extraction techniques have proven effective for maximizing this compound yield. Microwave-assisted extraction (MAE) is an efficient method that can be optimized for various parameters.[3][4] One study found optimal MAE conditions to be a methanol concentration of 40%, microwave power of 500 W, a solid-to-liquid ratio of 1:15, an extraction time of 200 seconds, and performing the extraction three times.[4] Another effective approach is enzyme-assisted extraction, which can also be combined with ultrasound.[5][6]

Q3: I am interested in Arctigenin, the aglycone of this compound. How can I maximize its yield?

A3: Since the natural content of Arctigenin in Fructus Arctii is relatively low compared to this compound, the most effective strategy is to convert this compound into Arctigenin.[7] This can be achieved through several methods:

  • Acid Hydrolysis: Using hydrochloric acid during extraction can effectively hydrolyze this compound to Arctigenin.[4]

  • Enzymatic Hydrolysis: The use of enzymes like β-D-glucosidase can directly hydrolyze this compound to Arctigenin during the extraction process.[5][6][8]

  • Microbial Fermentation: Fermenting Fructus Arctii powder with specific fungi, such as a combination of Aspergillus awamori and Trichoderma reesei, can achieve a very high conversion rate of this compound to Arctigenin, reportedly as high as 99.84%.[9][10]

Q4: What are the common challenges in purifying this compound and Arctigenin?

A4: The primary challenge in purification is separating the target lignans from other co-extracted compounds, such as oils and other lipophilic substances.[11] Common and effective purification techniques include:

  • Silica Gel Column Chromatography: This is a widely used method for purifying both this compound and Arctigenin.[9]

  • Polyamide Column Chromatography: This technique has been successfully used to isolate this compound and Arctigenin from leaf extracts and can be applied to fruit extracts as well.[11][12]

  • High-Speed Countercurrent Chromatography (HSCCC): This method has been shown to be highly efficient for the separation and purification of both this compound and Arctigenin from crude extracts.[3]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low this compound Yield in Crude Extract 1. Suboptimal extraction parameters (solvent, temperature, time).2. Inefficient cell wall disruption.3. Poor quality of raw material.1. Optimize extraction conditions. For MAE, consider adjusting methanol concentration, microwave power, solid-to-liquid ratio, and extraction time.[4]2. Ensure the plant material is finely powdered to increase surface area.3. Source Fructus Arctii from reputable suppliers and consider the impact of cultivation practices on this compound content.[2]
Incomplete Conversion of this compound to Arctigenin 1. Insufficient enzyme activity or concentration.2. Suboptimal pH or temperature for hydrolysis.3. Ineffective microbial fermentation conditions.1. For enzymatic hydrolysis, optimize enzyme concentration, ultrasound time, and temperature.[5][6]2. For acid hydrolysis, ensure the correct concentration of hydrochloric acid is used.[4]3. For microbial conversion, optimize fermentation parameters such as carbon and nitrogen sources, pH, and fermentation time.[9][10]
Poor Purity of Final Product 1. Inefficient separation of lignans from other compounds.2. Co-elution of impurities during chromatography.1. Employ a multi-step purification process. For example, an initial fractionation with polyamide column chromatography followed by semi-preparative HPLC.[11][12]2. Optimize the solvent system for column chromatography or HSCCC to improve resolution.[3][4]
Difficulty in Identifying this compound and Arctigenin 1. Lack of appropriate analytical standards.2. Insufficient resolution in the analytical method.1. Use commercially available authentic standards for this compound and Arctigenin for comparison of retention times and spectral data (UV, MS).[11][12]2. Develop and validate a robust HPLC method with a suitable mobile phase to ensure good separation of the target compounds.[13]

Data Presentation

Table 1: Comparison of Optimized Extraction Methods for this compound and Arctigenin

Method Target Compound Key Optimized Parameters Yield/Conversion Rate Reference
Microwave-Assisted Extraction (MAE)This compound40% Methanol, 500W Power, 1:15 Solid-Liquid Ratio, 200s Time, 3 Cycles-[4]
MAE with Acid HydrolysisArctigenin1 mol/L HCl, 500W Power, 1:6 Solid-Liquid Ratio, 200s Time, 1 Cycle99.0% Hydrolysis Rate[4]
Enzyme-Assisted Ultrasound ExtractionArctigenin1.4% Enzyme Conc., 25 min Ultrasound, 45°C Temperature6.39% Yield[5][6]
Microbial FermentationArctigeninOptimized C/N source, fermentation time, pH, etc.99.84% Conversion Rate, 19.51 mg/g Yield[9][10]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of this compound
  • Material Preparation: Grind dried Fructus Arctii into a fine powder (e.g., 60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered sample and place it in a flask.

    • Add 15 mL of 40% methanol.

    • Place the flask in a microwave extractor.

    • Set the microwave power to 500 W and the extraction time to 200 seconds.

    • After extraction, filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the supernatants for subsequent analysis or purification.[4]

Protocol 2: Enzymatic Conversion and Extraction of Arctigenin
  • Material Preparation: Prepare finely powdered Fructus Arctii.

  • Enzymatic Hydrolysis and Extraction:

    • Take a specific amount of the powdered sample.

    • Add a solution of β-D-glucosidase (e.g., 1.4% w/v) in an appropriate buffer.

    • Perform ultrasonication for 25 minutes at 45°C.

    • After the enzymatic reaction, add ethanol to a final concentration of 30% (v/v) to stop the reaction and extract the Arctigenin.[5][6][8]

    • Filter the extract for further processing.

Protocol 3: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)
  • Crude Extract Preparation: Obtain a crude extract of this compound using a suitable extraction method.

  • Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate-ethanol-water (5:1:5, v/v/v).[3][4]

  • HSCCC Separation:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Pump the lower phase as the mobile phase at a specific flow rate.

    • Once the system reaches hydrodynamic equilibrium, inject the crude extract dissolved in the mobile phase.

    • Collect fractions and monitor the effluent using a UV detector at 280 nm.

    • Combine the fractions containing pure this compound based on HPLC analysis.

Visualizations

This compound Biosynthesis Pathway

Arctiin_Biosynthesis Coniferyl alcohol Coniferyl alcohol Pinoresinol Pinoresinol Coniferyl alcohol->Pinoresinol Dirigent Proteins (DIRs) Arctigenin Arctigenin Pinoresinol->Arctigenin Further biosynthetic steps This compound This compound Arctigenin->this compound Glycosylation

Caption: Simplified biosynthetic pathway of this compound from Coniferyl alcohol.

Experimental Workflow for Increasing Arctigenin Yield

Arctigenin_Yield_Workflow cluster_extraction Extraction & Conversion cluster_purification Purification Fructus Arctii Powder Fructus Arctii Powder Method_Selection Choose Conversion Method Fructus Arctii Powder->Method_Selection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Method_Selection->Enzymatic_Hydrolysis Acid_Hydrolysis Acid Hydrolysis (HCl) Method_Selection->Acid_Hydrolysis Microbial_Fermentation Microbial Fermentation (A. awamori & T. reesei) Method_Selection->Microbial_Fermentation Crude_Arctigenin_Extract Crude Arctigenin Extract Enzymatic_Hydrolysis->Crude_Arctigenin_Extract Acid_Hydrolysis->Crude_Arctigenin_Extract Microbial_Fermentation->Crude_Arctigenin_Extract Purification_Method Choose Purification Method Crude_Arctigenin_Extract->Purification_Method Silica_Gel_Chromatography Silica Gel Column Chromatography Purification_Method->Silica_Gel_Chromatography HSCCC High-Speed Countercurrent Chromatography (HSCCC) Purification_Method->HSCCC Pure_Arctigenin Pure Arctigenin Silica_Gel_Chromatography->Pure_Arctigenin HSCCC->Pure_Arctigenin

Caption: Workflow for the conversion and purification of Arctigenin.

Troubleshooting Logic for Low this compound/Arctigenin Yield

Troubleshooting_Yield Start Low Yield Check_Raw_Material Raw Material Quality? Start->Check_Raw_Material Improve_Cultivation Optimize Cultivation/ Sourcing Check_Raw_Material->Improve_Cultivation No Check_Extraction Extraction Optimized? Check_Raw_Material->Check_Extraction Yes Improve_Cultivation->Check_Extraction Optimize_Extraction Adjust Solvent, Temp, Time, Method Check_Extraction->Optimize_Extraction No Check_Conversion Conversion Step (for Arctigenin)? Check_Extraction->Check_Conversion Yes Optimize_Extraction->Check_Conversion Optimize_Conversion Optimize Enzyme/Acid/ Fermentation Conditions Check_Conversion->Optimize_Conversion No Check_Purification Purification Loss? Check_Conversion->Check_Purification Yes Optimize_Conversion->Check_Purification Optimize_Purification Refine Chromatography/ Solvent System Check_Purification->Optimize_Purification Yes End Improved Yield Check_Purification->End No Optimize_Purification->End

Caption: A logical flow for troubleshooting low yield issues.

References

dealing with Arctiin's poor absorption in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Arctiin Pharmacokinetic Studies

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor absorption of this compound in pharmacokinetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the plasma concentrations of this compound unexpectedly low in my oral administration study?

A1: Low plasma concentrations of this compound following oral administration are a commonly encountered issue. Several factors contribute to its poor oral bioavailability:

  • Metabolism to Arctigenin: this compound is a prodrug that is largely converted by gastrointestinal microorganisms into its active aglycone form, Arctigenin.[1][2] Pharmacokinetic studies in rats have shown that after oral administration of this compound, the Area Under the Curve (AUC), a measure of total drug exposure, is significantly larger for Arctigenin than for this compound itself.[2] This indicates extensive pre-systemic metabolism.

  • Efflux Transporter Activity: The intestinal epithelium contains efflux pumps, such as P-glycoprotein (P-gp), which actively transport xenobiotics and toxins back into the intestinal lumen, thereby reducing their absorption.[3][4][5] While direct studies on this compound as a P-gp substrate are limited, this is a common mechanism for the low bioavailability of many natural compounds.

  • Poor Solubility and Dissolution: The inherent physicochemical properties of this compound, including its solubility and dissolution rate in the gastrointestinal tract, may limit its absorption.[6] Novel drug delivery systems are often explored to overcome these limitations.[6]

Below is a diagram illustrating the primary barriers to oral this compound absorption.

Oral Oral Administration of this compound GI_Lumen GI Lumen Oral->GI_Lumen Dissolution Metabolism Gut Microbiota Metabolism GI_Lumen->Metabolism Conversion Enterocytes Intestinal Epithelium (Enterocytes) GI_Lumen->Enterocytes Passive Absorption Arctigenin Arctigenin (Active Metabolite) Metabolism->Arctigenin Arctigenin->Enterocytes Absorption Efflux P-glycoprotein Efflux Pump Enterocytes->Efflux Efflux Portal_Vein Portal Vein to Systemic Circulation Enterocytes->Portal_Vein Successful Uptake Efflux->GI_Lumen Low_Bioavailability Result: Low Systemic this compound Portal_Vein->Low_Bioavailability

Caption: Barriers to Oral this compound Bioavailability.
Q2: How can I improve the oral bioavailability of this compound in my animal studies?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound. These approaches aim to increase solubility, protect the molecule from premature metabolism, and bypass efflux mechanisms.[7][8][9] Promising methods include the use of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and Solid Lipid Nanoparticles (SLNs).

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][11] This enhances the solubility and absorption of lipophilic drugs.[10][12] Studies with other poorly soluble compounds have shown that SNEDDS can increase relative bioavailability by several fold.[12][13][14]

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature.[15][16] They combine the advantages of polymeric nanoparticles and liposomes, offering improved stability and control over drug release.[15][16] By encapsulating the drug, SLNs can protect it from degradation and enhance its uptake.[17] This delivery system is particularly effective for improving the bioavailability of both hydrophobic and hydrophilic compounds.[15][18]

The table below summarizes the pharmacokinetic parameters of this compound's active metabolite, Arctigenin, after oral administration in a conventional form versus what can be expected with an enhanced delivery system.

ParameterDefinitionConventional Oral Admin. (Arctigenin from Powder)[1]Expected Outcome with Enhanced Delivery (e.g., SNEDDS/SLN)
Cmax Maximum (peak) plasma drug concentration.[19]0.430 ± 0.035 µg/mLSignificantly Increased
Tmax Time to reach Cmax.[20]0.853 ± 0.211 hPotentially Altered (earlier or later)
AUC Area Under the Curve; total drug exposure over time.[19]14.672 ± 4.813 µg·h/mLSignificantly Increased
Bioavailability The fraction of the administered dose that reaches systemic circulation.LowMarkedly Improved
Q3: What is a detailed protocol for a standard oral gavage pharmacokinetic study in rats?

A3: A meticulously planned protocol is essential for obtaining reliable pharmacokinetic data. Below is a generalized methodology for an oral gavage study in rats, which should be adapted to specific experimental needs and institutional guidelines (IACUC).

Experimental Protocol: Oral Gavage PK Study in Rats

  • Animal Model:

    • Species: Sprague-Dawley rats (male or female, 7-9 weeks old).[21]

    • Acclimatization: Allow animals to adapt to laboratory conditions for at least one week before the experiment, with free access to standard food and water.[21]

    • Fasting: Fast animals overnight (approximately 12 hours) before dosing to minimize food effects on absorption, ensuring free access to water.

  • Dosing Formulation Preparation:

    • Vehicle Selection: Select an appropriate vehicle (e.g., distilled water, saline, 0.5% carboxymethylcellulose) in which this compound or its formulation is suspended or dissolved.

    • Dose Calculation: Calculate the required volume for each animal based on its body weight and the target dose (e.g., in mg/kg). The maximum recommended gavage volume for rats is 10-20 mL/kg.[22][23]

  • Administration Procedure (Oral Gavage):

    • Restraint: Securely restrain the rat, ensuring its head and body are aligned vertically to straighten the esophagus.[24]

    • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle tip next to the last rib and noting the point on the shaft that aligns with the incisors.[22][24] This prevents perforation of the esophagus or stomach.

    • Insertion: Gently insert the bulb-tipped gavage needle into the mouth, passing it over the tongue into the pharynx. The animal's natural swallowing reflex will aid the passage into the esophagus. Do not force the needle. [23][24]

    • Dose Delivery: Once the needle is correctly positioned, administer the formulation slowly using an attached syringe.[23]

    • Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress or injury for at least 10-15 minutes.[23]

  • Blood Sampling:

    • Time Points: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collection Site: Use an appropriate site, such as the tail vein or saphenous vein.

    • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the samples to separate the plasma, then store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Method: Quantify the concentrations of this compound and its metabolite, Arctigenin, in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

The following diagram outlines the workflow for this experimental protocol.

Start Start: PK Study Acclimatize 1. Animal Acclimatization (≥ 1 week) Start->Acclimatize Fast 2. Overnight Fasting (≈ 12 hours) Acclimatize->Fast Dose_Prep 3. Formulation Preparation (Vehicle + this compound) Fast->Dose_Prep Gavage 4. Oral Gavage Administration Dose_Prep->Gavage Blood_Collection 5. Serial Blood Sampling (Predetermined time points) Gavage->Blood_Collection Plasma_Sep 6. Plasma Separation (Centrifugation) Blood_Collection->Plasma_Sep Storage 7. Sample Storage (-80°C) Plasma_Sep->Storage Analysis 8. Bioanalysis (HPLC or LC-MS) Storage->Analysis PK_Analysis 9. Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End End: Data Interpretation PK_Analysis->End

References

Technical Support Center: Synthesis and Efficacy of Water-Soluble Arctiin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and evaluation of water-soluble Arctiin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of water-soluble this compound derivatives necessary?

A1: this compound, a major bioactive lignan found in the fruit of Arctium lappa L., exhibits promising anti-inflammatory, anti-tumor, and antiviral properties. However, its clinical application is limited by its poor water solubility, which leads to low oral bioavailability.[1][2][3] Synthesizing water-soluble derivatives, such as glucuronide or amino acid conjugates, aims to improve its pharmacokinetic profile and enhance its therapeutic efficacy.[2]

Q2: What are the main strategies for synthesizing water-soluble this compound derivatives?

A2: The primary strategies involve introducing hydrophilic moieties to the this compound or its aglycone, Arctigenin. Two common approaches are:

  • Glucuronidation: Attaching a glucuronic acid molecule to the glycosidic part of this compound. One method involves the TEMPO-mediated oxidation of the primary alcohol on the glucose moiety of this compound to a carboxylic acid, forming a glucuronide derivative.[2]

  • Amino Acid Conjugation: Esterifying amino acids to the Arctigenin backbone. This not only improves water solubility but can also enhance biological activity.

Q3: What are the key signaling pathways modulated by this compound and its derivatives?

A3: this compound and its aglycone, Arctigenin, have been shown to modulate several critical inflammatory and cancer-related signaling pathways, including:

  • NF-κB Pathway: Inhibition of NF-κB activation, a key regulator of inflammation.

  • MAPK Pathways: Modulation of MAP kinases such as ERK1/2 and JNK1/2.

  • PI3K/Akt Pathway: Inhibition of this pathway, which is crucial for cell survival and proliferation.

  • JAK/STAT Pathway: Suppression of the JAK/STAT signaling cascade involved in immune responses.

Below is a diagram illustrating the major signaling pathways affected by Arctigenin.

Arctigenin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK JAK JAK Receptor->JAK Akt Akt PI3K->Akt IκB IκB IKK->IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc Arctigenin Arctigenin Arctigenin->PI3K Arctigenin->Akt Arctigenin->MAPK Arctigenin->IKK Arctigenin->JAK Arctigenin->STAT Inflammatory_Genes Inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes STAT_nuc->Inflammatory_Genes Synthesis_Workflow This compound This compound Reaction_Mix Reaction Mixture (this compound, TEMPO, Na2CO3, NaHCO3 in THF/H2O) This compound->Reaction_Mix Oxidation Oxidation (NaClO at 0°C) Reaction_Mix->Oxidation Quenching Quenching (Methanol) Oxidation->Quenching Concentration Concentration Quenching->Concentration Purification Purification (Macroporous Resin) Concentration->Purification Final_Product Arctigenin-4'-O-glucuronide Purification->Final_Product

References

Technical Support Center: Enhancing the Therapeutic Efficiency of Arctiin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Arctiin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments and to offer strategies for enhancing the therapeutic efficacy of this promising compound.

Frequently Asked Questions (FAQs)

Q1: My in vitro/in vivo results with this compound are not showing the expected potency. What could be the reason?

A1: Several factors can contribute to lower-than-expected efficacy for this compound. The most common issues are related to its physicochemical properties and metabolism:

  • Poor Water Solubility: this compound has low water solubility, which can limit its concentration in aqueous buffers for in vitro assays and reduce its absorption in vivo.[1] This is a primary obstacle in its development as a drug.[1]

  • Low Bioavailability: Following oral administration, this compound's bioavailability is generally low. It is partly metabolized into its aglycone, arctigenin, in the gastrointestinal tract and liver.[2][3] While arctigenin is often more biologically active, its own solubility and rapid metabolism can also limit systemic exposure.[4][5]

  • Prodrug Activity: this compound can be considered a prodrug of arctigenin.[6] The therapeutic effect you observe may depend on the efficiency of this conversion in your specific experimental model (e.g., cell line, animal species), which can vary.[3]

Q2: How can I improve the solubility of this compound for my experiments?

A2: To overcome solubility issues, consider the following approaches:

  • Co-solvents: For in vitro studies, using a small percentage of a biocompatible solvent like DMSO to prepare a stock solution, followed by dilution in culture media, is a standard method. However, always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.

  • Structural Modification: Chemical modification of the this compound or arctigenin molecule can enhance solubility. For instance, the synthesis of amino acid derivatives or glucuronide derivatives has been shown to improve water solubility.[1][4]

  • Formulation Strategies: Encapsulating this compound in drug delivery systems is a highly effective method. See Q3 for more details.

Q3: What are the most effective strategies to enhance the bioavailability and therapeutic efficiency of this compound in vivo?

A3: Three main strategies can significantly boost the in vivo efficacy of this compound:

  • Advanced Drug Delivery Systems (Nanoformulations): Encapsulating this compound into nanocarriers can protect it from premature metabolism, improve solubility, and enhance its absorption and targeting.[4][7] These technologies are designed to increase bioavailability and permit site-specific delivery.[8][9]

    • Examples: Liposomes, nanoparticles (e.g., polymeric, solid lipid), micelles, and self-microemulsifying drug delivery systems (SMEDDS).[1][7][10] A gellan gum-based gel has also been used for sustained local release in osteoarthritis models.[11]

  • Combination Therapy: Using this compound alongside other therapeutic agents can lead to synergistic effects, allowing for lower doses and potentially reducing side effects.

    • Example: In treating influenza A virus in mice, combining this compound with oseltamivir significantly reduced viral yields compared to either drug alone.[12] A similar synergistic effect was noted when combined with other drugs for treating silicosis.[5]

  • Structural Modification (Prodrug Approach): Synthesizing a more soluble derivative of this compound or its active metabolite, arctigenin, can improve its pharmacokinetic profile.[4] A synthesized glucuronide derivative of this compound demonstrated not only better water solubility but also improved anti-inflammatory activity in vivo.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
Precipitation of this compound in Aqueous Buffer/Media Poor water solubility of this compound.1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in your final aqueous buffer or media, ensuring the final DMSO concentration is low (typically <0.5%) and non-toxic to cells. 3. Vortex thoroughly during dilution. 4. If precipitation persists, consider using a nanoformulation of this compound (see Experimental Protocols).
High Variability in in vivo Efficacy (Oral Dosing) Inconsistent oral bioavailability due to poor absorption and metabolism.1. Ensure consistent dosing procedures (e.g., fasting state of animals). 2. Switch to a formulation designed for enhanced bioavailability, such as a self-microemulsifying drug delivery system (SMEDDS) or a nanoparticle suspension.[1][7] 3. Consider an alternative route of administration, such as intraperitoneal (IP) injection, to bypass first-pass metabolism, as demonstrated in osteoarthritis studies.[11] Note that IP MTD for arctigenin is lower than oral MTD.[6]
Discrepancy Between in vitro and in vivo Results This compound is a prodrug; its conversion to the more potent arctigenin may be inefficient in the in vitro model but occurs in vivo.1. Test both this compound and its active metabolite, arctigenin, in parallel in your in vitro assays to compare their potency directly.[4] 2. Quantify the conversion of this compound to arctigenin in your cell model using LC-MS if possible. 3. Recognize that the in vivo effect is likely a combination of both compounds.
Low Cellular Uptake in in vitro Assays The glycoside moiety of this compound may limit passive diffusion across the cell membrane compared to the more lipophilic arctigenin.1. Increase incubation time to allow for sufficient uptake. 2. Use a targeted drug delivery system. For example, sialic acid-modified liposomes have been used to enhance the delivery of arctigenin to breast cancer cells that overexpress selectin receptors.[10] 3. Compare results with arctigenin, which may show better cell penetration.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, providing a baseline for expected potency.

Table 1: In Vitro Anti-Inflammatory & Anti-Cancer Activity

Compound Assay Cell Line Parameter Value Reference
Arctigenin TNF-α Production LPS-stimulated macrophages IC₅₀ 35.18 µM [13]
Arctigenin Nitric Oxide (NO) Production LPS-stimulated macrophages IC₅₀ 8.4 µM [13]
Arctigenin IL-6 Release LPS-stimulated RAW 264.7 cells IC₅₀ 29.2 µM [13]
This compound Cell Proliferation H116 (Colon Cancer) IC₅₀ 2.5 µg/mL [6]
Arctigenin Cell Proliferation H116 (Colon Cancer) IC₅₀ 0.31 µg/mL [6]
This compound Clonogenic Survival (7-day exposure) H116 (Colon Cancer) ₇d S¹⁰ 1.5 µg/mL [6]

| Arctigenin | Clonogenic Survival (7-day exposure) | H116 (Colon Cancer) | ₇d S¹⁰ | 0.3 µg/mL |[6] |

Table 2: In Vivo Maximum Tolerated Dose (MTD) in Mice

Compound Route of Administration MTD Reference
This compound Oral (PO) >313 mg/kg [6]
This compound Intravenous (IV) >313 mg/kg [6]
Arctigenin Oral (PO) >50 mg/kg [6]

| Arctigenin | Intravenous (IV) | 6.25 mg/kg |[6] |

Experimental Protocols

Protocol: Preparation of Sialic Acid-Modified Liposomes for Targeted Delivery of Arctigenin

This protocol is a generalized summary based on methodologies for creating functionalized liposomes for targeted drug delivery, inspired by approaches to improve the therapeutic index of compounds like arctigenin.[10]

Objective: To prepare arctigenin-loaded liposomes with a surface modification (sialic acid) to enhance targeting to cells overexpressing selectin receptors.

Materials:

  • Arctigenin (ATG)

  • Phospholipids (e.g., soy phosphatidylcholine, cholesterol)

  • Sialic acid-polyethylene glycol-distearoylphosphatidylethanolamine (SA-PEG-DSPE)

  • Chloroform, Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dialysis tubing (MWCO 10-12 kDa)

Methodology:

  • Lipid Film Hydration: a. Dissolve arctigenin, phospholipids (e.g., soy phosphatidylcholine and cholesterol at a specific molar ratio), and SA-PEG-DSPE in a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, dry lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation: a. Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature should be kept above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion): a. To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice. b. Alternatively, for more uniform sizing, extrude the MLV suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.

  • Purification: a. Remove the unencapsulated (free) arctigenin from the liposome suspension. b. Perform dialysis against PBS for 24 hours, changing the dialysis buffer periodically.

  • Characterization: a. Particle Size and Zeta Potential: Measure using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency (EE%): Determine the amount of encapsulated arctigenin. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the drug concentration using HPLC. The EE% is calculated as: (Amount of encapsulated drug / Total initial drug amount) x 100

Visualizations: Signaling Pathways & Workflows

Below are diagrams illustrating key signaling pathways modulated by this compound/arctigenin and a typical experimental workflow.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Therapeutic Intervention cluster_pathways Signaling Cascades cluster_nucleus Nuclear Transcription cluster_response Inflammatory Response LPS LPS PI3K PI3K LPS->PI3K MAPK MAPK LPS->MAPK JAK JAK LPS->JAK This compound This compound / Arctigenin This compound->PI3K inhibits This compound->MAPK inhibits IKK IKK This compound->IKK inhibits This compound->JAK inhibits STAT STAT This compound->STAT inhibits NFκB_nuc NF-κB This compound->NFκB_nuc inhibits translocation Akt Akt PI3K->Akt Akt->IKK MAPK->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->NFκB_nuc translocation JAK->STAT P STAT_nuc STAT STAT->STAT_nuc translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes STAT_nuc->Genes

Caption: this compound's anti-inflammatory mechanism via inhibition of key signaling pathways.

Anticancer_Pathway cluster_this compound Therapeutic Intervention cluster_pathways Signaling & Cellular Processes cluster_proteins Key Proteins cluster_outcomes Cellular Outcomes This compound This compound / Arctigenin PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway (ERK, JNK) This compound->MAPK inhibits Apoptosis Apoptosis This compound->Apoptosis promotes CellCycle Cell Cycle This compound->CellCycle inhibits AP1 AP-1 This compound->AP1 inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Proliferation Decreased Proliferation PI3K_Akt->Proliferation drives MAPK->AP1 Apoptosis->Bcl2 Bax Bax (Pro-apoptotic) Apoptosis->Bax CyclinD1 Cyclin D1 CellCycle->CyclinD1 Metastasis Metastasis InhibitMetastasis Inhibited Metastasis Metastasis->InhibitMetastasis InduceApoptosis Increased Apoptosis Bcl2->InduceApoptosis Bax->InduceApoptosis CycleArrest G1 Phase Arrest CyclinD1->CycleArrest AP1->Metastasis drives Workflow_Nanoformulation cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A 1. Lipid Film Hydration B 2. Size Reduction A->B C 3. Purification (Dialysis) B->C D 4. DLS Analysis (Size, PDI, Zeta) C->D E 5. HPLC Analysis (Encapsulation Eff.) C->E F 6. Stability Study C->F G 7. In Vitro Cellular Uptake C->G H 8. In Vitro Cytotoxicity Assay G->H I 9. In Vivo Efficacy Study H->I

References

Validation & Comparative

A Comparative Analysis of Arctiin and Arctigenin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities of Arctiin and its aglycone, Arctigenin, reveals significant differences in their potency and mechanisms of action across anticancer, anti-inflammatory, and antiviral domains. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.

This compound, a lignan glycoside, and its aglycone, Arctigenin, are natural compounds predominantly isolated from plants of the Arctium genus, commonly known as burdock. While both molecules share a common structural backbone, the presence of a glucose moiety in this compound significantly influences its biological properties compared to Arctigenin. Emerging research consistently points towards Arctigenin as the more potent bioactive form, exhibiting superior efficacy in various preclinical models.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antiviral activities of this compound and Arctigenin, highlighting the generally greater potency of Arctigenin.

Table 1: Comparative Anticancer Activity
CompoundCell LineCancer TypeIC50 ValueReference
This compound H116Colon Cancer2.5 µg/mL[1][2]
Arctigenin H116Colon Cancer0.31 µg/mL[1][2]
Arctigenin HL-60Leukemia< 100 ng/mL[3][4]
Arctigenin MDA-MB-231Triple-Negative Breast Cancer0.79 µM[5]
Arctigenin SK-BR-3Breast Cancer~50 µM (viability reduced by 62.1%)[5]
Arctigenin MCF-7Breast Cancer> 50 µM[5]
Table 2: Comparative Anti-inflammatory Activity
CompoundAssayModelIC50 Value / EffectReference
Arctigenin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells8.4 µM[6]
Arctigenin TNF-α ReleaseLPS-activated RAW 264.7 cells19.6 µM[6]
Arctigenin TNF-α ReleaseLPS-activated THP-1 cells25.0 µM[6]
Arctigenin IL-6 ReleaseLPS-stimulated RAW 264.7 cells29.2 µM[6]
Arctigenin iNOS Expression InhibitionLPS-stimulated macrophages10 nM[7][8]
Arctigenin COX-2 Gene ExpressionLPS-stimulated RAW 264.7 cells0.1 µM (26.7% decrease)[4][9]
Table 3: Comparative Antiviral Activity
CompoundVirusAssayEC50/IC50 ValueReference
This compound Influenza A virus (H9N2)Plaque Reduction AssayShowed antiviral activity[10]
Arctigenin Influenza A virus (A/NWS/33, H1N1)In vitro assaysPotent antiviral activity[11]
Arctigenin Chikungunya virus (CHIKV)In vitro assaysSignificantly reduced RNA copy number[12]
Arctigenin Viral Hemorrhagic Septicemia Virus (VHSV)In vitro assaysMaintained cell viability at 1.5 mg/L[13]
Arctigenin Human Coronavirus (HCoV-OC43)Plaque AssayDose-dependent decrease in plaque formation[14]

Signaling Pathways and Mechanisms of Action

Arctigenin exerts its potent bioactivities by modulating multiple key signaling pathways involved in cell proliferation, inflammation, and viral replication.

Arctigenin_Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_stat JAK/STAT Pathway cluster_outcomes Cellular Responses LPS LPS, Cytokines, Growth Factors, Viral Infection IKK IKK LPS->IKK MEK1 MEK1 LPS->MEK1 JNK JNK LPS->JNK p38 p38 LPS->p38 PI3K PI3K LPS->PI3K JAK2 JAK2 LPS->JAK2 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus translocation Inflammation Inflammation (↑ TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammation promotes ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3_nucleus Nuclear STAT3 STAT3->STAT3_nucleus translocation STAT3_nucleus->Proliferation Viral_Replication Viral Replication Arctigenin Arctigenin Arctigenin->IKK inhibits Arctigenin->MEK1 inhibits Arctigenin->PI3K inhibits Arctigenin->STAT3 inhibits Arctigenin->Viral_Replication inhibits

Caption: Arctigenin's multi-target inhibition of key signaling pathways.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis of this compound and Arctigenin bioactivities.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound and Arctigenin on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., H116, MCF-7, MDA-MB-231) in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Arctigenin (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, not exceeding 0.5% v/v). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Signaling Pathway Proteins

This technique is employed to determine the effect of Arctigenin on the expression and phosphorylation of key proteins in signaling pathways like MAPK and PI3K/Akt.

  • Cell Lysis: Treat cells with Arctigenin for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Pro-inflammatory Cytokine Measurement

This assay quantifies the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

  • Sample Collection: Collect the culture medium from cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of Arctigenin.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

  • Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

  • Enzyme Conjugate and Substrate: Wash and add streptavidin-HRP. After another wash, add a substrate solution (e.g., TMB) and incubate until color develops.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration is determined by comparison to the standard curve.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the ability of this compound and Arctigenin to inhibit the replication of viruses like influenza.

  • Cell Monolayer: Seed susceptible cells (e.g., MDCK for influenza) in 6- or 12-well plates to form a confluent monolayer.

  • Virus Incubation: Pre-incubate a known titer of the virus (e.g., 100 plaque-forming units, PFU) with different concentrations of the test compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayer with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) with or without the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a fixative (e.g., 4% paraformaldehyde) and stain with a staining solution (e.g., crystal violet).

  • Plaque Counting: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control.

Discussion and Conclusion

The compiled data and mechanistic insights strongly indicate that Arctigenin is the primary bioactive metabolite responsible for the therapeutic effects observed with extracts containing both this compound and Arctigenin. The superior anticancer, anti-inflammatory, and antiviral activities of Arctigenin can be attributed to its ability to more effectively interact with and modulate key intracellular signaling pathways. The glycosylation of this compound appears to hinder its biological activity, suggesting that it may function as a prodrug that is converted to the more active Arctigenin in vivo.

For researchers in drug discovery and development, these findings highlight Arctigenin as a promising lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for the standardized evaluation of this compound, Arctigenin, and their derivatives in various disease models. Further research should focus on the pharmacokinetic and pharmacodynamic profiles of both compounds to fully elucidate their therapeutic potential.

Experimental_Workflow cluster_assays Bioactivity Assays cluster_mechanism Mechanism of Action cluster_compounds Test Compounds cluster_data Data Analysis Anticancer Anticancer Activity (MTT Assay) Western_Blot Signaling Pathway Analysis (Western Blot) Anticancer->Western_Blot Investigate Mechanism IC50 IC50/EC50 Calculation Anticancer->IC50 Anti_inflammatory Anti-inflammatory Activity (ELISA) Anti_inflammatory->Western_Blot Investigate Mechanism NFkB_Assay NF-κB Translocation Assay Anti_inflammatory->NFkB_Assay Investigate Mechanism Anti_inflammatory->IC50 Antiviral Antiviral Activity (Plaque Reduction Assay) Antiviral->IC50 Pathway_Modulation Pathway Modulation Analysis Western_Blot->Pathway_Modulation NFkB_Assay->Pathway_Modulation This compound This compound This compound->Anticancer This compound->Anti_inflammatory This compound->Antiviral Arctigenin Arctigenin Arctigenin->Anticancer Arctigenin->Anti_inflammatory Arctigenin->Antiviral Comparative_Analysis Comparative Bioactivity Analysis IC50->Comparative_Analysis Pathway_Modulation->Comparative_Analysis

Caption: General experimental workflow for comparing this compound and Arctigenin bioactivity.

References

Unveiling the Anti-Cancer Potential of Arctiin: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of arctiin, a bioactive lignan, in preclinical xenograft models. Drawing upon experimental data, we objectively evaluate its performance and provide insights into its mechanisms of action, offering a valuable resource for researchers investigating novel oncology therapeutics. While direct head-to-head studies are limited, this guide synthesizes available data to offer a comparative perspective against its aglycone, arctigenin, and standard-of-care chemotherapies in similar cancer models.

Comparative Efficacy in Xenograft Models: this compound and Alternatives

The following tables summarize the quantitative outcomes of this compound and comparator agents in various cancer xenograft models. It is important to note that these comparisons are drawn from separate studies and, therefore, should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Anti-Tumor Efficacy of this compound in an Ehrlich Solid Carcinoma (ESC) Xenograft Model

TreatmentDosage & AdministrationTumor ModelKey Findings
This compound 30 mg/kg, oral, daily for 3 weeksRat xenograft with intramuscular injection of 2x10⁶ Ehrlich cells- Increased mean survival time- Decreased tumor volume and weight[1][2][3]

Table 2: Anti-Tumor Efficacy of Arctigenin (the Aglycone of this compound) in Various Xenograft Models

TreatmentDosage & AdministrationTumor ModelKey Findings
Arctigenin 15 mg/kg, intraperitoneal, 4 times a week for 4 weeksNude mice with subcutaneous injection of MDA-MB-231 (TNBC) cells- Significantly inhibited tumor growth (P < 0.01)[4]
Arctigenin 10, 20, or 40 mg/kg, intraperitonealAthymic nu/nu mice with subcutaneous injection of 2x10⁶ Hep G2 (Hepatocellular Carcinoma) cells- Dose-dependent reduction in tumor volume and weight
Arctigenin Not specifiedXenografted mice with cervical cancer- Suppressed tumor growth and metastasis[5]

Table 3: Efficacy of Standard-of-Care Chemotherapies in Comparable Xenograft Models

TreatmentDosage & AdministrationTumor ModelKey Findings
Paclitaxel Not specifiedOrthotopic xenograft with MDA-MB-231-Luc (TNBC) cells- Inhibited primary tumor growth and distant metastasis[6]
Cisplatin 5 mg/kg, intravenous, once a week for 3 weeksNude mice with orthotopic implantation of cervical cancer patient-derived xenografts (PDOX)- Highly effective in inhibiting tumor growth[7][8][9]

Delving into the Mechanism: Key Signaling Pathways

This compound and its metabolite arctigenin exert their anti-cancer effects by modulating several critical signaling pathways involved in tumor growth, proliferation, and survival.

This compound's Mode of Action

This compound has been shown to suppress tumor progression by inhibiting key inflammatory and growth-promoting pathways. In the context of Ehrlich Solid Carcinoma, this compound treatment leads to the downregulation of STAT3, TGF-β1, TLR4, NLRP3, VEGF, and cyclin D1.[1] The inhibition of the STAT3 and TGF-β pathways are particularly significant in cancer therapy.

Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Model Immunocompromised Animal Model Cell_Harvest->Animal_Model Injection Cell Injection (Subcutaneous/ Orthotopic) Animal_Model->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Treatment Treatment Administration Tumor_Growth->Treatment Measurement Tumor Volume/Weight Measurement Treatment->Measurement Tissue_Harvest Tumor & Organ Harvest Measurement->Tissue_Harvest IHC Immunohistochemistry (IHC) Tissue_Harvest->IHC WB Western Blot Tissue_Harvest->WB

References

Comparative Analysis of Arctiin and Dexamethasone in a Murine Model of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the anti-inflammatory efficacy of arctiin, a natural lignan, and dexamethasone, a potent synthetic glucocorticoid, in a murine model of atopic dermatitis. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their performance based on experimental data.

Comparative Efficacy Data

The anti-inflammatory effects of this compound and dexamethasone were evaluated in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice. Key parameters, including dermatitis score, ear thickness, and serum immunoglobulin E (IgE) levels, were measured to assess efficacy. The data presented below is synthesized from a study where this compound (ARC) was administered intraperitoneally.[1]

Table 1: Comparison of Efficacy in DNCB-Induced Atopic Dermatitis Model

ParameterControl (DNCB only)This compound (ARC) TreatedDexamethasone (DEX) Treated
Dermatitis Score Significantly elevatedSignificantly reduced vs. ControlSignificantly reduced vs. Control
Ear Thickness Significantly increasedSignificantly reduced vs. ControlSignificantly reduced vs. Control
Serum Total IgE Levels Significantly elevatedSignificantly reduced vs. ControlSignificantly reduced vs. Control
Mast Cell Infiltration Significantly increasedSignificantly reduced vs. ControlSignificantly reduced vs. Control

Note: The study highlights that both this compound and dexamethasone administration effectively alleviated the clinical symptoms of atopic dermatitis, including scratching, dryness, and lichenification.[1]

It is crucial to note that while this compound shows anti-inflammatory effects, its aglycone form, arctigenin, is often considered the more potent bioactive component. Some studies in other inflammatory models, such as dextran sulfate sodium-induced colitis in mice, have found that arctigenin, but not this compound, was the main active ingredient responsible for attenuating the inflammatory response.[2]

Mechanisms of Action: Signaling Pathways

This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways. This compound primarily targets the TLR4/MyD88/NF-κB signaling cascade, while dexamethasone acts via the glucocorticoid receptor.

This compound's Mechanism: this compound has been shown to suppress the Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway.[1] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[3][4] Additionally, this compound's metabolite, arctigenin, has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), further contributing to the reduction of inflammatory responses.[2][3]

Dexamethasone's Mechanism: Dexamethasone binds to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus.[5][6] In the nucleus, it exerts its anti-inflammatory effects primarily through two mechanisms:

  • Transrepression: The activated GR monomer can physically interact with and inhibit pro-inflammatory transcription factors like NF-κB (specifically the p65 subunit) and Activator Protein-1 (AP-1).[6][7][8] This "tethering" prevents them from binding to DNA and initiating the transcription of inflammatory genes.[8]

  • Transactivation: The GR homodimer can bind to Glucocorticoid Response Elements (GREs) on DNA to induce the expression of anti-inflammatory proteins, such as IκBα, which sequesters NF-κB in the cytoplasm.[7]

The following diagrams illustrate these distinct signaling pathways.

G cluster_this compound This compound Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., DNCB, LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Phosphorylation MyD88->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB_translocation NF-κB (p65) Nuclear Translocation IkappaB->NFkB_translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_translocation->Pro_inflammatory_Genes This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB pathway.

G cluster_dexamethasone Dexamethasone Pathway Dexamethasone Dexamethasone GR_cyto Glucocorticoid Receptor (GR) (Cytoplasm) Dexamethasone->GR_cyto Binds DEX_GR DEX-GR Complex GR_cyto->DEX_GR GR_nuc GR (Nucleus) DEX_GR->GR_nuc Translocates NFkB_p65 NF-κB (p65) GR_nuc->NFkB_p65 Inhibits (Tethering) IkappaB_gene IκBα Gene Expression GR_nuc->IkappaB_gene Induces Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65->Pro_inflammatory_Genes Activates

Caption: Dexamethasone's action via the Glucocorticoid Receptor.

Experimental Protocols

A robust comparison relies on well-defined experimental models. The protocols detailed below are representative of those used to induce and evaluate acute and chronic skin inflammation in murine models.

A. DNCB-Induced Atopic Dermatitis Model (Chronic Inflammation)

This model mimics the immunological and pathological features of human atopic dermatitis.

  • Animals: BALB/c mice are commonly used.

  • Sensitization Phase: Mice are sensitized by applying a low concentration (e.g., 1%) of 2,4-dinitrochlorobenzene (DNCB) dissolved in an acetone/olive oil vehicle to a shaved area on the abdomen.

  • Challenge Phase: After several days (e.g., 5-7 days), a lower concentration of DNCB (e.g., 0.5%) is repeatedly applied to the ears and/or shaved back skin every 2-3 days for several weeks to induce a chronic inflammatory response.[1]

  • Treatment: During the challenge phase, test compounds (this compound), positive controls (Dexamethasone), or vehicle are administered, typically via intraperitoneal injection or topical application.[1]

  • Evaluation:

    • Clinical Scoring: Skin lesions are scored for severity based on erythema, edema, dryness, and excoriation.

    • Physiological Measurement: Ear thickness is measured with a digital caliper.

    • Immunological Analysis: Blood is collected for measurement of total serum IgE levels via ELISA.

    • Histology: Skin tissue is collected, sectioned, and stained (e.g., with Toluidine Blue) to quantify mast cell infiltration.

B. Croton Oil-Induced Ear Edema Model (Acute Inflammation)

This is a standard, rapid screening model for topically active anti-inflammatory agents.

  • Animals: NMRI or Swiss mice are frequently used.

  • Inflammation Induction: A solution of croton oil (e.g., 2.5-5%) in a vehicle like acetone is applied topically to the inner surface of the right ear.[9][10] The left ear typically receives the vehicle alone to serve as an internal control.

  • Treatment: The test compound (e.g., this compound) or positive control (e.g., Dexamethasone) is dissolved in the croton oil solution and applied simultaneously, or applied topically shortly before the irritant.[9]

  • Evaluation:

    • Edema Measurement: After a set period (typically 4-6 hours), the mice are euthanized.[11][12] A standard-sized circular punch biopsy is taken from both the treated (right) and control (left) ears.

    • Inhibition Calculation: The weight difference between the right and left ear punches is calculated as the measure of edema. The percentage inhibition of edema by the test compound is calculated relative to the edema in the control group that received only croton oil.

The following workflow diagram illustrates the general procedure for these murine inflammation models.

G cluster_setup Phase 1: Setup & Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization Grouping Grouping (Control, Test, Positive Control) Acclimatization->Grouping Induction Inflammation Induction (e.g., DNCB, Croton Oil) Grouping->Induction Treatment Compound Administration (this compound, Dexamethasone, Vehicle) Induction->Treatment Sacrifice Euthanasia & Sample Collection Treatment->Sacrifice Analysis Endpoint Analysis (Edema, Histology, ELISA) Sacrifice->Analysis Data Data Interpretation & Comparison Analysis->Data

Caption: General experimental workflow for murine inflammation models.

References

Arctiin's Therapeutic Potential in Preclinical Colitis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Arctiin's efficacy against Mesalazine in the dextran sulfate sodium (DSS)-induced colitis mouse model, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a lignan found in plants of the Asteraceae family, and its active metabolite, arctigenin, have demonstrated significant anti-inflammatory properties in preclinical models of inflammatory bowel disease (IBD). This guide provides a comprehensive comparison of the therapeutic effects of arctigenin with mesalazine, a conventional treatment for ulcerative colitis, in the widely used dextran sulfate sodium (DSS)-induced colitis mouse model. The data presented herein is a synthesis of findings from multiple preclinical studies, offering a quantitative and mechanistic overview of arctigenin's potential as a novel therapeutic agent for colitis.

Comparative Efficacy of Arctigenin and Mesalazine in DSS-Induced Colitis

The therapeutic effects of arctigenin and mesalazine have been evaluated based on several key parameters that reflect the severity of colitis. These include the Disease Activity Index (DAI), colon length, myeloperoxidase (MPO) activity (a marker for neutrophil infiltration), histological assessment of colon damage, and levels of pro-inflammatory cytokines.

Table 1: Comparison of Therapeutic Effects of Arctigenin and Mesalazine in DSS-Induced Colitis in Mice

ParameterArctigenin TreatmentMesalazine TreatmentControl (DSS only)Notes
Dosage 20-50 mg/kg/day50-100 mg/kg/day-Dosages varied across studies.
Disease Activity Index (DAI) Significantly reducedSignificantly reducedElevatedBoth treatments showed improvement over the DSS control group.
Colon Length Significantly increased (less shortening)Significantly increased (less shortening)Significantly shortenedColon shortening is a hallmark of colitis in this model.
MPO Activity Significantly reducedSignificantly reducedMarkedly elevatedIndicates a reduction in neutrophil infiltration with both treatments.
Histological Score Significantly reducedSignificantly reducedHigh scores indicating severe damageBoth treatments mitigated mucosal damage and inflammatory cell infiltration.[1][2][3]
TNF-α Levels Significantly reducedSignificantly reducedSignificantly elevatedBoth agents demonstrated potent anti-inflammatory effects by reducing this key cytokine.[2][3][4][5][6]
IL-6 Levels Significantly reducedSignificantly reducedSignificantly elevatedReduction in IL-6 further supports the anti-inflammatory activity of both compounds.[2][3][4][5][6][7]
IL-1β Levels Significantly reducedSignificantly reducedSignificantly elevatedBoth treatments effectively lowered the levels of this pro-inflammatory cytokine.[2][3][4]

Mechanistic Insights into Arctigenin's Anti-Colitic Effects

Arctigenin exerts its therapeutic effects through multiple signaling pathways, contributing to its potent anti-inflammatory and mucosal healing properties.

One of the primary mechanisms is the suppression of the NLRP3 inflammasome . Arctigenin achieves this by upregulating Sirtuin 1 (SIRT1), which in turn inhibits the activation of the NLRP3 inflammasome, leading to decreased production of IL-1β and IL-18.[1][8]

NLRP3_Pathway Arctigenin Arctigenin SIRT1 SIRT1 Arctigenin->SIRT1 activates NLRP3 NLRP3 Inflammasome SIRT1->NLRP3 inhibits Caspase1 Caspase-1 NLRP3->Caspase1 activates ProIL1b Pro-IL-1β Caspase1->ProIL1b cleaves IL1b IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Arctigenin inhibits the NLRP3 inflammasome via SIRT1 activation.

Furthermore, arctigenin has been shown to inhibit the differentiation of Th1 and Th17 cells through the mTORC1-dependent pathway.[9] By suppressing mTORC1, arctigenin downregulates the phosphorylation of STAT3 and STAT4, key transcription factors for Th17 and Th1 cell differentiation, respectively.

mTORC1_Pathway Arctigenin Arctigenin mTORC1 mTORC1 Arctigenin->mTORC1 inhibits STAT3 p-STAT3 mTORC1->STAT3 activates STAT4 p-STAT4 mTORC1->STAT4 activates Th17 Th17 Differentiation STAT3->Th17 Th1 Th1 Differentiation STAT4->Th1

Arctigenin suppresses Th1/Th17 differentiation by inhibiting mTORC1.

Arctigenin also plays a crucial role in preserving the intestinal mucosal barrier . It achieves this by inhibiting the apoptosis of goblet cells through the estrogen receptor beta (ERβ) signaling pathway.[10] Additionally, it downregulates the activation of MAPK and NF-κB pathways, which are central to the inflammatory response.

Experimental Protocols

A standardized protocol for the DSS-induced colitis model is essential for the reproducibility of results. Below are detailed methodologies for key experiments.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used due to its simplicity and its ability to mimic the clinical and histological features of human ulcerative colitis.[11]

Workflow for DSS-Induced Colitis and Treatment

DSS_Workflow cluster_acclimatization Acclimatization cluster_induction Colitis Induction & Treatment cluster_endpoint Endpoint Analysis Acclimatize Acclimatize Mice (1 week) Day0 Day 0: Record baseline weight Acclimatize->Day0 Day1_7 Days 1-7: Administer 2.5-5% DSS in drinking water Day0->Day1_7 Treatment Daily treatment with Arctigenin, Mesalazine, or vehicle Monitoring Daily monitoring of body weight and DAI Treatment->Monitoring Day8_10 Day 8-10: Euthanize mice Monitoring->Day8_10 Dissection Collect colon tissue Day8_10->Dissection Analysis Measure colon length, collect samples for histology, MPO, and cytokine analysis Dissection->Analysis

General workflow for the DSS-induced colitis model.
  • Animal Model: 6-8 week old C57BL/6 or BALB/c mice are commonly used.

  • Induction of Acute Colitis: Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.[11][12][13] Control mice receive regular drinking water.

  • Treatment: Administer Arctigenin (e.g., 20-50 mg/kg), Mesalazine (e.g., 50-100 mg/kg), or vehicle control daily via oral gavage or intraperitoneal injection throughout the DSS administration period.[1][2][14]

  • Endpoint: Euthanize mice at the end of the study (e.g., day 8-10).

  • Sample Collection: Measure the length of the colon from the cecum to the anus. Collect colon tissue sections for histological analysis, MPO assay, and cytokine measurements.[12][16]

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 <1NormalNone
1 1-5
2 5-10Loose stoolSlight bleeding
3 10-20
4 >20Watery diarrheaGross bleeding

The total DAI score is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Histological Analysis
  • Fixation and Embedding: Fix colon tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 5 µm sections.[12][17]

  • Staining: Stain the sections with hematoxylin and eosin (H&E).[12][17]

  • Scoring: Evaluate the slides in a blinded manner for the severity of inflammation, extent of injury, and crypt damage.[12][18][19][20] The scoring system typically assesses inflammatory cell infiltration, goblet cell depletion, crypt architecture distortion, and ulceration.[12]

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.[21][22][23]

  • Tissue Homogenization: Homogenize pre-weighed colon tissue samples in an ice-cold potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[10][21]

  • Centrifugation: Centrifuge the homogenates at 12,000-18,000 x g for 15 minutes at 4°C.[21]

  • Assay Reaction: Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.[10][21]

  • Measurement: Measure the change in absorbance at 450-460 nm over time using a spectrophotometer.[10]

  • Calculation: One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.[24]

Conclusion

The preclinical data strongly suggest that arctigenin, the active metabolite of this compound, is a promising therapeutic candidate for the treatment of colitis. Its efficacy is comparable, and in some aspects potentially superior, to the standard treatment mesalazine in the DSS-induced colitis model. Arctigenin's multifaceted mechanism of action, targeting key inflammatory pathways and promoting mucosal healing, provides a strong rationale for its further development as a novel therapy for inflammatory bowel disease. The detailed protocols provided in this guide are intended to facilitate further research and validation of these findings.

References

cross-validation of different analytical methods for Arctiin quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Arctiin, a bioactive lignan found in plants of the Arctium genus, notably Burdock. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of commonly employed methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

ParameterHPLCHPTLCLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 1.575 - 4.725 µg0.5315 - 5.8465 µg0.2 - 500 ng/mL (for arctigenin)Method Dependent
Correlation Coefficient (r²) > 0.999> 0.998> 0.99Method Dependent
Limit of Detection (LOD) Not consistently reportedNot consistently reportedLower ng/mL to pg/mL rangeHigher µg/mL range
Limit of Quantification (LOQ) Not consistently reportedNot consistently reportedLower ng/mL to pg/mL rangeHigher µg/mL range
Accuracy (% Recovery) ~101.55%~103.07%HighMethod Dependent
Precision (% RSD) < 2.23%< 3.0%HighMethod Dependent
Specificity/Selectivity HighModerate to HighVery HighLow to Moderate
Throughput ModerateHighModerateHigh
Cost ModerateLow to ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods in the scientific literature and serve as a general guideline.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound.

Sample Preparation:

  • Extract the plant material or formulation with a suitable solvent (e.g., methanol, ethanol).

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up if necessary.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 280 nm.

  • Injection Volume: 10-20 µL.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated using this compound standards of known concentrations.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for this compound quantification.

Sample Preparation:

  • Extract the sample with a suitable solvent.

  • Apply the extracts as bands onto the HPTLC plate using an automated applicator.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents such as chloroform and methanol in a specific ratio (e.g., 48:5, v/v).

  • Development: Ascending development in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at 280 nm.

Quantification: The peak area of the this compound band is measured and quantified against a calibration curve prepared with this compound standards on the same plate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version (LC-MS/MS) provide high sensitivity and selectivity for this compound analysis, particularly in complex biological matrices.

Sample Preparation:

  • Protein precipitation (for plasma/serum samples) or solvent extraction.

  • Centrifugation and filtration of the supernatant.

LC Conditions:

  • Similar to HPLC, often with faster gradients and smaller particle size columns (UPLC).

MS Conditions:

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Mass Analyzer: Triple quadrupole (QqQ) or other high-resolution mass analyzers.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

Quantification: Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of the calibration standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method, suitable for the quantification of this compound in less complex samples.

Sample Preparation:

  • Extract this compound into a transparent solvent.

  • Ensure the sample concentration falls within the linear range of the instrument.

Measurement:

  • Wavelength Scan: Determine the wavelength of maximum absorbance (λmax) for this compound (around 280 nm).

  • Absorbance Measurement: Measure the absorbance of the sample at the λmax.

Quantification: The concentration of this compound is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. A calibration curve of absorbance versus concentration of this compound standards is typically used for accurate quantification.

Visualizing the Cross-Validation Workflow and this compound's Signaling Pathway

To further aid in the understanding of the analytical process and the biological context of this compound, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Parameters Sample Sample (e.g., Plant Material, Plasma) Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE, Filtration) Extraction->Cleanup HPLC HPLC Cleanup->HPLC Analysis HPTLC HPTLC Cleanup->HPTLC Analysis LCMS LC-MS Cleanup->LCMS Analysis UVVis UV-Vis Cleanup->UVVis Analysis Linearity Linearity LOD LOD/LOQ Accuracy Accuracy Precision Precision Specificity Specificity Data Comparative Data Analysis Linearity->Data LOD->Data Accuracy->Data Precision->Data Specificity->Data Conclusion Selection of Optimal Method Data->Conclusion

Caption: Workflow for Cross-Validation of Analytical Methods.

G cluster_nucleus Inside Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibits IKK IKK This compound->IKK Inhibits MyD88 MyD88 TLR4->MyD88 MyD88->MAPK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory Signaling Pathway of this compound.

A Comparative Analysis of Arctiin's Anticancer Effects on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arctiin, a lignan found in plants of the Asteraceae family, has garnered significant attention in oncological research for its potential as an anticancer agent. This guide provides a comparative overview of the effects of this compound on various cancer cell lines, supported by experimental data from multiple studies. The information is intended to assist researchers in evaluating its therapeutic potential and designing future investigations.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound and its aglycone, arctigenin, on a range of human cancer cell lines, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Cancer TypeCell LineCompoundIC50 ValueReference(s)
Colon Cancer H116This compound2.5 µg/mL
H116Arctigenin0.31 µg/mL
Pancreatic Cancer PANC-1This compoundSelective against this cell line
Liver Cancer HepG2This compoundSelective against this cell line
Brain Cancer U251NThis compoundSelective against this cell line
Cervical Cancer HeLaThis compoundLow cytotoxicity[1][2][3]
SiHaThis compoundLow cytotoxicity[1][2][3]
Breast Cancer SK-BR-3ArctigeninApoptosis induced at 125-500 nM[4]
MDA-MB-231ArctigeninApoptosis induced at 125-500 nM[4]
Pharyngeal Cancer FaDuArctigeninIC50 ≈ 85.76 µM (24h), 81.26 µM (48h)[5]
Ovarian Cancer OVCAR3ArctigeninDose-dependent inhibition of proliferation[6]
SKOV3ArctigeninDose-dependent inhibition of proliferation[6]
Multiple Myeloma U266This compoundInduced apoptosis and cell cycle arrest

Note: Arctigenin is the aglycone form of this compound and is often studied for its biological activity. Some studies indicate that this compound may act as a prodrug, being converted to arctigenin in vivo.

Key Findings Across Cancer Cell Lines

This compound and its metabolite arctigenin exhibit a range of anticancer activities, including:

  • Inhibition of Cell Proliferation: As evidenced by the IC50 values, this compound and arctigenin can inhibit the growth of various cancer cells. Notably, arctigenin appears to be more potent than this compound in some cases.[7]

  • Induction of Apoptosis: Multiple studies have shown that this compound and arctigenin can induce programmed cell death (apoptosis) in cancer cells. For example, in ER-negative breast cancer cells (SK-BR-3 and MDA-MB-231), arctigenin treatment led to an increase in the percentage of apoptotic cells.[4] In ovarian cancer cells, arctigenin treatment resulted in a 4-6 fold increase in apoptosis compared to control cells.[6] This is often accompanied by the activation of caspases and changes in the expression of apoptosis-related proteins like Bcl-2 and Bax.[4][8]

  • Inhibition of Migration and Invasion: In cervical cancer cells (HeLa and SiHa), this compound has been shown to significantly inhibit cell migration and invasion.[1][2][3] This effect is linked to the downregulation of S100A4, a protein associated with metastasis.[1][3]

  • Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, particularly at the G2/M phase, in multiple myeloma cells.[7]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell growth, survival, and metastasis.

PI3K/Akt Signaling Pathway in Cervical Cancer

In cervical cancer cells, this compound has been demonstrated to inhibit the PI3K/Akt signaling pathway.[1][2] This inhibition leads to the downstream suppression of S100A4, a key player in cell migration and invasion.[1][3]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt p-Akt PI3K->Akt activates S100A4 S100A4 Akt->S100A4 regulates Migration Cell Migration & Invasion S100A4->Migration promotes

This compound inhibits cervical cancer cell migration via the PI3K/Akt/S100A4 pathway.
STAT3 Signaling Pathway in Multiple Myeloma

In human multiple myeloma cells, this compound has been identified as an inhibitor of the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3). It blocks the phosphorylation of STAT3 at tyrosine 705, which is a critical step in its activation. This inhibition is mediated, at least in part, by the induction of protein tyrosine phosphatase ε (PTPε). The suppression of STAT3 activity leads to the downregulation of various oncogenic gene products, ultimately inducing apoptosis and cell cycle arrest.

STAT3_Pathway This compound This compound PTPe PTPε This compound->PTPe induces JAKs_Src JAKs/Src This compound->JAKs_Src inhibits pSTAT3 p-STAT3 (Y705) PTPe->pSTAT3 dephosphorylates STAT3 STAT3 JAKs_Src->STAT3 phosphorylates Gene_Expression Oncogenic Gene Expression pSTAT3->Gene_Expression promotes Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis inhibits

This compound inhibits STAT3 signaling in multiple myeloma cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow

The following diagram illustrates a general workflow for investigating the anticancer effects of this compound on a specific cancer cell line.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Migration_Assay Migration/Invasion Assay (Transwell) Treatment->Migration_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Migration_Quant Quantification of Migration Migration_Assay->Migration_Quant Protein_Quant Protein Expression Analysis Western_Blot->Protein_Quant Pathway_Analysis Signaling Pathway Elucidation Protein_Quant->Pathway_Analysis

A general experimental workflow for studying this compound's anticancer effects.

References

Arctiin in Osteoarthritis Models: An Efficacy Comparison with Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical efficacy of Arctiin, a bioactive lignan, against established standard-of-care treatments for osteoarthritis (OA). The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential as a therapeutic agent for OA.

Executive Summary

Preclinical evidence suggests that this compound exerts potent anti-inflammatory, antioxidant, and chondroprotective effects in various in vitro and in vivo models of osteoarthritis. While direct head-to-head comparative studies with standard-of-care agents are currently limited, this guide synthesizes available data to offer an indirect comparison. This compound's efficacy is evaluated against non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib and Diclofenac, and intra-articular hyaluronic acid injections. The findings indicate that this compound's multifaceted mechanism of action, primarily targeting oxidative stress and inflammatory pathways, presents a promising alternative or adjunct to current therapeutic strategies.

Data Presentation: this compound vs. Standard-of-Care

The following tables summarize the quantitative data from preclinical studies on this compound and standard-of-care treatments in osteoarthritis models.

Table 1: Efficacy of this compound in Preclinical Osteoarthritis Models

Study Model Treatment Protocol Key Quantitative Outcomes Reference
Yang, et al. (2024)Iron overload-induced KOA in miceThis compound (50 mg/kg/day, i.g.) for 8 weeks- OARSI Score: Significantly lower in this compound group vs. IO group- Reduced chondrocyte apoptosis and ferroptosis- Activation of AKT/NRF2/HO-1 signaling pathway[1]
Liu, et al. (2022)DMM-induced OA in miceThis compound (i.p. injection)- Ameliorated cartilage erosion and subchondral bone sclerosis- Rescued IL-1β-induced proteinase activation- Promoted cartilage ECM synthesis[2][3]

Table 2: Efficacy of Standard-of-Care in Preclinical Osteoarthritis Models

Drug Study Model Treatment Protocol Key Quantitative Outcomes Reference
Celecoxib Mastbergen, et al. (2022)ACLT/pMMx-induced OA in ratsSingle intra-articular injection of Celecoxib- Significantly reduced cartilage degeneration (OARSI score)- Decreased gene expression of ADAMTS4/5 and MMP13[4][5]
Mastbergen, et al. (2013)In vitro human OA cartilage explantsCelecoxib treatment- Decreased MMP-1 and PGE2 production- Increased aggrecan and Type II collagen gene expression[6]
Diclofenac Ojuide, et al. (2024)MIA-induced OA in ratsIntra-articular injection of Diclofenac etalhyaluronate- Significantly improved pain hypersensitivity vs. HA- Lower percentage of Iba-1-positive microglia in spinal dorsal horn[7]
Hyaluronic Acid (HA) Ojuide, et al. (2024)MIA-induced OA in ratsIntra-articular injection of Hyaluronic Acid- Improved pain hypersensitivity (less effective than DF-HA)- No significant difference in OARSI scores among treatment groups[7]
Ikejiri, et al. (2014)MIA-induced OA in ratsThree weekly intra-articular HA injections- Reduced severity of OA and pain behaviors- Attenuated OA-associated up-regulation of CGRP in joint afferents[8]

Experimental Protocols

This compound Studies:

  • Iron Overload-Induced Knee Osteoarthritis (KOA) in Mice (Yang, et al., 2024):

    • Model: Knee osteoarthritis was induced in mice through an iron-overload model.

    • Treatment: this compound was administered intragastrically at a dose of 50 mg/kg/day for 8 weeks.

    • Assessments: Histological analysis of knee joints was performed using Safranin-O/Fast Green staining, and cartilage degradation was quantified using the Osteoarthritis Research Society International (OARSI) scoring system. Chondrocyte apoptosis and ferroptosis were also assessed.[1]

  • Destabilization of the Medial Meniscus (DMM)-Induced OA in Mice (Liu, et al., 2022):

    • Model: Osteoarthritis was surgically induced in mice by destabilization of the medial meniscus.

    • Treatment: this compound was administered via intraperitoneal injection.

    • Assessments: Cartilage erosion and subchondral bone sclerosis were evaluated. In vitro studies using human chondrocytes stimulated with IL-1β were conducted to assess proteinase activation and extracellular matrix (ECM) synthesis.[2][3]

Standard-of-Care Studies:

  • Anterior Cruciate Ligament Transection and Partial Medial Meniscectomy (ACLT/pMMx)-Induced OA in Rats (Mastbergen, et al., 2022):

    • Model: Osteoarthritis was induced in rats by transecting the anterior cruciate ligament and performing a partial medial meniscectomy.

    • Treatment: A single intra-articular injection of Celecoxib was administered.

    • Assessments: The severity of osteoarthritis was evaluated 12 weeks post-injection using histopathological scoring.[4][5]

  • Monoiodoacetate (MIA)-Induced OA in Rats (Ojuide, et al., 2024):

    • Model: Osteoarthritis was induced by a single intra-articular injection of monoiodoacetate.

    • Treatment: Four weeks after induction, rats received a single intra-articular injection of either Diclofenac etalhyaluronate (DF-HA), hyaluronic acid (HA), or vehicle.

    • Assessments: Mechanical allodynia was assessed weekly using von Frey filaments. Histological analysis of articular cartilage was performed at 8 weeks using H&E and Safranin-O staining, and cartilage degradation was scored using the OARSI system.[7]

  • Monoiodoacetate (MIA)-Induced OA in Rats (Ikejiri, et al., 2014):

    • Model: Osteoarthritis was induced by a single intra-articular injection of monoiodoacetate.

    • Treatment: Animals received three weekly intra-articular injections of hyaluronic acid.

    • Assessments: Pain-related behaviors (weight-bearing asymmetry and mechanical hyperalgesia) and knee joint histology were evaluated. Immunohistochemistry was used to assess changes in joint afferents.[8]

Mandatory Visualizations

Arctiin_Signaling_Pathway This compound This compound AKT AKT This compound->AKT activates Chondrocyte_Apoptosis Chondrocyte Apoptosis & Ferroptosis This compound->Chondrocyte_Apoptosis inhibits NRF2 NRF2 AKT->NRF2 activates HO1 HO-1 NRF2->HO1 upregulates Oxidative_Stress Oxidative Stress (ROS, Lipid-ROS) HO1->Oxidative_Stress inhibits Chondroprotection Chondroprotection HO1->Chondroprotection Oxidative_Stress->Chondrocyte_Apoptosis induces Cartilage_Degradation Cartilage Degradation Chondrocyte_Apoptosis->Cartilage_Degradation leads to

This compound's Chondroprotective Signaling Pathway.

Preclinical_OA_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) OA_Induction Osteoarthritis Induction (e.g., DMM, MIA, ACLT) Animal_Model->OA_Induction Treatment_Groups Treatment Groups (Vehicle, this compound, Standard-of-Care) OA_Induction->Treatment_Groups Treatment_Admin Treatment Administration (e.g., i.g., i.p., intra-articular) Treatment_Groups->Treatment_Admin Outcome_Assessment Outcome Assessment Treatment_Admin->Outcome_Assessment Histology Histological Analysis (OARSI Scoring) Outcome_Assessment->Histology Pain_Behavior Pain Behavior Assessment (e.g., von Frey) Outcome_Assessment->Pain_Behavior Biomarkers Biomarker Analysis (e.g., qPCR, Western Blot) Outcome_Assessment->Biomarkers Data_Analysis Data Analysis & Comparison Histology->Data_Analysis Pain_Behavior->Data_Analysis Biomarkers->Data_Analysis

General Experimental Workflow for Preclinical OA Studies.

References

Validating the Role of the PI3K/Akt Pathway in Arctiin's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to validate the central role of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the mechanism of action of Arctiin and its active metabolite, Arctigenin. We present quantitative data from various studies, detail the experimental protocols used, and compare the PI3K/Akt pathway with other potential signaling pathways involved in this compound's therapeutic effects.

Data Presentation: this compound's Impact on the PI3K/Akt Pathway and Cellular Fates

The following tables summarize quantitative data from studies investigating the effects of this compound and Arctigenin on cancer cell lines, with a focus on the PI3K/Akt pathway.

Table 1: Dose-Dependent Effects of Arctigenin on Cancer Cell Viability

Cell LineTreatment DurationIC50 (µM)Reference
HepG2 (Hepatocellular Carcinoma)24 hours11.17[1]
HepG2 (Hepatocellular Carcinoma)48 hours4.888[1]
PC-3M (Prostate Cancer)48 hoursNot explicitly stated, but significant inhibition observed at 6.25, 12.5, and 25 µM[2]

Table 2: Arctigenin-Induced Apoptosis and the Validating Role of a PI3K Inhibitor

Cell LineArctigenin Concentration (µM)Apoptosis Rate (%)Apoptosis Rate with LY294002 (10 µM) (%)Reference
PC-3M0 (Control)4.18Not reported[2]
PC-3M6.257.61Not reported[2]
PC-3M12.514.32Not reported[2]
PC-3M2524.5Significantly enhanced[2][3]
HepG212 (Medium ARC)IncreasedNo further enhancement observed[4]

Table 3: Effect of this compound/Arctigenin on Key Proteins in the PI3K/Akt Signaling Pathway

Cell LineTreatmentProteinChange in Phosphorylation/ExpressionReference
PC-3MArctigenin (0-25 µM)p-PI3K, p-Akt, p-mTORDose-dependent decrease[2]
PC-3MArctigenin (25 µM) + LY294002 (10 µM)p-PI3K, p-Akt, p-mTORSignificantly reduced compared to Arctigenin alone[2]
HeLa and SiHa (Cervical Cancer)This compound (0-40 µM)PI3K expression, p-AktDose-dependent decrease[5][6]
HepG2Arctigenin (3, 12, 48 µM)p-PIK3CASuppressed[1]

Comparative Analysis with Alternative Signaling Pathways

While the PI3K/Akt pathway is a well-validated target of this compound, other signaling pathways are also implicated in its mechanism of action.

  • JAK/STAT Pathway: Several studies suggest that this compound and Arctigenin can inhibit the JAK/STAT signaling pathway, particularly in the context of inflammation.[1][7][8] Arctigenin has been shown to reduce the phosphorylation of JAK2, STAT1, and STAT3.[1][8] A comprehensive review suggests that this compound's anticancer effects are potent through both the PI3K/Akt and JAK/STAT signaling pathways.[7] However, a direct quantitative comparison of the contribution of each pathway to this compound-induced apoptosis is not yet extensively documented.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be modulated by Arctigenin.[9][10] Specifically, Arctigenin has been shown to inhibit the phosphorylation of ERK1/2 and JNK in breast cancer cells.[11] In cervical cancer cells treated with this compound, however, no significant alteration in the phosphorylation of ERK1/2, JNK1/2, and p38 was observed, while the PI3K/Akt pathway was significantly inhibited.[5] This suggests that the involvement of the MAPK pathway may be cell-type specific.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Treatment: Treat the cells with various concentrations of this compound/Arctigenin and/or specific pathway inhibitors for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for PI3K/Akt Pathway Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Collection: Following treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Survival mTOR->Proliferation Promotes This compound This compound/ Arctigenin This compound->PI3K Inhibits LY294002 LY294002 LY294002->PI3K Inhibits

Caption: this compound's inhibition of the PI3K/Akt pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Conclusion Cell_Culture Cancer Cell Lines (e.g., HepG2, PC-3M) Treatment Treat with this compound/Arctigenin ± PI3K Inhibitor (LY294002) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (CCK-8) Treatment->Cell_Viability Western_Blot Western Blot (p-PI3K, p-Akt) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Cytometry Data_Analysis Quantitative Analysis (IC50, Apoptosis %, Protein Levels) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Validate Role of PI3K/Akt Pathway Data_Analysis->Conclusion

Caption: Workflow for validating PI3K/Akt pathway involvement.

Logical Relationship Diagram

Logical_Relationship cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound/ Arctigenin PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibits MAPK MAPK Pathway This compound->MAPK Modulates Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation Migration Decreased Migration PI3K_Akt->Migration JAK_STAT->Apoptosis MAPK->Proliferation MAPK->Migration

Caption: this compound's multifaceted impact on cellular pathways.

References

Arctiin's Anti-Inflammatory Efficacy: A Comparative Analysis in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Arctiin's performance in different in vivo inflammation models, supported by experimental data. This compound, a lignan found in plants of the Arctium genus, has demonstrated notable anti-inflammatory properties. This guide synthesizes findings from key studies to offer a comparative perspective on its effects in systemic and joint-specific inflammation models.

While research into the anti-inflammatory effects of this compound is ongoing, comprehensive comparative studies across a wide range of in vivo models are limited. This guide focuses on the available data from two distinct models: Lipopolysaccharide (LPS)-induced acute lung injury and Destabilization of the Medial Meniscus (DMM)-induced osteoarthritis in mice. The absence of robust data in other common models, such as carrageenan-induced paw edema and collagen-induced arthritis, represents a significant gap in the current understanding of this compound's therapeutic potential and warrants further investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following tables outline the experimental protocols for the in vivo inflammation models where this compound has been evaluated.

Table 1: Experimental Protocol for LPS-Induced Acute Lung Injury
ParameterDetails
Animal Model Male BALB/c mice
Inflammatory Agent Lipopolysaccharide (LPS)
This compound Dosage 10, 20, and 40 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Treatment Schedule This compound administered 1 hour prior to LPS challenge
Duration 12 hours post-LPS challenge
Key Parameters Measured TNF-α, IL-6, IL-1β levels in bronchoalveolar lavage fluid (BALF), lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity, lung histopathology, PI3K/Akt and NF-κB activation.[1]
Table 2: Experimental Protocol for DMM-Induced Osteoarthritis
ParameterDetails
Animal Model Male C57BL/6J mice
Inflammation Induction Destabilization of the Medial Meniscus (DMM) surgery
This compound Dosage 10 mg/mL
Administration Route Intraperitoneal (i.p.) injection
Treatment Schedule Not specified
Duration 8 weeks post-DMM surgery
Key Parameters Measured Articular cartilage degeneration (H&E and Safranin O staining), Collagen Type II (COLII) expression, Osteoarthritis Research Society International (OARSI) score, subchondral bone sclerosis (μCT analysis).[2]

Comparative Efficacy of this compound

The following tables summarize the quantitative data on this compound's effects in the described in vivo inflammation models, providing a basis for comparing its efficacy in systemic versus localized joint inflammation.

Table 3: Effects of this compound on Inflammatory Markers in LPS-Induced Acute Lung Injury
Inflammatory MarkerThis compound Dosage (mg/kg)% Reduction vs. LPS Control
TNF-α (in BALF) 10Significant reduction (exact % not specified)
20Significant reduction (exact % not specified)
40Significant reduction (exact % not specified)
IL-6 (in BALF) 10Significant reduction (exact % not specified)
20Significant reduction (exact % not specified)
40Significant reduction (exact % not specified)
IL-1β (in BALF) 10Significant reduction (exact % not specified)
20Significant reduction (exact % not specified)
40Significant reduction (exact % not specified)
MPO Activity 10, 20, 40Significant reduction (exact % not specified)
Lung Wet-to-Dry Ratio 10, 20, 40Significant reduction (exact % not specified)

Data derived from a study by Jia et al. (2018). The study reported significant decreases in the levels of these markers but did not provide specific percentage reductions in the abstract.[1]

Table 4: Effects of this compound on Cartilage and Bone in DMM-Induced Osteoarthritis
ParameterMeasurementEffect of this compound Treatment
Cartilage Degeneration Histological analysis (H&E, Safranin O)Prevented DMM-induced articular cartilage degeneration.[2]
OARSI ScoreAttenuated the increase in cartilage erosion.[2]
Collagen Type II Expression ImmunohistochemistryNot specified
Subchondral Bone Sclerosis μCT analysis (BV/TV)Marked decrease of 20.4%.[2]
μCT analysis (Trabecular Thickness)Marked decrease of 27.6%.[2]
μCT analysis (Trabecular Separation)Increase of 50.4%.[2]

Data derived from a study by Lyu et al. (2022).[2]

Mechanistic Insights: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In the context of LPS-induced acute lung injury, this compound has been shown to inhibit the PI3K/Akt signaling pathway, which subsequently leads to the suppression of NF-κB activation.[1] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines. In the osteoarthritis model, this compound's protective effects on cartilage are associated with its antioxidant properties, which are mediated through the NRF2 pathway.[2]

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment animal_model Animal Model (e.g., Mice) inflammation_induction Inflammation Induction (e.g., LPS, DMM) animal_model->inflammation_induction Induce Inflammation arctiin_admin This compound Administration inflammation_induction->arctiin_admin Treatment Group vehicle_control Vehicle Control inflammation_induction->vehicle_control Control Group biochemical_analysis Biochemical Analysis (e.g., Cytokines, MPO) arctiin_admin->biochemical_analysis histopathology Histopathological Examination arctiin_admin->histopathology imaging Imaging (e.g., μCT) arctiin_admin->imaging scoring Clinical/Histological Scoring arctiin_admin->scoring vehicle_control->biochemical_analysis vehicle_control->histopathology vehicle_control->imaging vehicle_control->scoring

Caption: General experimental workflow for in vivo anti-inflammatory studies.

signaling_pathway cluster_lps LPS-Induced Inflammation cluster_oa Osteoarthritis LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Arctiin_LPS This compound Arctiin_LPS->PI3K inhibits Oxidative_Stress Oxidative Stress NRF2 NRF2 Antioxidant_Enzymes Antioxidant Enzymes NRF2->Antioxidant_Enzymes Cartilage_Protection Cartilage Protection Antioxidant_Enzymes->Cartilage_Protection Arctiin_OA This compound Arctiin_OA->NRF2 activates

Caption: Simplified signaling pathways of this compound's anti-inflammatory action.

References

Unlocking Synergistic Potential: Arctiin's Role in Enhancing Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

The natural lignan Arctiin, and its active metabolite Arctigenin, have emerged as promising candidates for combination cancer therapy. Extensive preclinical research demonstrates their ability to synergistically enhance the efficacy of conventional chemotherapy drugs, offering potential pathways to overcome drug resistance and improve treatment outcomes. This guide provides a comparative analysis of the synergistic effects of this compound/Arctigenin with key chemotherapy agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Assessment of Synergistic Efficacy

The synergy between Arctigenin and various chemotherapy drugs has been quantified across multiple cancer cell lines. The Combination Index (CI), where a value less than 1 indicates a synergistic effect, and the half-maximal inhibitory concentration (IC50) are key metrics.

Table 1: Synergistic Cytotoxicity of Arctigenin with Doxorubicin in Breast Cancer Cells
Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
MDA-MB-231 (Triple-Negative Breast Cancer)Doxorubicin (DOX) aloneData not specified< 1 (Indicates synergy)[1]
Arctigenin (ATG) aloneData not specified[1]
ATG + DOXEnhanced cell death[1]

Note: While specific IC50 values were not provided in the abstract, the study confirmed a synergistic cytotoxic effect with a CI value less than 1.[1]

Table 2: Enhanced Cytotoxicity of Arctigenin with Taxotere® (Paclitaxel) in Triple-Negative Breast Cancer Cells
Cell LineTreatmentObservationReference
MDA-MB-231Taxotere® (Tax) + Arctigenin (Atn)Atn at 0.4 and 0.8 µM enhanced Tax-induced cytotoxicity.[2]
MDA-MB-468Taxotere® (Tax) + Arctigenin (Atn)Atn at 0.4 and 0.8 µM enhanced Tax-induced cytotoxicity.[2]
Table 3: Sensitization of Non-Small-Cell Lung Cancer Cells to Cisplatin by Arctigenin
Cell LineTreatmentEffectReference
H460 (Non-Small-Cell Lung Cancer)Cisplatin + ArctigeninArctigenin sensitized H460 cells to cisplatin-induced proliferation inhibition and apoptosis.[3]

Key Signaling Pathways and Mechanisms of Synergy

Arctigenin's synergistic activity stems from its ability to modulate multiple signaling pathways that are often implicated in cancer cell survival, proliferation, and drug resistance.

One of the primary mechanisms is the inhibition of the STAT3 signaling pathway . Arctigenin has been shown to suppress the phosphorylation of STAT3, a key transcription factor that, when constitutively activated, promotes cancer cell proliferation and survival.[2] This inhibition can sensitize cancer cells to the apoptotic effects of chemotherapy drugs like cisplatin.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates Src Src Receptor->Src Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Src->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Promotes STAT3->STAT3_dimer Dimerizes Arctigenin Arctigenin Arctigenin->JAK Inhibits Arctigenin->Src Inhibits

Another critical mechanism involves the downregulation of proteins associated with drug resistance and survival . For instance, Arctigenin has been found to suppress the expression of Multidrug Resistance-Associated Protein 1 (MRP1), which can increase the intracellular accumulation of drugs like doxorubicin.[1] Furthermore, it downregulates survivin, an inhibitor of apoptosis protein, thereby lowering the threshold for chemotherapy-induced cell death.[3]

G

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of common experimental protocols used in the cited studies.

Cell Viability Assessment (MTT Assay)

This assay is widely used to assess the cytotoxic effects of Arctigenin and chemotherapy drugs on cancer cells.

  • Cell Plating: Seed cells (e.g., MDA-MB-231, H460) in 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[4][5]

  • Drug Treatment: Treat the cells with various concentrations of Arctigenin, the chemotherapy drug alone, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).[1][2][3]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4][5]

G A Plate cells in 96-well plate B Treat with Arctigenin and/or Chemotherapy Drug A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels of specific proteins and their phosphorylation status in response to treatment.

  • Cell Lysis: After treatment with Arctigenin and/or chemotherapy drugs, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, survivin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy of combination therapies.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).[2]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Randomly assign the mice to different treatment groups: vehicle control, Arctigenin alone, chemotherapy drug alone, and the combination of Arctigenin and the chemotherapy drug. Administer the treatments via appropriate routes (e.g., intraperitoneal injection).[2][8]

  • Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly throughout the study.[8]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).[2][8]

References

Independent Validation of Arctiin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Arctiin, a lignan found in plants of the Asteraceae family, with established therapeutic alternatives. The focus is on its anti-inflammatory, anti-cancer, and neuroprotective properties, with supporting experimental data presented for independent validation.

Anti-inflammatory Effects: this compound vs. Dexamethasone

This compound has demonstrated notable anti-inflammatory effects in various preclinical models. Its mechanism of action primarily involves the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] This section compares the anti-inflammatory profile of this compound with Dexamethasone, a potent corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.

Comparative Data on Anti-inflammatory Activity
CompoundModel/Cell LineConcentration/DoseKey FindingsReference
This compound LPS-stimulated RAW 264.7 macrophages0.1 - 10 μMInhibition of iNOS, COX-2, TNF-α, IL-6, and IL-1β production.[3][4][3][4]
Dextran sulfate sodium (DSS)-induced colitis in miceNot specifiedArctigenin (aglycone of this compound) was more effective than this compound in reducing disease activity index and histological damage.[2][2]
Dexamethasone Cytotrophoblasts from human term placentas100 nmol/LMarkedly reduced the binding of nuclear extracts to the NF-κB response element.[5][5]
Murine endothelial fibroblastsNot specifiedRepressed IL-6 expression and p65-dependent transactivation.[6][6]
Human cell line modelsNot specifiedPromotes nuclear translocation of the glucocorticoid receptor (GR) and inhibits NF-κB transactivation.[7][7]
Experimental Protocols

In vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with varying concentrations of this compound or Dexamethasone for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Analysis: After a specified incubation period (e.g., 24 hours), the supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA. The cell lysates are used to determine the expression of iNOS and COX-2 via Western blotting.

In vivo Anti-inflammatory Assay (DSS-induced Colitis):

  • Animal Model: Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water.

  • Treatment: Mice are orally administered with this compound, Arctigenin, or a vehicle control daily.

  • Assessment: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the disease activity index (DAI).

  • Histological Analysis: At the end of the experiment, colon tissues are collected for histological examination to assess the degree of inflammation and tissue damage.

Signaling Pathway Visualization

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory_Genes activates This compound This compound This compound->IKK inhibits Dexamethasone Dexamethasone GR GR Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex GR_complex->NFkB inhibits nuclear translocation IkB_synthesis ↑ IκBα Synthesis GR_complex->IkB_synthesis induces IkB_synthesis->IkB

Caption: this compound and Dexamethasone inhibit the NF-κB signaling pathway.

Anti-cancer Effects: this compound vs. Doxorubicin

This compound has been reported to possess anti-proliferative and cytotoxic effects against various cancer cell lines.[8] Its mechanisms include the induction of apoptosis and cell cycle arrest.[8] This section provides a comparative overview of this compound's anti-cancer activity against Doxorubicin, a widely used chemotherapeutic agent.[9][10][][12][13]

Comparative Data on Anti-cancer Activity
CompoundCancer Cell LineIC50 ValueKey FindingsReference
This compound CEM/ADR 5000 (Leukemia)350 μMCytotoxic effect.[8]
CaCo2 (Colon)>5000 μMLow cytotoxic effect.[8]
AGS (Gastric Adenocarcinoma)50-200 μg/mLModerate cytotoxic effect.[8]
Arctigenin MDA-MB-231 (Triple-Negative Breast Cancer)0.787 μM (24h)Inhibition of STAT3 phosphorylation.[14]
MDA-MB-468 (Triple-Negative Breast Cancer)0.283 μM (24h)Inhibition of STAT3 phosphorylation.[14]
HL-60 (Leukemia)< 100 ng/mLSignificant inhibition of proliferation.[4][15]
Doxorubicin VariousVaries widely depending on cell lineDNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species.[9][10][][12][13][9][10][][12][13]
Experimental Protocols

In vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound or Doxorubicin for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

In vivo Xenograft Model:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound, Doxorubicin, or a vehicle control via a specified route (e.g., intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Signaling Pathway Visualization

anticancer_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation This compound This compound This compound->PI3K inhibits This compound->STAT3 inhibits Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII inhibits DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage TopoisomeraseII->DNA_Damage

Caption: this compound and Doxorubicin interfere with cancer cell signaling and DNA replication.

Neuroprotective Effects: this compound vs. Memantine

This compound has shown potential neuroprotective effects in models of neurological disorders.[16][17][18] Its mechanism is linked to the modulation of neuroinflammation and oxidative stress.[16][17][18] This section compares the neuroprotective profile of this compound with Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[19][20][21][22][23]

Comparative Data on Neuroprotective Activity
CompoundModelDoseKey FindingsReference
This compound CUMS-induced depression model in miceNot specifiedMitigated hippocampal neuropathological damage and reduced serum corticosterone levels. Inhibited the P2X7R/NLRP3 inflammasome signaling pathway.[16][16]
Experimental autoimmune encephalomyelitis (EAE) miceNot specifiedAmeliorated EAE symptoms by limiting neuronal hyperactivity and abnormal calcium influx.[17][18][17][18]
Rotenone-induced Parkinson's disease rat modelNot specifiedArctigenin improved motor activities and protected dopaminergic neurons through antioxidant and anti-inflammatory effects.
Aluminum chloride-induced Alzheimer's disease in rats25 mg/kg dailyImproved behavior and hippocampus structure by reducing the expression of TLR4 and NLRP3.[24][24]
Memantine Alzheimer's disease patientsVariesBlocks NMDA receptor channels to prevent excitotoxicity.[19][20][21][22][23][19][20][21][22][23]
Experimental Protocols

In vivo Neuroprotection Assay (EAE Model):

  • EAE Induction: Experimental autoimmune encephalomyelitis is induced in mice by immunization with a myelin antigen in complete Freund's adjuvant.

  • Treatment: Mice are treated with this compound or a vehicle control.

  • Clinical Scoring: Neurological signs are scored daily to assess disease severity.

  • In vivo Imaging: Two-photon calcium imaging can be used to monitor neuronal activity in the cortex of living mice.

  • Histopathology: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis of inflammation and demyelination.

Logical Relationship Visualization

neuroprotection_logic Neuroinflammation Neuroinflammation Neuronal_Damage Neuronal Damage & Cell Death Neuroinflammation->Neuronal_Damage Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Damage Excitotoxicity Excitotoxicity (Excess Glutamate) NMDA_Receptor NMDA Receptor Excitotoxicity->NMDA_Receptor activates This compound This compound This compound->Neuroinflammation reduces This compound->Oxidative_Stress reduces Memantine Memantine Memantine->NMDA_Receptor blocks NMDA_Receptor->Neuronal_Damage

Caption: this compound and Memantine offer neuroprotection through different mechanisms.

References

Safety Operating Guide

Proper Disposal Procedures for Arctiin

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of Arctiin in a laboratory setting. These procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Hazard Assessment and Regulatory Overview

According to some Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under European Union regulation (EC) No 1272/2008. However, it is crucial to note that this compound can be metabolized into other compounds, such as Arctigenin, which is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is prudent to handle and dispose of this compound as a chemical waste product.

Disposal must always be in accordance with local, state, and federal environmental regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Summary of this compound and Related Compound Classification
SubstanceCAS NumberClassification (Example)Key Disposal Guideline
This compound 20362-31-6Not a hazardous substance or mixture (per REGULATION (EC) No 1272/2008)Dispose in accordance with local and national regulations; entrust to a licensed waste disposal company.
Arctigenin 7770-78-7Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]Dispose of contents/container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for disposing of this compound waste in a laboratory environment.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]

2. Waste Segregation:

  • The first and most critical step in proper waste management is segregation.[3]

  • Do not mix this compound waste with general trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Designate a specific, clearly labeled container for this compound waste.

3. Containerization:

  • For Solid Waste (e.g., powder, contaminated consumables):

    • Place the waste in a robust, sealed plastic bag or a compatible container to prevent dust dispersion.

    • Label the container clearly with the chemical name ("this compound Waste") and any other information required by your institution.

  • For Liquid Waste (e.g., solutions containing this compound):

    • Collect the waste in a sealable, leak-proof container.

    • Do not pour this compound solutions down the drain.[3] Disposing of chemicals down the drain is generally prohibited unless explicitly stated as acceptable by local regulations and for very dilute, non-hazardous solutions.[4][5]

    • Label the container clearly.

4. Disposal of Empty Containers:

  • A container that held this compound should be considered chemical waste until properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the formulation).

  • Collect the rinsate and dispose of it as liquid this compound waste.

  • After thorough rinsing, scratch out or remove all personal and chemical information from the container label.[6]

  • The decontaminated container can then be disposed of as regular laboratory glass or plastic, in accordance with your facility's procedures.

5. Final Disposal:

  • Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor. These services will transport the waste for treatment, which may include incineration or other approved methods.[3][7]

6. Spill Management:

  • In case of a spill, ensure the area is well-ventilated.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Dispose of all contaminated materials (absorbent, wipes, PPE) as this compound waste.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ArctiinDisposalWorkflow start This compound Waste Generated consult_sds 1. Review SDS & Institutional Guidelines start->consult_sds ppe 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->ppe check_type 3. Determine Waste Type ppe->check_type solid_waste Solid Waste (Powder, Contaminated Items) check_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) check_type->liquid_waste Liquid empty_container Empty Container check_type->empty_container Empty Container collect_solid 4a. Place in Labeled, Sealed Container solid_waste->collect_solid collect_liquid 4b. Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid rinse_container 4c. Triple Rinse Container with Suitable Solvent empty_container->rinse_container store_waste 7. Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate 5. Collect Rinsate as Liquid Chemical Waste rinse_container->collect_rinsate dispose_rinsed 6. Dispose of Rinsed Container as Non-Hazardous Waste rinse_container->dispose_rinsed collect_rinsate->collect_liquid final_disposal 8. Arrange Pickup by Licensed Waste Contractor store_waste->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arctiin
Reactant of Route 2
Arctiin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.